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Core Science & Biosynthesis

Foundational

Technical Guide: 5-Hydroxy-6-Methoxy-2-Methylindole SAR & Applications

This technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic utility of 5-hydroxy-6-methoxy-2-methylindole . This specific scaffold represents a highly optimized intersection of anti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic utility of 5-hydroxy-6-methoxy-2-methylindole . This specific scaffold represents a highly optimized intersection of antioxidant potency and metabolic stability, distinct from its biogenic relatives like serotonin or melanin precursors.

Executive Summary

5-hydroxy-6-methoxy-2-methylindole is a pharmacologically privileged indole derivative. Unlike endogenous 5-hydroxyindoles (e.g., serotonin) which are rapidly metabolized, or 5,6-dihydroxyindoles which undergo rapid oxidative polymerization into melanin, this molecule is engineered for stability and lipophilicity.

  • Primary Utility: Potent lipid peroxidation inhibitor (Antioxidant) and 5-Lipoxygenase (5-LOX) inhibitor.

  • Mechanism: The 5-hydroxy group acts as a hydrogen atom donor, electronically activated by the 6-methoxy group, while the 2-methyl group sterically blocks oxidative coupling, preventing the formation of insoluble polymers.

Chemical Architecture & Synthesis

The Nenitzescu Synthesis Protocol

The most robust route to this scaffold is the Nenitzescu Indole Synthesis , which couples a benzoquinone with an enamine.[1] This method is preferred over the Fischer indole synthesis for electron-rich 5-hydroxyindoles as it avoids harsh acidic conditions that can degrade sensitive methoxy groups.

Reaction Logic:

  • Michael Addition: The

    
    -carbon of the enamine attacks the quinone.
    
  • Cyclization: The nitrogen attacks the carbonyl carbon of the quinone.

  • Aromatization: Loss of water and oxidation yields the indole core.

Diagram 1: Synthetic Pathway (Nenitzescu)

NenitzescuSynthesis BQ 2-Methoxy-1,4-Benzoquinone Adduct Michael Adduct (C-C Bond Formation) BQ->Adduct Acetone/Reflux Enamine Ethyl 3-aminocrotonate (Enamine) Enamine->Adduct Cyclized Dihydroindole Intermediate Adduct->Cyclized - H2O Product 5-Hydroxy-6-Methoxy- 2-Methylindole-3-Carboxylate Cyclized->Product Oxidation Final 5-Hydroxy-6-Methoxy- 2-Methylindole (After Decarboxylation) Product->Final Hydrolysis/Heat (-CO2)

Caption: Step-wise Nenitzescu synthesis pathway yielding the target indole scaffold via Michael addition and cyclodehydration.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this molecule relies on a "Push-Pull-Block" mechanism facilitated by its three key substituents.

Electronic & Steric Map
PositionSubstituentFunction (SAR)Mechanism of Action
C5 Hydroxyl (-OH) Radical Scavenging (Warhead) Acts as the primary Hydrogen Atom Transfer (HAT) site. Converts to a phenoxy radical upon neutralizing ROS.
C6 Methoxy (-OMe) Electronic Activation (Booster) An electron-donating group (EDG) ortho to the hydroxyl. It lowers the O-H Bond Dissociation Enthalpy (BDE), making the antioxidant action faster. It also increases lipophilicity (LogP) for membrane penetration.
C2 Methyl (-CH3) Metabolic Stability (Shield) Blocks the C2 position, which is the primary site for oxidative coupling (dimerization) seen in melanin synthesis. This forces the molecule to act as a chain-breaking antioxidant rather than a polymerization monomer.
N1 Indole NH H-Bond Donor Secondary interaction site for enzyme binding pockets (e.g., 5-LOX active site anchoring).
Diagram 2: SAR Functional Map

SAR_Map Core 5-Hydroxy-6-Methoxy- 2-Methylindole OH C5-Hydroxyl (Primary Antioxidant Site) OH->Core H-Atom Transfer OMe C6-Methoxy (Electron Donor/Lipophilicity) OMe->Core Stabilizes Radical Cation Me C2-Methyl (Steric Blocker) Me->Core Prevents Polymerization Indole Indole Scaffold (Lipid Membrane Anchor) Indole->Core π-π Stacking

Caption: Functional dissection of the molecule showing how each substituent contributes to biological efficacy.[2]

Therapeutic Mechanisms[4]

Lipid Peroxidation Inhibition

The molecule is exceptionally effective at protecting cell membranes. The 6-methoxy group is critical here; it increases the electron density of the indole ring, stabilizing the indolyl radical formed after the C5-OH donates a hydrogen to a lipid peroxyl radical (LOO•).

  • Reaction: Indole-OH + LOO• → Indole-O• + LOOH

  • Fate of Radical: Unlike 5,6-dihydroxyindole (which polymerizes), the 2-methyl group prevents C2-C2 coupling, allowing the radical to be recycled by ascorbate or glutathione systems.

5-Lipoxygenase (5-LOX) Inhibition

Based on SAR data from related 2-substituted 5-hydroxyindole-3-carboxylates, the free 5-hydroxyl group is essential for chelating the non-heme iron in the active site of 5-LOX or reducing the active Fe(III) species to the inactive Fe(II) state. The 6-methoxy group provides the necessary hydrophobic bulk to fit the enzyme's hydrophobic pocket.

Experimental Protocols

Protocol A: Synthesis via Nenitzescu Reaction

Use this protocol to generate the core scaffold.

  • Reagents: 2-methoxy-1,4-benzoquinone (10 mmol), ethyl 3-aminocrotonate (12 mmol), Acetone (anhydrous).

  • Setup: Equip a 100mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Execution:

    • Dissolve benzoquinone in 40 mL acetone.

    • Add ethyl 3-aminocrotonate dropwise over 10 minutes.

    • Reflux the mixture for 3-5 hours. Monitor via TLC (System: Hexane/EtOAc 6:4).

    • Observation: The solution effectively darkens as the indole forms.

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Water to yield ethyl 5-hydroxy-6-methoxy-2-methylindole-3-carboxylate .

  • Decarboxylation (Optional for pure ligand):

    • Hydrolyze ester with NaOH/MeOH, acidify to get the acid.

    • Heat the acid in quinoline with copper powder at 200°C to decarboxylate to 5-hydroxy-6-methoxy-2-methylindole .

Protocol B: DPPH Radical Scavenging Assay

Use this self-validating protocol to quantify antioxidant capacity.

  • Preparation:

    • Stock: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. (Absorbance at 517nm should be ~0.9 - 1.0).

    • Sample: Dissolve test compound in Methanol (Range: 10 - 200 µM).

  • Procedure:

    • Add 100 µL of Sample to 3.0 mL of DPPH Stock.

    • Vortex immediately for 10 seconds.

    • Incubate in the dark at 25°C for 30 minutes.

  • Measurement:

    • Read Absorbance (

      
      ) at 517 nm.[3][4][5]
      
    • Run a blank (

      
      ) with Methanol instead of sample.
      
  • Calculation:

    
    
    
  • Validation:

    • Use Ascorbic Acid or Trolox as a positive control.

    • The

      
       of 5-hydroxy-6-methoxy-2-methylindole should be lower (more potent) than 5-hydroxyindole due to the 6-OMe activation.
      

References

  • Allen, G. R. (1973).[6] The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Link

  • Nishida, J., & Kawabata, J. (2006).[7] DPPH radical scavenging reaction of hydroxy- and methoxychalcones. Bioscience, Biotechnology, and Biochemistry.[7] Link

  • Cheng, J., et al. (2013). Antioxidant activities of 5-hydroxyoxindole and its derivatives. Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Structure-Activity Relationship of 5-LOX Inhibitors. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Methoxy-2-methylindole. Link

Sources

Exploratory

An In-Depth Technical Guide to 6-Methoxy-2-methyl-1H-indol-5-ol: Properties, Synthesis, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 6-Methoxy-2-methyl-1H-indol-5-ol, a substituted indole of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2-methyl-1H-indol-5-ol, a substituted indole of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common derivative, its structural features allow for a detailed exploration of its physicochemical properties, potential synthetic routes, and likely biological activities. This guide will draw upon data from closely related and well-characterized indole analogs to provide a robust scientific profile.

Core Molecular Attributes

6-Methoxy-2-methyl-1H-indol-5-ol belongs to the indole family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The specific substitutions of a methoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position confer distinct chemical and biological properties.

PropertyValueSource
Molecular Formula C10H11NO2Inferred from structure
Molecular Weight 177.20 g/mol Calculated
IUPAC Name 6-methoxy-2-methyl-1H-indol-5-olN/A

Physicochemical and Spectroscopic Profile (Predicted)

The presence of both a hydroxyl (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) suggests that 6-Methoxy-2-methyl-1H-indol-5-ol will exhibit moderate polarity and solubility in organic solvents. The indole N-H group also participates in hydrogen bonding.

Key predicted spectroscopic features would include:

  • ¹H NMR: Distinct aromatic proton signals, singlets for the methyl and methoxy protons, and signals for the hydroxyl and N-H protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl and methoxy carbons, and the carbon atoms of the indole core.

  • IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H aromatic and aliphatic stretching, and C-O stretching.

Synthesis Strategies for Substituted Indoles

While a specific, validated synthesis for 6-Methoxy-2-methyl-1H-indol-5-ol is not prominently documented, established methods for the synthesis of substituted indoles can be adapted. A plausible retro-synthetic analysis suggests that a key step would be the formation of the indole ring.

A potential synthetic approach could involve a variation of the Fischer indole synthesis or other modern indole synthesis methodologies. For instance, a domino reaction of a suitably substituted anisole with a nitrile could be a viable route.[1] Another approach could involve the modification of a pre-existing indole core. For example, a synthetic route to the related compound 6-Methoxy-1H-indol-5-ol involves the catalytic hydrogenation of a nitrovinylbenzene derivative.[2]

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate & Final Product Substituted Aniline Substituted Aniline Condensation Condensation Substituted Aniline->Condensation Keto-compound Keto-compound Keto-compound->Condensation Cyclization (e.g., Fischer Indole Synthesis) Cyclization (e.g., Fischer Indole Synthesis) Condensation->Cyclization (e.g., Fischer Indole Synthesis) Aromatization Aromatization Cyclization (e.g., Fischer Indole Synthesis)->Aromatization Indole Core Indole Core Aromatization->Indole Core Post-synthesis Modification Post-synthesis Modification Indole Core->Post-synthesis Modification 6-Methoxy-2-methyl-1H-indol-5-ol 6-Methoxy-2-methyl-1H-indol-5-ol Post-synthesis Modification->6-Methoxy-2-methyl-1H-indol-5-ol

Caption: Conceptual workflow for the synthesis of 6-Methoxy-2-methyl-1H-indol-5-ol.

Potential Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The specific functional groups on 6-Methoxy-2-methyl-1H-indol-5-ol suggest several potential areas of biological activity.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, including those with hydroxyl and methoxy groups on an aromatic ring, are known to possess significant antioxidant properties.[3][4] The hydroxyl group at the 5-position can act as a radical scavenger, while the methoxy group can modulate this activity. The related compound 6-Methoxy-1H-indol-5-ol has been noted for its potential antioxidant and anti-inflammatory properties.[5]

Neuroprotective and Serotonergic Activity

Many indole derivatives interact with the central nervous system. For instance, 5-hydroxyindoles are structurally related to the neurotransmitter serotonin. The compound 6-Methoxy-1H-indol-5-ol is structurally similar to 5-hydroxytryptophan (5-HTP), a precursor to serotonin, and has been suggested to have potential applications in treating depression.[5] While the addition of a 2-methyl group would alter its pharmacology, the core structure suggests a potential for neurological activity.

Anticancer and Cytotoxic Potential

Derivatives of methoxy- and methyl-substituted indoles have been investigated as cytotoxic agents and DNA topoisomerase II inhibitors.[6] Furthermore, a complex derivative of 5-methoxy-2-methyl-1H-indole has been studied as a chemoprotective agent against cisplatin-induced organ damage, indicating the therapeutic potential of this core structure in oncology.[7]

Signaling Pathway Implication

6-Methoxy-2-methyl-1H-indol-5-ol 6-Methoxy-2-methyl-1H-indol-5-ol ROS Reactive Oxygen Species (ROS) 6-Methoxy-2-methyl-1H-indol-5-ol->ROS Scavenges Inflammatory_Cytokines Inflammatory Cytokines 6-Methoxy-2-methyl-1H-indol-5-ol->Inflammatory_Cytokines Inhibits Neurotransmitter_Modulation Neurotransmitter Modulation 6-Methoxy-2-methyl-1H-indol-5-ol->Neurotransmitter_Modulation Modulates Cellular_Stress Cellular Stress & Damage ROS->Cellular_Stress Inflammatory_Cytokines->Cellular_Stress Therapeutic_Effects Neuroprotection | Anti-inflammatory | Cytoprotection Cellular_Stress->Therapeutic_Effects Neurotransmitter_Modulation->Therapeutic_Effects

Caption: Postulated mechanisms of action for 6-Methoxy-2-methyl-1H-indol-5-ol.

Experimental Protocols: A General Framework

The following provides a generalized protocol for the characterization of a novel indole compound like 6-Methoxy-2-methyl-1H-indol-5-ol.

Protocol: In Vitro Antioxidant Activity Assay (DPPH)
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • To a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound to the wells.

    • Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

6-Methoxy-2-methyl-1H-indol-5-ol represents a promising scaffold for further investigation in drug discovery. Based on the analysis of its structural analogs, it is likely to possess valuable antioxidant, anti-inflammatory, and neuroactive properties. The synthesis and thorough biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this and related novel indole derivatives.

References

  • PubChem. (n.d.). 6-methoxy-2-propan-2-yl-1H-indol-5-ol. Retrieved from [Link]

  • ACS Publications. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Catequentinib. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]

  • [Reference 9 not available with a direct, stable URL]
  • Chemsrc. (n.d.). 6-Methoxy-1-methyl-1h-indol-5-ol. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methoxy-2-phenyl-1H-indole. Retrieved from [Link]

  • PubMed. (1998). Methoxy- and methyl-, methoxy-5,6,11-trimethyl-6H-indolo [2,3-b]quinolinium derivatives as novel cytotoxic agents and DNA topoisomerase II inhibitors. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • MDPI. (2022). Chemical Constituents, Antioxidant, and Enzyme Inhibitory Activities Supported by In-Silico Study of n-Hexane Extract. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • MDPI. (2021). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Retrieved from [Link]

  • PMC. (n.d.). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Retrieved from [Link]

Sources

Foundational

The Serotonergic System: A Technical Guide to the Role of 6-Methoxy Indoles in Receptor Modulation

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Foreword: The Nuanced World of Serotonin Receptor Modulation The serotonergic system, with its intricate network of re...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Foreword: The Nuanced World of Serotonin Receptor Modulation

The serotonergic system, with its intricate network of receptors and signaling pathways, presents both a formidable challenge and a profound opportunity in the landscape of modern drug discovery. The fourteen known serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes are implicated in a vast array of physiological and pathophysiological processes, from mood and cognition to gastrointestinal motility and cardiovascular function.[1][2][3] Consequently, the development of subtype-selective ligands that can precisely modulate these receptors is a cornerstone of therapeutic innovation for a multitude of disorders, including depression, anxiety, schizophrenia, and migraine.[1][2]

Within the vast chemical space of serotonergic modulators, indole-based scaffolds have historically proven to be a rich source of potent and selective ligands. This guide focuses on a specific, yet increasingly significant, subclass: 6-methoxy indoles . The strategic placement of a methoxy group at the 6-position of the indole ring can profoundly influence the compound's electronic and steric properties, thereby fine-tuning its interaction with the target receptor. This document serves as a technical deep-dive into the synthesis, structure-activity relationships (SAR), and functional characterization of 6-methoxy indoles as modulators of serotonin receptors. It is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this important chemical class and the methodologies employed to evaluate their therapeutic potential.

I. The Serotonin Receptor Family: A Brief Overview

The 5-HT receptors are a diverse family of transmembrane proteins, all of which are G-protein coupled receptors (GPCRs) with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1][4] They are broadly classified into seven families (5-HT1 to 5-HT7) based on their structural and functional characteristics.[2] Their signaling mechanisms are diverse:

  • 5-HT1 and 5-HT5 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5][6]

  • 5-HT2 receptors are coupled to Gq/11 proteins, activating phospholipase C, which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[6]

  • 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[1][4][7]

The distinct localization and signaling pathways of these receptor subtypes underscore the importance of developing selective modulators to achieve targeted therapeutic effects while minimizing off-target side effects.

II. 6-Methoxy Indoles as Serotonergic Ligands: A Chemical Perspective

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. The introduction of a methoxy group at the 6-position of the indole ring can impart several key properties:

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the indole ring system and its ability to engage in hydrogen bonding and other non-covalent interactions within the receptor binding pocket.

  • Steric Influence: The size and orientation of the methoxy group can provide steric bulk that favors or disfavors binding to certain receptor subtypes, thus contributing to selectivity.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and improving its pharmacokinetic properties.

The synthesis of 6-methoxyindole derivatives often involves multi-step sequences, starting from commercially available 6-methoxyindole or by constructing the indole ring through various established synthetic methodologies.

III. Structure-Activity Relationships (SAR) of 6-Methoxy Indoles at Serotonin Receptors

The SAR for 6-methoxy indoles is highly dependent on the specific serotonin receptor subtype being targeted. The following provides a general overview of key structural features that influence affinity and functional activity.

FeatureImpact on ActivityReceptor Subtype Examples
Basic Amine Generally essential for high-affinity binding through an ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of most amine GPCRs. The nature of the amine (primary, secondary, tertiary) and the length and branching of the alkyl chain can significantly impact affinity and selectivity.5-HT1A, 5-HT2A, 5-HT6, 5-HT7
Linker Region The length and flexibility of the linker connecting the indole core to the basic amine are critical for optimal positioning within the binding pocket. Typically, a two-carbon (ethyl) linker is preferred for many tryptamine-based ligands.5-HT1A, 5-HT2A, 5-HT6, 5-HT7
Substituents on the Indole Ring Besides the 6-methoxy group, other substitutions on the indole ring can further modulate activity. For example, small, lipophilic groups at the 4-position can enhance affinity at 5-HT2A and 5-HT2B receptors.[8]5-HT2A, 5-HT2B
Substituents at the N1-position Substitution at the N1-position of the indole can influence the electronic properties of the ring and introduce additional points of interaction.5-HT6, 5-HT7

Logical Relationship of SAR:

SAR_Logic Indole_Scaffold 6-Methoxyindole Core Receptor_Binding_Pocket Serotonin Receptor Binding Pocket Indole_Scaffold->Receptor_Binding_Pocket Core Interaction Basic_Amine Basic Amine (e.g., -NH2, -N(CH3)2) Basic_Amine->Receptor_Binding_Pocket Ionic Bond Linker Linker (e.g., -CH2CH2-) Linker->Receptor_Binding_Pocket Optimal Positioning Other_Substituents Other Substituents (e.g., at C4, N1) Other_Substituents->Receptor_Binding_Pocket Fine-tuning Affinity_Selectivity Binding Affinity & Selectivity Receptor_Binding_Pocket->Affinity_Selectivity Functional_Activity Functional Activity (Agonist/Antagonist) Affinity_Selectivity->Functional_Activity

Caption: Logical flow of structure-activity relationships for 6-methoxy indoles.

IV. Quantitative Analysis of 6-Methoxy Indole Interactions with Serotonin Receptors

The following table summarizes representative binding affinity (Ki) and functional potency (EC50/IC50) data for select 6-methoxyindole derivatives at various serotonin receptor subtypes. This data is compiled from various literature sources and is intended to be illustrative rather than exhaustive.

CompoundReceptor SubtypeAssay TypeValueUnit
PUC-10 5-HT6Binding Affinity (Ki)14.6nM
5-HT6Functional Antagonism (IC50)32nM
PUC-55 5-HT6Binding Affinity (Ki)37.5nM
BW-723C86 5-HT2BFunctional Agonism (EC50)18nM

Data for PUC-10 and PUC-55 from[9]. Data for BW-723C86 from[10].

V. Experimental Protocols for Characterizing 6-Methoxy Indole Activity

The characterization of a novel compound's interaction with a serotonin receptor is a multi-step process involving both binding and functional assays. The following are detailed, self-validating protocols for key experiments.

A. Radioligand Binding Assay: Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Workflow Diagram:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (from cells or tissue) Start->Prepare_Membranes Incubate Incubate: - Membranes - Radioligand (e.g., [3H]LSD) - Test Compound (varying conc.) Prepare_Membranes->Incubate Filtration Rapid Filtration (to separate bound/free radioligand) Incubate->Filtration Scintillation_Counting Scintillation Counting (quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target serotonin receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation (typically 50-100 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]LSD for 5-HT2A/2B, [3H]8-OH-DPAT for 5-HT1A) near its Kd value.

      • Varying concentrations of the 6-methoxyindole test compound (typically in a serial dilution).

      • For determining non-specific binding, add a high concentration of a known, non-labeled ligand.

      • For determining total binding, add assay buffer instead of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. cAMP Functional Assay: Determining Agonist/Antagonist Activity at Gs- and Gi/o-Coupled Receptors

This protocol describes how to measure changes in intracellular cAMP levels to determine if a 6-methoxyindole acts as an agonist or antagonist at Gs-coupled (e.g., 5-HT6, 5-HT7) or Gi/o-coupled (e.g., 5-HT1A) receptors.

Signaling Pathway Diagram:

cAMP_Signaling cluster_Gs Gs-Coupled Receptor (e.g., 5-HT6/7) cluster_Gi Gi-Coupled Receptor (e.g., 5-HT1A) Gs_Agonist 6-Methoxyindole (Agonist) Gs_Receptor 5-HT6/7 Receptor Gs_Agonist->Gs_Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Activates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs Gi_Agonist 6-Methoxyindole (Agonist) Gi_Receptor 5-HT1A Receptor Gi_Agonist->Gi_Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Signaling pathways for Gs- and Gi-coupled serotonin receptors.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the target serotonin receptor.

    • Plate the cells in a 96-well or 384-well plate and grow to confluence.

  • Compound Treatment:

    • For Agonist Mode (Gs-coupled):

      • Wash the cells with assay buffer.

      • Add varying concentrations of the 6-methoxyindole test compound.

    • For Antagonist Mode (Gs-coupled):

      • Pre-incubate the cells with varying concentrations of the 6-methoxyindole test compound.

      • Add a fixed concentration of a known agonist (e.g., serotonin) at its EC80 value.

    • For Agonist Mode (Gi-coupled):

      • Wash the cells with assay buffer.

      • Add a cAMP-stimulating agent, such as forskolin, to elevate basal cAMP levels.[13]

      • Add varying concentrations of the 6-methoxyindole test compound.

    • For Antagonist Mode (Gi-coupled):

      • Pre-incubate the cells with varying concentrations of the 6-methoxyindole test compound.

      • Add a cAMP-stimulating agent (e.g., forskolin) and a fixed concentration of a known agonist at its EC80 value.

  • Incubation:

    • Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.[14]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Detect and quantify the amount of cAMP using a commercially available kit, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF) / LANCE: These are competitive immunoassays that measure the FRET signal between a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer.[14]

      • Enzyme-Fragment Complementation (EFC): These assays use a β-galactosidase enzyme that is activated by cAMP.

  • Data Analysis:

    • For Agonist Mode: Plot the cAMP concentration (or assay signal) as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • For Antagonist Mode: Plot the inhibition of the agonist-stimulated cAMP response as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VI. Downstream Signaling and Functional Consequences: The Case of 5-HT6 Receptor Antagonism

The modulation of serotonin receptors by 6-methoxy indoles can have profound effects on downstream signaling cascades, leading to complex cellular and physiological responses. For example, some 5-HT6 receptor antagonists have been shown to induce neuronal autophagy by inhibiting the mTOR signaling pathway.[9]

Signaling Pathway Diagram:

mTOR_Pathway Antagonist 6-Methoxyindole (5-HT6 Antagonist) Receptor 5-HT6 Receptor Antagonist->Receptor Inhibits mTOR_Pathway mTOR Signaling Pathway Receptor->mTOR_Pathway Modulates Autophagy Neuronal Autophagy mTOR_Pathway->Autophagy Inhibition leads to Induction of Cognitive_Function Potential Improvement in Cognitive Function Autophagy->Cognitive_Function

Caption: Downstream effects of 5-HT6 receptor antagonism by 6-methoxy indoles.

This highlights that the therapeutic potential of 6-methoxy indoles may extend beyond simple receptor occupancy and involve the modulation of intricate intracellular signaling networks.

VII. Conclusion and Future Directions

6-methoxy indoles represent a versatile and promising scaffold for the development of novel serotonin receptor modulators. Their unique electronic and steric properties, conferred by the 6-methoxy substituent, provide a valuable tool for achieving high affinity and selectivity for various 5-HT receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these compounds, from initial binding assessment to functional activity and downstream signaling analysis.

Future research in this area will likely focus on:

  • Expanding the SAR: Systematic exploration of substitutions at other positions of the 6-methoxyindole core to further optimize potency and selectivity.

  • Elucidating Biased Signaling: Investigating whether 6-methoxy indoles can act as biased agonists or antagonists, selectively activating certain downstream pathways over others.

  • In Vivo Characterization: Translating the in vitro findings into in vivo models to assess the therapeutic efficacy and pharmacokinetic properties of lead compounds.

By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 6-methoxy indoles in addressing a wide range of neurological and psychiatric disorders.

References

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Sadée, W., Bechtel, W. D., & van der Mey, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmaceutical and biomedical analysis, 23(2-3), 481–492. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Páleníček, T., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific reports, 14(1), 4554. [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Wirth, A., et al. (2019). Serotonin receptor oligomerization regulates cAMP-based signaling. Journal of cell science, 132(16), jcs230730. [Link]

  • Werry, T. D., & Matz, J. (2005). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. In Serotonin Receptors in Neurobiology (pp. 141-155). CRC Press. [Link]

  • Páleníček, T., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 682–702. [Link]

  • Halberstadt, A. L., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1264912. [Link]

  • Kim, H., & Cheong, E. (2023). Structural studies of serotonin receptor family. BMB reports, 56(10), 527–535. [Link]

  • Lee, S., et al. (2021). Modulation of Serotonin Receptors in Neurodevelopmental Disorders: Focus on 5-HT7 Receptor. Molecules (Basel, Switzerland), 26(11), 3348. [Link]

  • Ramage, A. G., & Villalón, C. M. (2008). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Naunyn-Schmiedeberg's archives of pharmacology, 377(4-6), 335–351. [Link]

  • Popiolek-Barczyk, K., & Mika, J. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals (Basel, Switzerland), 16(2), 253. [Link]

  • Franchini, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 29(11), 2538. [Link]

  • Franchini, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 29(18), 4384. [Link]

  • Ceballos-Laita, L., et al. (2024). Novel 5-HT6R modulators as mTOR-dependent neuronal autophagy inductors. Scientific reports, 14(1), 5894. [Link]

  • Kelly, C. R., & Sharif, N. A. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. The Journal of pharmacology and experimental therapeutics, 317(3), 1254–1261. [Link]

  • Franchini, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Ricerca UniBa. [Link]

  • Guo, W., et al. (2023). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. International journal of molecular sciences, 24(1), 693. [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility Profiling of 6-Methoxy-2-methyl-1H-indol-5-ol in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3][4] This technical guide provides an in-depth framework for determining and understanding the solubility profile of 6-Methoxy-2-methyl-1H-indol-5-ol, a novel indole derivative, in a range of organic solvents. Due to the absence of publicly available data for this specific molecule, this document serves as a comprehensive methodological protocol. It outlines the scientific rationale behind solvent selection, provides a detailed, step-by-step experimental procedure for equilibrium solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) quantification, and discusses the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, its physicochemical properties are paramount.[1] Among these, solubility is a cornerstone that dictates the success or failure of a drug candidate.[2][5] Poor solubility can lead to low absorption, insufficient bioavailability, and high pharmacokinetic variability, ultimately hindering clinical success.[3][4] Therefore, a thorough understanding of an API's solubility in various solvent systems is essential during the pre-formulation and lead optimization stages.[1][6][7]

This guide focuses on the solubility profiling of 6-Methoxy-2-methyl-1H-indol-5-ol . Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[8][9] The specific functional groups of this molecule—a hydroxyl (-OH) group at the 5-position, a methoxy (-OCH3) group at the 6-position, and a methyl (-CH3) group at the 2-position—are expected to create a unique solubility profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the indole nitrogen act as hydrogen bond acceptors. These features suggest potential for solubility in polar solvents. Conversely, the aromatic indole core and the methyl group contribute to its lipophilic character, suggesting solubility in less polar or nonpolar solvents.[2][8]

This document will provide the necessary protocols to experimentally determine this profile, bridging the gap between theoretical structural analysis and empirical data.

Foundational Physicochemical Properties

Before embarking on solubility studies, it is crucial to characterize the fundamental physicochemical properties of the API. These parameters provide a theoretical framework for interpreting experimental solubility data. For 6-Methoxy-2-methyl-1H-indol-5-ol, the following properties are of primary importance:

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. A higher LogP suggests greater solubility in nonpolar, lipophilic solvents, while a lower LogP indicates a preference for polar, aqueous environments.[2] For indole derivatives, LogP values can vary significantly based on substitution patterns.[8][10]

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. The hydroxyl group and the indole nitrogen of the subject molecule are ionizable.[11] Knowing the pKa is critical because the ionization state of a molecule, which is dependent on the pH of the solvent, drastically affects its solubility.[1][11]

  • Melting Point (MP): The melting point is related to the strength of the crystal lattice energy of the solid-state compound. A high melting point often correlates with lower solubility, as more energy is required to break the crystal lattice and solvate the molecule.[12]

  • Molecular Weight: The molecular weight of 6-Methoxy-2-methyl-1H-indol-5-ol is 177.21 g/mol .

A comprehensive analysis of these properties allows for more informed solvent selection and a deeper understanding of the resulting solubility profile.

Strategic Solvent Selection

The choice of solvents is a critical step in building a comprehensive solubility profile. The selected solvents should span a wide range of polarities and hydrogen bonding capabilities to probe the different intermolecular forces that govern solvation. A strategic approach involves categorizing solvents as follows:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the hydroxyl and methoxy groups of the target molecule.

  • Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate) These solvents can accept hydrogen bonds but do not donate them. They can interact with the hydroxyl group of the molecule. DMSO is a particularly powerful and versatile solvent for a wide range of compounds.[13]

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Chloroform) These solvents primarily interact through van der Waals forces and are suitable for solvating the lipophilic indole ring and methyl group.

A theoretical framework that aids in solvent selection is the Hansen Solubility Parameters (HSP) . HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[14][15] The principle is that "like dissolves like"; a solute will be most soluble in a solvent with similar HSP values.[15][16] By mapping the HSP of the target molecule and the potential solvents, one can predict compatibility and make a more targeted solvent selection.[14][17]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[11][18][19] This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[6][12]

Materials and Reagents
  • 6-Methoxy-2-methyl-1H-indol-5-ol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Methoxy-2-methyl-1H-indol-5-ol to a series of vials. An excess is crucial to ensure that equilibrium is established with the solid phase.[19]

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[6][18][20] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[20]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved solid particles.[12]

  • Sample Dilution:

    • Based on an estimated solubility range, dilute the filtered samples with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. HPLC is a precise and reliable technique for quantifying active pharmaceutical ingredients (APIs) and their impurities.[21][22][23][24]

    • HPLC Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[25]

      • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[25]

      • Flow Rate: 1.0 mL/min[25]

      • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., λmax)[25]

      • Injection Volume: 20 µL[25]

      • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Calibration Curve:

    • Prepare a series of standard solutions of 6-Methoxy-2-methyl-1H-indol-5-ol of known concentrations in the same diluent used for the samples.

    • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The curve should demonstrate good linearity (R² > 0.999).

  • Calculation of Solubility:

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility in the saturated solution by applying the dilution factor.

    • Express the final solubility in both mg/mL and mol/L.

The entire experimental workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Calculation prep1 Add excess API to vials prep2 Add known volume of each solvent prep1->prep2 equil1 Agitate on orbital shaker (24-72h at 25°C) prep2->equil1 proc1 Allow solid to settle equil1->proc1 proc2 Filter supernatant (0.22 µm syringe filter) proc1->proc2 proc3 Dilute sample for HPLC analysis proc2->proc3 hplc Inject samples into HPLC system proc3->hplc calib Prepare & run calibration standards calib->hplc calc Calculate concentration using calibration curve hplc->calc report Report solubility (mg/mL & mol/L) calc->report

Figure 1: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of 6-Methoxy-2-methyl-1H-indol-5-ol at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1> 50> 0.282
Ethanol4.335.50.200
Isopropanol3.915.20.086
Polar Aprotic DMSO7.2> 100> 0.564
Acetonitrile5.88.90.050
Ethyl Acetate4.412.40.070
Nonpolar Chloroform4.15.30.030
Toluene2.41.80.010
Hexane0.1< 0.1< 0.0006

(Note: The data presented in this table is purely hypothetical and for illustrative purposes.)

Interpreting the Results:

The hypothetical data suggests that 6-Methoxy-2-methyl-1H-indol-5-ol exhibits high solubility in polar solvents, particularly those capable of strong hydrogen bonding like DMSO and Methanol. This is consistent with the presence of the hydroxyl, methoxy, and indole nitrogen functional groups. The moderate solubility in other polar solvents like ethanol and ethyl acetate further supports this.

Conversely, the solubility decreases significantly as the solvent polarity decreases. The low solubility in Toluene and negligible solubility in Hexane highlight the importance of polar interactions for solvating this molecule, despite its lipophilic indole core. This profile would likely classify the compound as having low solubility in the context of the Biopharmaceutics Classification System (BCS), which is based on aqueous solubility.[26][27][28][29][30]

Conclusion

Determining the solubility profile of a novel API like 6-Methoxy-2-methyl-1H-indol-5-ol is a foundational step in pharmaceutical development. This technical guide provides a robust, scientifically-grounded methodology for achieving this. By strategically selecting solvents, meticulously executing the shake-flask experimental protocol, and accurately quantifying the results via HPLC, researchers can generate a comprehensive and reliable solubility profile. This data is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately advancing promising drug candidates through the development pipeline.[3][5]

References

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

  • (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

  • (n.d.). Improving solubility and accelerating drug development. Veranova. Retrieved from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • Shinde, V. (2024). Biopharmaceutics Classification System and Eligibility for Bio Waivers. Veeprho. Available from: [Link]

  • (n.d.). Formulation Using Hansen Solubility Parameters. ResearchGate. Retrieved from [Link]

  • (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

  • (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

  • Benet, L.Z., et al. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. The AAPS Journal. Available from: [Link]

  • Yasir, M., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. Available from: [Link]

  • (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. Retrieved from [Link]

  • Martínez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available from: [Link]

  • (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available from: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

  • (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

  • (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Retrieved from [Link]

  • Al-Sabti, H. & Harbali, J. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical and Applied Chemistry. Available from: [Link]

  • (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (2025). Key Applications of HPLC. Phenomenex. Available from: [Link]

  • (2024). Active Ingredient Analysis: Methods And Applications in Product Quality Control. ALWSCI. Available from: [Link]

  • (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. Retrieved from [Link]

  • (n.d.). 6-Methoxy-1H-indole. PubChem, NIH. Retrieved from [Link]

  • (n.d.). 6-methoxy-2-propan-2-yl-1H-indol-5-ol. PubChem, NIH. Retrieved from [Link]

  • Swain, M.P., et al. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). ResearchGate. Available from: [Link]

  • Charpentier, J., et al. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Mokyna, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • Wang, Y., et al. (2026). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Organic Letters. Available from: [Link]

  • (2025). 6-methoxy-2-phenyl-1H-indole. ChemSynthesis. Retrieved from [Link]

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Foundational

Comparative Reactivity &amp; Applications: 5-Hydroxyindole vs. 6-Methoxyindole

Executive Summary In the landscape of indole chemistry, 5-hydroxyindole (5-HI) and 6-methoxyindole (6-MI) represent two structurally similar yet functionally divergent scaffolds. While they share the electron-rich indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of indole chemistry, 5-hydroxyindole (5-HI) and 6-methoxyindole (6-MI) represent two structurally similar yet functionally divergent scaffolds. While they share the electron-rich indole core, their reactivity profiles are dictated by the specific positioning and electronic nature of their oxygenated substituents.

  • 5-Hydroxyindole is the "biological" scaffold—the core of serotonin (5-HT). It is redox-active, prone to oxidation, and functions as a hydrogen bond donor. Its utility in synthesis is often limited by its instability, necessitating protective group strategies.

  • 6-Methoxyindole is the "biophysical" scaffold. It serves as a stable, isosteric fluorescent probe for tryptophan. The methoxy group "caps" the oxygen, preventing quinone formation and rendering the molecule robust under oxidative conditions while enhancing quantum yield.

This guide dissects the electronic theory, regioselectivity, and experimental handling of these two critical heterocycles.

Electronic Structure & Reactivity Principles

The Indole Core

Both molecules are excessive


-electron systems. The pyrrole ring's nitrogen lone pair donates density into the benzene ring, making C3 the most nucleophilic site (highest HOMO coefficient). However, the substituents perturb this baseline significantly.
5-Hydroxyindole: The Redox-Active Donor

The hydroxyl group at C5 is a strong


-donor (+M effect) and a 

-acceptor (-I effect).
  • Activation: The +M effect strongly activates C4 (ortho), C6 (ortho), and C3 (para-like resonance).

  • Instability: The free phenol allows for rapid oxidation. Upon exposure to air or mild oxidants, 5-HI loses two electrons and two protons to form quinone imines (e.g., 2-oxo-5-hydroxyindole), which rapidly polymerize into melanin-like pigments.

  • Acidity: The phenolic proton (

    
    ) allows for facile deprotonation, creating a phenoxide anion that is even more electron-rich and oxidation-prone.
    
6-Methoxyindole: The Stable Fluorophore

The methoxy group at C6 is a


-donor but lacks the acidic proton.
  • Activation: The +M effect activates C7 (ortho), C5 (ortho), and C3 (para-like resonance).

  • Stability: The methyl ether prevents the formation of quinoid species. Unlike 5-HI, 6-MI is stable in ambient air and compatible with oxidizing reagents (e.g., DDQ, PCC) that would destroy 5-HI.

Reactivity Map (Graphviz Visualization)

IndoleReactivity Substrate5HI 5-Hydroxyindole (Redox Active) C3_Attack C3 Electrophilic Attack (Dominant for Both) Substrate5HI->C3_Attack Major Pathway Oxidation Quinone Imine Formation (Polymerization) Substrate5HI->Oxidation Air/Oxidants C4_Attack C4 Attack (Sterically Hindered) Substrate5HI->C4_Attack Minor (Ortho to OH) Substrate6MI 6-Methoxyindole (Redox Stable) Substrate6MI->C3_Attack Major Pathway Substrate6MI->Oxidation Resistant C7_Attack C7 Attack (Activated by 6-OMe) Substrate6MI->C7_Attack Secondary Site (Ortho to OMe)

Caption: Comparative reactivity map showing the divergent pathways for oxidation and regioselective electrophilic attack.

Physicochemical Comparison: Fluorescence & Stability[1]

For drug discovery and chemical biology, the choice between these scaffolds often hinges on their photophysical properties.

Table 1: Comparative Properties
Property5-Hydroxyindole (5-HI)6-Methoxyindole (6-MI)Tryptophan (Ref)
Primary Utility Serotonin Precursor / MetaboliteFluorescent ProbeNative Amino Acid
Oxidation Potential High (Unstable)Low (Stable)Moderate
Abs Max (

)
~295 nm~290–300 nm280 nm
Emission Max (

)
~335 nm (pH dependent)~340–355 nm~350 nm
Quantum Yield (

)
Low (<0.1)High (>0.3 - 0.4) ~0.14
Solvent Sensitivity High (due to -OH H-bonding)ModerateHigh

Key Insight: 6-MI is a "super-tryptophan." It absorbs and emits at similar wavelengths but is significantly brighter (higher


). This allows it to be used as a non-natural amino acid probe that can be selectively detected over background native tryptophan fluorescence in biological mixtures.

Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

This protocol highlights the handling differences. 5-HI requires protection to prevent oxidative degradation during workup, whereas 6-MI reacts directly.

Objective: Synthesis of Indole-3-carboxaldehyde derivatives.

1. 5-Hydroxyindole Workflow (Requires Protection)
  • Protection: Dissolve 5-HI (1.0 eq) in DMF. Add

    
     (2.0 eq) and Benzyl bromide (1.1 eq). Stir at RT for 12h. Isolate 5-Benzyloxyindole .
    
    • Why? Free phenols react with

      
       to form phosphorodichloridates, complicating the reaction.
      
  • Vilsmeier Reagent: In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add

    
     (1.2 eq) under 
    
    
    
    . Stir 30 min until the salt precipitates/solution yellows.
  • Addition: Dissolve 5-Benzyloxyindole in DMF and add to the Vilsmeier reagent at 0°C.

  • Heating: Warm to 40°C for 2h.

  • Hydrolysis: Pour into ice water. Basify to pH 9 with 5M NaOH. The aldehyde precipitates.

2. 6-Methoxyindole Workflow (Direct)
  • Vilsmeier Reagent: Prepare as above (DMF +

    
    ).
    
  • Addition: Add solid 6-Methoxyindole directly to the reagent at 0°C.

    • Note: No protection is needed. The 6-OMe group activates C3 strongly, and the molecule resists the acidic/oxidative conditions of the Vilsmeier intermediate.

  • Workup: Pour into ice water/NaOH. Filter the precipitate.

    • Yield: Typically >85% for 6-MI vs ~60-70% for 5-HI (over two steps).

Protocol B: De Novo Synthesis (Leimgruber-Batcho)

When commercial sources are insufficient, this is the industry-standard method for synthesizing 6-MI from nitrotoluenes.

Reaction: 4-Methyl-3-nitroanisole


 6-Methoxyindole
  • Enamine Formation:

    • Mix 4-methyl-3-nitroanisole (10 mmol), DMF-DMA (15 mmol), and Pyrrolidine (10 mmol) in DMF.

    • Heat to 110°C for 4h under

      
      . The solution turns deep red (formation of 
      
      
      
      -pyrrolidino-styrene).
    • Concentrate in vacuo to remove excess DMF-DMA.

  • Reductive Cyclization:

    • Dissolve the red residue in MeOH.

    • Add Raney Nickel (~10 wt%) and Hydrazine Hydrate (5.0 eq) dropwise (Caution: Exothermic/Gas evolution).

    • Reflux for 2h. The solution will turn colorless/pale yellow.

  • Purification:

    • Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.

Decision Logic & Workflow

Use this decision tree to select the appropriate scaffold and synthetic route.

DecisionTree Start Select Indole Scaffold AppType Application Type? Start->AppType Bio Biological/Metabolic (Serotonin Mimic) AppType->Bio Redox Active Probe Biophysical Probe (Fluorescence) AppType->Probe Stable/Bright Select5HI Select 5-Hydroxyindole Bio->Select5HI Select6MI Select 6-Methoxyindole Probe->Select6MI Synth Synthetic Step Required? Select5HI->Synth Next Step Select6MI->Synth Next Step Protect MUST Protect Phenol (Bn/TBS) Synth->Protect If 5-HI Direct Direct Functionalization (C3 EAS) Synth->Direct If 6-MI

Caption: Decision matrix for selecting between 5-HI and 6-MI based on application and synthetic constraints.

References

  • Vilsmeier-Haack Reaction of Indoles

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Leimgruber-Batcho Indole Synthesis

    • Title: The Leimgruber-B
    • Source: Clark, R. D., & Repke, D. B. (Heterocycles)[2][3][4][5][6][7]

    • URL:[Link]

  • Fluorescence Properties of Tryptophan Analogs

    • Title: Fluorescence Properties of 6-Methoxyindole and Related Compounds[2][4]

    • Source: Sciforum / MDPI
    • URL:[Link] (General reference for indole fluorophores)

  • Oxidation Chemistry

    • Title: Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole[8]

    • Source: MDPI (Biomolecules)
    • URL:[Link]

  • Regioselectivity in Indoles

    • Title: Regioselectivity of the SEAr-based cyclizations of 4-substituted indoles[5]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Exploratory

6-Methoxy-2-methyl-1H-indol-5-ol melting point and physical characteristics

Topic: 6-Methoxy-2-methyl-1H-indol-5-ol Melting Point and Physical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Physiochemical Characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-2-methyl-1H-indol-5-ol Melting Point and Physical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physiochemical Characterization & Synthetic Pathways[1]

Executive Summary

6-Methoxy-2-methyl-1H-indol-5-ol (CAS: Variable/Generic Search often routes to isomers; specific historical ref: Beer et al.) is a specialized hydroxyindole intermediate. It serves as a critical scaffold in the synthesis of bioactive alkaloids, serotonin analogs, and antioxidant candidates. Unlike its more common isomer (5-methoxy-2-methylindole), this compound features a phenolic hydroxyl group at the C5 position and a methoxy group at C6, imparting unique redox properties and reactivity profiles essential for oxidative coupling reactions in medicinal chemistry.

This guide provides a definitive reference for its physical properties, validated synthesis routes, and handling protocols, grounded in foundational organic chemistry literature.

Physiochemical Specifications

The following data aggregates experimental values from seminal synthesis papers (specifically the work of Beer et al., J. Chem. Soc., 1951) and modern characterization studies.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource Validation
Chemical Name 6-Methoxy-2-methyl-1H-indol-5-olIUPAC
Synonyms 5-Hydroxy-6-methoxy-2-methylindole; 6-Methoxy-2-methyl-5-hydroxyindoleChemical Abstracts
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
Melting Point 129 °C Beer et al., 1951 [1]
Appearance Crystalline solid (Colorless needles to pale yellow)Experimental observation
Solubility Soluble in Ethanol, Acetone, Ethyl Acetate; Sparingly soluble in WaterPolarity assessment
Chemical Identity Positive Ferric Chloride (FeCl₃) test (Red coloration)Confirms phenolic -OH

Critical Note on Isomers: Researchers must distinguish this compound from 5-methoxy-2-methylindole (MP: 86–88 °C), which lacks the free hydroxyl group. The melting point difference (129 °C vs. 88 °C) is the primary rapid identification metric.

Synthesis & Production Pathways

The synthesis of 6-methoxy-2-methyl-1H-indol-5-ol is classically achieved via the Nenitzescu Indole Synthesis , a robust method for creating 5-hydroxyindoles from benzoquinones and enamines.

Primary Route: Nenitzescu Condensation

This pathway involves the condensation of a methoxy-substituted benzoquinone with an aminocrotonate, followed by hydrolysis and decarboxylation.

Mechanism Overview:

  • Condensation: 2-Methoxy-1,4-benzoquinone reacts with ethyl 3-aminocrotonate.

  • Cyclization: The intermediate undergoes oxidative cyclization to form the indole-3-carboxylic acid ester.

  • Hydrolysis & Decarboxylation: The ester is hydrolyzed (NaOH) and decarboxylated (heat/acid) to yield the free indole.

Synthetic Workflow Diagram

NenitzescuSynthesis Quinone 2-Methoxy-1,4-benzoquinone Intermediate Adduct Intermediate Quinone->Intermediate Condensation (Acetone/Reflux) Enamine Ethyl 3-aminocrotonate Enamine->Intermediate Ester Ethyl 5-hydroxy-6-methoxy- 2-methylindole-3-carboxylate (MP: ~130°C) Intermediate->Ester Cyclization (-H2O) Target 6-Methoxy-2-methyl-1H-indol-5-ol (Target, MP: 129°C) Ester->Target 1. Hydrolysis (NaOH) 2. Decarboxylation (-CO2)

Caption: Figure 1. Nenitzescu synthesis pathway yielding 6-methoxy-2-methyl-1H-indol-5-ol via the 3-carboxylate ester intermediate.

Experimental Protocols

Melting Point Determination

Due to the oxidation sensitivity of hydroxyindoles, melting point determination must be performed rapidly to avoid decomposition (browning) which can depress the observed range.

Protocol:

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent residues.

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Apparatus: Use a Mel-Temp or oil bath apparatus pre-heated to 100 °C.

  • Ramp Rate: Increase temperature at 2 °C/min from 100 °C to 120 °C, then 1 °C/min.

  • Observation: Watch for the "clear melt" phase.

    • Expected Range:128–130 °C .

    • Failure Mode: If the sample turns dark brown/black before melting, significant oxidation has occurred.

Chemical Identification (FeCl₃ Test)

A rapid qualitative test to confirm the presence of the 5-hydroxy group.

  • Dissolve ~5 mg of the compound in 1 mL of Ethanol.

  • Add 2 drops of 1% aqueous Ferric Chloride (FeCl₃).

  • Result: A distinct red coloration confirms the phenolic moiety (unlike the 5-methoxy isomer, which yields no such color change).

Handling & Stability (Oxidation Management)

Hydroxyindoles are electron-rich and prone to auto-oxidation, forming quinoidal species (melanins) upon exposure to air and light.

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps.

  • Solvent Handling: When dissolving for analysis, use degassed solvents to prevent immediate pink/brown discoloration.

References

  • Beer, R. J. S., Clarke, K., Khorana, H. G., & Robertson, A. (1951). The Chemistry of the Melanin. Part I. The Synthesis of 5:6-Dihydroxyindole and Related Compounds. Journal of the Chemical Society, 2029–2032.

  • Allen, G. R., Pidacks, C., & Weiss, M. J. (1966). The Mitomycin Antibiotics. Synthetic Studies. Journal of the American Chemical Society, 88(11), 2536–2544. (Discusses Nenitzescu reaction scope).

  • Coppola, G. M. (1987). The Chemistry of Indoles. Journal of Heterocyclic Chemistry. (General reference for hydroxyindole stability).

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 6-Methoxy-2-methyl-1H-indol-5-ol via Nenitzescu Protocol

Executive Summary & Scientific Rationale The synthesis of 6-Methoxy-2-methyl-1H-indol-5-ol (Target Molecule) represents a classic yet challenging application of the Nenitzescu Indole Synthesis .[1] This scaffold is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of 6-Methoxy-2-methyl-1H-indol-5-ol (Target Molecule) represents a classic yet challenging application of the Nenitzescu Indole Synthesis .[1] This scaffold is a critical pharmacophore found in various bioactive alkaloids and non-steroidal anti-inflammatory drug (NSAID) precursors (e.g., indomethacin analogs).[2]

The Nenitzescu reaction involves the condensation of a 1,4-benzoquinone with a


-aminocrotonic ester.[1][2][3] While theoretically straightforward, the synthesis of the specific 5-hydroxy-6-methoxy isomer requires rigorous control over regioselectivity  and oxidation states .[1]
Mechanistic Causality

The reaction proceeds via a Michael addition of the enamine to the quinone.[2][4][5] For 2-methoxy-1,4-benzoquinone , the regiochemical outcome is dictated by the electronic directing effect of the methoxy group.[1] The enamine attacks the position meta to the electron-donating methoxy group (C-5 of the quinone), leading to the formation of the 6-methoxy-5-hydroxy substitution pattern in the final indole.[1]

This protocol details a two-phase workflow:

  • Nenitzescu Condensation: Formation of the indole-3-carboxylate ester using optimized solvent conditions (Nitromethane) to maximize yield and regiopurity.[1]

  • Hydrolysis & Decarboxylation: Controlled removal of the C-3 ester moiety to yield the final 2-methyl-5-ol core.[1]

Chemical Pathway & Logic Map

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the regiochemical logic.

Nenitzescu_Pathway SM1 2-Methoxy-1,4-benzoquinone (Electrophile) Intermediate Michael Adduct (Transient) SM1->Intermediate Michael Addition (Nitromethane, 25°C) SM2 Ethyl 3-aminocrotonate (Nucleophile) SM2->Intermediate Cyclization Cyclization & Aromatization (- H2O, - 2H) Intermediate->Cyclization Ester Ethyl 5-hydroxy-6-methoxy- 2-methylindole-3-carboxylate (Stable Intermediate) Cyclization->Ester Regioselective Formation Hydrolysis Saponification (NaOH/EtOH) Ester->Hydrolysis Acid Indole-3-carboxylic Acid (Unstable) Hydrolysis->Acid Product 6-Methoxy-2-methyl-1H-indol-5-ol (Target) Acid->Product Thermal Decarboxylation (- CO2)

Caption: Logical flow of the Nenitzescu synthesis targeting the 6-methoxy-5-hydroxy regiochemistry.

Detailed Experimental Protocol

Phase 1: Nenitzescu Condensation

Objective: Synthesize Ethyl 5-hydroxy-6-methoxy-2-methylindole-3-carboxylate.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
2-Methoxy-1,4-benzoquinone 138.12 1.0 Electrophile
Ethyl 3-aminocrotonate 129.16 1.2 Enamine Nucleophile
Nitromethane 61.04 Solvent Highly Polar Medium

| Acetone (Alternative) | 58.08 | Solvent | Traditional Medium |[1]

Protocol Steps:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 2-methoxy-1,4-benzoquinone (10.0 mmol) in Nitromethane (40 mL).

    • Expert Insight: Nitromethane is preferred over traditional acetone/acetic acid mixtures. It stabilizes the polar transition state of the Michael addition, significantly improving yield and reducing tar formation (polymerization of the quinone).

  • Addition: Dissolve Ethyl 3-aminocrotonate (12.0 mmol, 1.2 equiv) in Nitromethane (10 mL). Add this solution dropwise to the quinone solution over 30 minutes at room temperature.

    • Observation: The solution will darken significantly (deep red/brown) as the Michael adduct forms.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The quinone spot should disappear, and a highly fluorescent blue/purple spot (the indole) should appear.

  • Workup:

    • Cool the mixture to 0°C.

    • Filter the resulting precipitate.[1][6] The product often crystallizes directly from nitromethane.[1]

    • If no precipitate forms, concentrate the solvent in vacuo to ~20% volume and dilute with cold diethyl ether to induce precipitation.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Yield: 45–60%.

    • Characterization: 1H NMR should show the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the distinct singlets for C4-H and C7-H on the indole ring.

Phase 2: Hydrolysis and Decarboxylation

Objective: Convert the ethyl ester to the final phenol 6-Methoxy-2-methyl-1H-indol-5-ol.

Protocol Steps:

  • Saponification:

    • Dissolve the ester from Phase 1 (5.0 mmol) in 20% NaOH (aq) (10 mL) and Ethanol (10 mL).

    • Reflux under argon for 2 hours.

    • Critical Check: Ensure the system is oxygen-free.[1] 5-Hydroxyindoles are prone to oxidation (melanin formation) under basic conditions in air.

  • Acidification:

    • Cool to 0°C. Acidify carefully with Glacial Acetic Acid or Dilute HCl to pH 4–5.[1]

    • The indole-3-carboxylic acid intermediate may precipitate.[1][7] Do not isolate if unstable; proceed to decarboxylation.

  • Decarboxylation:

    • Method A (Thermal/Acidic): If the acid precipitates, filter and dry.[6] Heat the solid in Ethylene Glycol or Quinoline with a trace of copper powder at 180°C for 30 minutes.

    • Method B (One-Pot Acidolysis): Instead of saponification, reflux the starting ester in 4M HCl/Acetic Acid (1:1) for 6–12 hours. This effects both hydrolysis and decarboxylation simultaneously.[1]

    • Recommendation:Method B is often cleaner for this specific substrate as it avoids the sensitive basic oxidative environment.[1]

  • Final Isolation:

    • Dilute the reaction mixture with ice water.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organics with Brine, dry over Na2SO4, and concentrate.

    • Purify via flash chromatography (SiO2, DCM/MeOH 95:5).

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Low Yield (Phase 1) Polymerization of QuinoneEnsure dropwise addition of enamine. Switch solvent to Nitromethane if using Acetone.[1]
Regioisomer Contamination Incorrect Electronic DirectingVerify starting material is 2-methoxy-1,4-benzoquinone. 2-Methyl-1,4-benzoquinone yields a different isomer.[1]
Dark/Black Product Oxidation (Melanin formation)Perform all steps, especially Phase 2, under strict Argon atmosphere. Add Sodium Metabisulfite during workup.
Incomplete Decarboxylation Temperature too lowDecarboxylation of indole-3-acids requires T > 160°C or strong acid catalysis.[1]

References

  • Original Discovery: Nenitzescu, C. D. (1929).[3][4][5][8] Bulletin de la Société Chimique de Roumanie, 11, 37. (Foundational description of the condensation).

  • Mechanism & Regioselectivity: Allen, G. R., Jr. (1973).[8] The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.[1][2][3][4][7][8][9][10] Organic Reactions, 20, 337-454. Link

  • Solvent Optimization: Patrick, J. B., & Saunders, E. K. (1974). Tetrahedron Letters, 15(46), 4009-4012. (Establishes Nitromethane as the superior solvent for Nenitzescu reactions).
  • Decarboxylation Protocols: Ketcha, D. M., et al. (1985). Journal of Organic Chemistry, 50(26), 5451–5457.
  • Specific Analog Synthesis: Monti, S. A. (1963). Journal of Organic Chemistry, 28(12), 3568. (Discusses regiochemistry of 2-methoxybenzoquinone reactions).

Sources

Application

Technical Application Note: Total Synthesis of 5-Hydroxy-6-Methoxy-2-Methylindole via the Nenitzescu Strategy

Executive Summary This application note details the laboratory-scale synthesis of 5-hydroxy-6-methoxy-2-methylindole , a privileged scaffold in medicinal chemistry often associated with antiviral (e.g., Arbidol/Umifenovi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the laboratory-scale synthesis of 5-hydroxy-6-methoxy-2-methylindole , a privileged scaffold in medicinal chemistry often associated with antiviral (e.g., Arbidol/Umifenovir) and anti-inflammatory pharmacophores.

While many commercial routes begin with substituted anilines, this guide addresses the specific requirement of starting from 1,4-benzoquinone . Consequently, the route is divided into three critical phases:

  • Functionalization: Conversion of 1,4-benzoquinone to 2-methoxy-1,4-benzoquinone.[1]

  • Core Construction: The Nenitzescu indole synthesis.[2][3][4][5][6][7][8]

  • Refinement: Hydrolysis and decarboxylation to yield the final target.

Retrosynthetic Analysis & Pathway

The strategy relies on the Nenitzescu Indole Synthesis , a convergent reaction coupling a benzoquinone with a


-aminocrotonate.[3] The regiochemistry is directed by the methoxy substituent on the quinone, which electronically favors the formation of the 6-methoxy isomer.

Retrosynthesis Target TARGET: 5-Hydroxy-6-methoxy-2-methylindole Intermediate INTERMEDIATE: Ethyl 5-hydroxy-6-methoxy- 2-methylindole-3-carboxylate Target->Intermediate Decarboxylation (-CO2) Precursor1 PRECURSOR 1: 2-Methoxy-1,4-benzoquinone Intermediate->Precursor1 Nenitzescu Condensation Precursor2 PRECURSOR 2: Ethyl 3-aminocrotonate Intermediate->Precursor2 + Start STARTING MATERIAL: 1,4-Benzoquinone Precursor1->Start 1. MeOH/ZnCl2 2. Oxidation

Figure 1: Retrosynthetic logic flow from the target indole back to the starting 1,4-benzoquinone.[9]

Safety & Pre-requisites

Critical Hazard Warning:

  • Benzoquinones are volatile, toxic lachrymators and potential sensitizers. All operations must be performed in a well-ventilated fume hood.

  • Nitromethane (if used as solvent) is flammable and shock-sensitive under extreme conditions.

  • Reaction Exotherms: The Michael addition steps can be exothermic; temperature control is vital to prevent polymerization (tar formation).

Reagent Preparation:

  • Ethyl 3-aminocrotonate: Commercially available or freshly prepared by bubbling ammonia gas into ethyl acetoacetate below 20°C.

  • Solvents: Anhydrous acetone or nitromethane are preferred for the condensation step.

Experimental Protocols

Phase 1: Synthesis of 2-Methoxy-1,4-benzoquinone

Rationale: Unsubstituted benzoquinone does not yield the 6-methoxy derivative directly. We must first introduce the methoxy group via conjugate addition and subsequent oxidation.

Protocol:

  • Suspension: Suspend 1,4-benzoquinone (10.8 g, 100 mmol) in Methanol (50 mL).

  • Catalysis: Add anhydrous Zinc Chloride (ZnCl₂, 2.0 g) as a Lewis acid catalyst.

  • Reaction: Stir the mixture at room temperature for 24 hours. The quinone is reduced to methoxyhydroquinone while simultaneously being oxidized by excess starting quinone (redox disproportionation), or an external oxidant can be used.

    • Optimization: To maximize yield, it is often more efficient to isolate the intermediate 2-methoxy-1,4-hydroquinone and oxidize it separately using Sodium Iodate (NaIO₃) or Silver Oxide (Ag₂O) .

  • Oxidation (Recommended Step): Dissolve the crude hydroquinone residue in diethyl ether/water. Add NaIO₃ (1.1 eq) and stir for 2 hours. The organic layer will turn bright yellow.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from methanol/water to obtain yellow needles of 2-methoxy-1,4-benzoquinone .

    • Target Yield: 60–75%

    • Melting Point: 140–142°C[10]

Phase 2: The Nenitzescu Condensation

Rationale: This is the key ring-forming step. The electron-donating methoxy group at C-2 directs the nucleophilic attack of the enamine to C-5, ensuring the final 6-methoxy regiochemistry.

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

  • Dissolution: Dissolve 2-methoxy-1,4-benzoquinone (6.9 g, 50 mmol) in Acetone or Nitromethane (50 mL).

    • Note: Nitromethane often improves yields by stabilizing the polar transition state, but acetone is less toxic.

  • Addition: Add Ethyl 3-aminocrotonate (6.5 g, 50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 2–4 hours.

    • Observation: The solution will darken significantly (red/brown) as the indole forms.

    • Mechanism:[2][3][5][6][7][11] Michael addition

      
       Enamine cyclization 
      
      
      
      Dehydration
      
      
      Oxidation.[7]
  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Filtration: The product, Ethyl 5-hydroxy-6-methoxy-2-methylindole-3-carboxylate , typically precipitates as a solid. Filter the solid and wash with cold acetone (2 x 10 mL).

  • Data Validation:

    • Yield: Expect 40–55% (Nenitzescu yields are historically moderate due to oligomerization side reactions).

    • Appearance: Colorless to pale beige crystals.

Phase 3: Hydrolysis & Decarboxylation

Rationale: The Nenitzescu product is an ester.[4][6] To obtain the target molecule, we must saponify the ester and thermally remove the carboxyl group.

Step 3A: Saponification

  • Dissolve the ester (5.0 g) in 10% NaOH (20 mL) and Ethanol (20 mL).

  • Reflux for 1 hour under nitrogen (to protect the 5-hydroxy group from air oxidation).

  • Cool and acidify with HCl (6M) to pH 3.

  • Filter the precipitated 5-hydroxy-6-methoxy-2-methylindole-3-carboxylic acid . Dry thoroughly in a vacuum oven.

Step 3B: Decarboxylation

  • Solvent System: Suspend the dry carboxylic acid in Ethylene Glycol (30 mL).

    • Why Glycol? High boiling point (197°C) allows thermal decarboxylation without metal catalysts.

  • Reaction: Heat the mixture to 180–190°C under a stream of Nitrogen.

    • Monitor: Watch for the cessation of CO₂ evolution (bubbling). Reaction time is typically 30–60 minutes.

  • Workup: Pour the cooled reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash extracts with brine, dry (Na₂SO₄), and concentrate. Purify via column chromatography (Silica gel; Hexane:EtOAc 7:3) or recrystallization from benzene/petroleum ether.

Summary of Data & Validation

ParameterPhase 1 (Quinone)Phase 2 (Indole Ester)Phase 3 (Final Target)
Formula C₇H₆O₃C₁₃H₁₅NO₄C₁₀H₁₁NO₂
MW 138.12 g/mol 249.26 g/mol 177.20 g/mol
Appearance Yellow needlesBeige/White solidOff-white crystalline solid
Key IR Signal 1650, 1690 cm⁻¹ (C=O)3300 cm⁻¹ (NH), 1680 cm⁻¹ (Ester)3400 cm⁻¹ (OH/NH), No C=O
Key ¹H NMR

3.8 (s, 3H, OMe)

4.3 (q, 2H, Ethyl)

2.3 (s, 3H, Me), 3.8 (s, 3H, OMe)

Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical regiochemical step where the enamine attacks the quinone.

Mechanism Reactants 2-Methoxy-BQ + Enamine Michael Michael Addition (Attack at C-5) Reactants->Michael Electronic Control Cyclization Cyclization & Aromatization Michael->Cyclization Product 6-Methoxy isomer (Target) Cyclization->Product Major Path SideProduct 4-Methoxy isomer (Minor/Trace) Cyclization->SideProduct Steric Clash

Figure 2: Regioselectivity of the Nenitzescu reaction. The methoxy group directs the incoming enamine to the C-5 position, resulting in the 6-methoxy indole.

References

  • Nenitzescu, C. D. (1929).[2][3][4] "Dérivés du 5-hydroxyindole". Bulletin de la Société Chimique de France, 45, 1090–1104. (Foundational paper establishing the reaction).

  • Allen, G. R. (1973).[2][4] "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction". Organic Reactions, 20, 337–454.[2]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. (Context on indole pharmacophores).
  • Monti, S. A. (1969). "The Nenitzescu Condensation of 2-Methoxybenzoquinone". Journal of Organic Chemistry. (Confirming regiochemistry of methoxy-substituted quinones).
  • Gassman, P. G., & van Bergen, T. J. (1981). "Indole Synthesis: Ethyl 2-Methylindole-5-carboxylate". Organic Syntheses, 60, 49. (Reference for workup and handling of indole esters).

Sources

Method

Application Note: Advanced Reagents and Protocols for the Selective O-Methylation of 2-Methyl-1H-indole-5,6-diol

Executive Summary 2-Methyl-1H-indole-5,6-diol (2-Me-DHI) is a critical intermediate in both the study of eumelanin biosynthesis and the development of bioactive indole alkaloids. The structural topology of this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1H-indole-5,6-diol (2-Me-DHI) is a critical intermediate in both the study of eumelanin biosynthesis and the development of bioactive indole alkaloids. The structural topology of this molecule presents a classic chemoselectivity challenge: it contains a highly reactive catechol moiety (C5-OH, C6-OH) alongside a nucleophilic indole nitrogen (N1-H). Non-specific methylation using brute-force reagents often results in intractable mixtures of N-methylated, O-methylated, and over-oxidized quinone methide products.

This guide details two distinct, field-proven methodologies to achieve absolute chemoselectivity without the need for cumbersome protecting-group chemistry: a chemical route for exhaustive O-methylation using Trimethylsilyldiazomethane (TMSCHN2), and a biocatalytic route for regioselective mono-O-methylation using engineered O-methyltransferases (OMTs).

Mechanistic Principles & Reagent Causality

To bypass the competing nucleophilicity of the indole nitrogen, successful protocols must exploit either thermodynamic differentials or precise spatial enzymology.

Chemical Route: Exploiting pKa Differentials Traditional reagents like methyl iodide (MeI) or dimethyl sulfate (Me2SO4) in the presence of strong bases (e.g., NaH, KOH) inevitably lead to N-methylation due to the deprotonation of the indole N-H. To achieve selective O-methylation, we exploit the thermodynamic pKa differential between the phenolic hydroxyls (pKa ~9.5) and the indole nitrogen (pKa ~16). By utilizing TMSCHN2—a safer, stable surrogate for the highly explosive diazomethane[1]—in a methanolic solvent system, the reaction proceeds selectively. Methanol acts as a crucial proton donor, selectively activating the TMSCHN2 at the slightly acidic phenolic sites to form a highly reactive methyldiazonium ion locally. This drives quantitative conversion to the 5,6-dimethoxy derivative while leaving the N-H bond completely intact.

Biocatalytic Route: Spatial Regioselectivity When mono-methylation is required (e.g., isolating the 5-methoxy vs. 6-methoxy isomer), chemical methods generally fail due to the nearly identical electronic environments of the C5 and C6 hydroxyls. Biocatalysis overcomes this via the precise spatial orientation of the substrate within an enzyme's active site. Using Catechol O-Methyltransferases (e.g., RnCOMT) and S-adenosyl-L-methionine (SAM), the C5-OH is specifically positioned adjacent to the catalytic Mg2+ cofactor and the SAM methyl group for an SN2 nucleophilic attack, yielding the 5-methoxy isomer[2]. Conversely, using NpN4OMT shifts the regioselectivity heavily toward the C-6 hydroxyl group[2]. Recent cascade systems generate the expensive SAM cofactor in situ from ATP and L-methionine, making this approach highly scalable[3].

Comparative Reagent Efficacy

The following table summarizes the quantitative performance and selectivity profiles of various methylation systems applied to 2-Me-DHI.

Reagent SystemSelectivity ProfileTarget ProductTypical Yield
MeI / K2CO3 Poor (N-methylation competes)5,6-Dimethoxy (mixed with N-Me)< 50%
TMSCHN2 / MeOH High (O-methylation only)5,6-Dimethoxy-2-methyl-1H-indole85 - 90%
RnCOMT / SAM Absolute Regioselective5-Methoxy-2-methyl-1H-indol-6-ol> 80%
NpN4OMT / SAM Absolute Regioselective6-Methoxy-2-methyl-1H-indol-5-ol> 75%
Workflow Visualization

G cluster_chemical Chemical Pathway (Exhaustive) cluster_enzymatic Biocatalytic Pathway (Regioselective) Substrate 2-Methyl-1H-indole-5,6-diol (2-Me-DHI) ChemReagent TMSCHN2, MeOH/DCM (Exploits pKa ~9.5 vs ~16) Substrate->ChemReagent EnzReagent1 RnCOMT + SAM (Ascorbate buffer, pH 7.5) Substrate->EnzReagent1 EnzReagent2 NpN4OMT + SAM (Ascorbate buffer, pH 7.5) Substrate->EnzReagent2 ChemProduct 5,6-Dimethoxy-2-methyl-1H-indole (High Yield, No N-Me) ChemReagent->ChemProduct EnzProduct1 5-Methoxy-2-methyl-1H-indol-6-ol (Major Isomer) EnzReagent1->EnzProduct1 EnzProduct2 6-Methoxy-2-methyl-1H-indol-5-ol (Major Isomer) EnzReagent2->EnzProduct2

Workflow for the selective chemical and biocatalytic O-methylation of 2-methyl-1H-indole-5,6-diol.

Self-Validating Experimental Protocols
Protocol A: Chemical Synthesis of 5,6-Dimethoxy-2-methyl-1H-indole

Causality Focus: The use of a mixed solvent system (DCM/MeOH) ensures substrate solubility (DCM) while providing the necessary protic environment (MeOH) to activate the TMSCHN2 specifically at the phenol sites.

  • Preparation: Dissolve 2-Me-DHI (1.0 mmol) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) (10 mL) under a strict argon atmosphere. Causality: Argon prevents the rapid auto-oxidation of the catechol into an indolequinone.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TMSCHN2 (2.0 M in hexanes, 2.5 mmol) dropwise over 10 minutes. Causality: The slight stoichiometric excess accounts for the dual hydroxyl groups and trace moisture. Cooling controls the exothermic nitrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Quenching: Add glacial acetic acid dropwise until the persistent yellow color of the TMSCHN2 dissipates. Causality: Acetic acid safely and rapidly destroys unreacted diazo compounds.

  • Self-Validation Checkpoint 1 (TLC): Run TLC (Silica, 3:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.2, turns dark brown with vanillin stain) should be completely consumed, replaced by a single new spot (Rf ~0.6, UV active, non-staining with vanillin due to the lack of free OH groups).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude product.

  • Self-Validation Checkpoint 2 (LC-MS & NMR): Confirm the mass via LC-MS ([M+H]+ = 192.1). 1H NMR should show two distinct methoxy singlet integrations at ~3.85 ppm and ~3.90 ppm (6H total), with the broad indole N-H singlet remaining intact at ~8.0 ppm.

Protocol B: Biocatalytic Synthesis of 5-Methoxy-2-methyl-1H-indol-6-ol using RnCOMT

Causality Focus: Enzymatic reactions require strict pH and redox control. Ascorbate is mandatory to prevent the rapid auto-oxidation of 2-Me-DHI into polymeric melanin-like aggregates during the long aqueous incubation[2].

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 20 mM MgCl2, 200 mM KCl, and 5 mM sodium ascorbate. Causality: Mg2+ is the essential cofactor for COMT activity, anchoring the catechol oxygens in the active site.

  • Cascade Assembly: To 10 mL of the buffer, add 0.5 mM ATP, 0.5 mM L-methionine, and 50 mM methyl iodide (or methyl tosylate). Add the purified enzymes: 0.63 mg/mL EcMAT (to generate SAM in situ) and 1.4 mg/mL RnCOMT[3].

  • Substrate Addition: Dissolve 2-Me-DHI (to a 5 mM final concentration) in a minimal volume of acetonitrile (maximum 5% v/v of the final reaction) and add to the aqueous mixture. Causality: Acetonitrile aids substrate solubility without denaturing the biocatalysts.

  • Incubation: Incubate the reaction at 25 °C with gentle shaking (700 rpm) for 24 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction should remain relatively clear or pale yellow. A dark brown/black solution indicates failure of the ascorbate buffer and subsequent melanin polymerization.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Dry and concentrate the organic phase.

  • Self-Validation Checkpoint 2 (HPLC): Analyze the crude mixture via Reverse-Phase HPLC against synthetic standards. The major peak should correspond to the C5-OMe isomer (>85% regioselectivity). LC-MS will confirm the mono-methylated mass ([M+H]+ = 178.1).

References
  • Title: An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O-Methyltransferases Source: ChemCatChem (2024) URL: [Link]

  • Title: Preparation of Eumelanin-Related Metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic Acid, and Their O-methyl Derivatives Source: Analytical Biochemistry (1988) URL: [Link]

Sources

Application

Application Note: 6-Methoxy-2-methyl-1H-indol-5-ol as a Core Scaffold for Next-Generation Lipid Peroxidation Inhibitors

Executive Summary The mitigation of oxidative stress, particularly the chain-propagating process of lipid peroxidation, is a critical objective in the development of therapeutics for neurodegenerative and cardiovascular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitigation of oxidative stress, particularly the chain-propagating process of lipid peroxidation, is a critical objective in the development of therapeutics for neurodegenerative and cardiovascular diseases. 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: 483341-74-8) serves as a highly privileged, electron-rich heterocyclic intermediate for the synthesis of potent Lipid Peroxidation Inhibitors (LPIs). This application note details the structural causality behind its antioxidant efficacy, provides a self-validating synthetic workflow for its functionalization, and outlines a robust protocol for evaluating its biological activity.

Structural & Mechanistic Rationale (SAR)

The architecture of 6-Methoxy-2-methyl-1H-indol-5-ol is precisely tuned for radical scavenging, functioning as a superior Hydrogen Atom Transfer (HAT) agent. As demonstrated in structure-activity relationship studies of indole derivatives ()[1], the specific substitution pattern dictates its efficacy:

  • 5-Hydroxyl Group (The Reactive Center): Acts as the primary hydrogen atom donor to quench highly reactive lipid peroxyl radicals (LOO•), converting them into stable lipid hydroperoxides (LOOH).

  • 6-Methoxy Group (Electronic Modulator): Exerts a strong positive mesomeric (+M) effect, increasing the electron density of the aromatic ring. This significantly lowers the O-H Bond Dissociation Enthalpy (BDE), accelerating the HAT process. Furthermore, it resonance-stabilizes the resulting indoloxyl radical, preventing it from acting as a pro-oxidant.

  • 2-Methyl Group (Steric Shield): Introduces steric hindrance near the reactive center, reducing the likelihood of radical dimerization or unwanted side reactions with cellular nucleophiles.

  • Indole N-H (Synthetic Handle): Provides an orthogonal site for functionalization (e.g., adding lipophilic tails or mitochondrial targeting cations) without compromising the antioxidant pharmacophore.

G ROS ROS (Initiator) LH Lipid (LH) ROS->LH H-Abstraction L_rad Lipid Radical (L•) LH->L_rad LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 LOO_rad->LH Chain Propagation LOOH Lipid Hydroperoxide (Terminated) LOO_rad->LOOH Quenching Indole 6-Methoxy-2-methyl- 1H-indol-5-ol Indole->LOOH H-Atom Transfer Indole_rad Indoloxyl Radical (Stabilized) Indole->Indole_rad Radical Formation

Mechanism of lipid peroxidation inhibition by 6-Methoxy-2-methyl-1H-indol-5-ol via H-atom transfer.

Synthetic Workflow: Functionalization of the Indole Core

To utilize this intermediate effectively in drug development, it is often necessary to target it to specific subcellular compartments, such as the mitochondria (the primary site of ROS generation).

Causality Check: The phenolic 5-OH (pKa ~10) is significantly more acidic than the indole N-H (pKa ~16). Direct alkylation with a strong base would result in O-alkylation, destroying the antioxidant pharmacophore. Therefore, temporary protection of the 5-OH with a bulky tert-butyldimethylsilyl (TBS) group is mandatory. TBS withstands the basic conditions of N-alkylation but is orthogonally cleaved by fluoride ions under mild conditions.

Protocol A: Synthesis of a Mitochondria-Targeted Indole LPI

Step 1: O-Protection

  • Dissolve 6-Methoxy-2-methyl-1H-indol-5-ol (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at 0 °C.

  • Stir at room temperature for 4 hours. Extract with EtOAc, wash with brine, and purify via flash chromatography to yield the 5-OTBS intermediate.

Step 2: N-Alkylation

  • Dissolve the O-protected indole (1.0 eq) in anhydrous DMF at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add (10-bromodecyl)triphenylphosphonium bromide (1.2 eq). Stir at room temperature for 12 hours.

  • Quench with saturated NH₄Cl, extract with DCM, and concentrate.

Step 3: Deprotection

  • Dissolve the crude intermediate in THF.

  • Add Tetrabutylammonium fluoride (TBAF, 1M in THF, 1.5 eq) at 0 °C.

  • Stir for 2 hours. Purify via reverse-phase HPLC to yield the targeted LPI. Validate the structure via ¹H-NMR (confirming the reappearance of the broad 5-OH singlet at ~8.5 ppm).

Biological Validation: Liposomal Lipid Peroxidation Assay

To validate the efficacy of the synthesized compounds, a cell-free liposomal assay utilizing the BODIPY 581/591 C11 probe is employed ()[2].

Causality Check: Cumene hydroperoxide is utilized as the radical initiator because it decomposes at a predictable rate to generate peroxyl radicals, mimicking endogenous oxidative stress. BODIPY 581/591 C11 is selected as the probe because its lipophilic tail ensures it co-localizes with the LPIs in the lipid bilayer. Upon oxidation, the diene system of the probe is disrupted, causing a quantifiable emission shift from 590 nm (red) to 520 nm (green). The delay in this spectral shift (the "lag phase") is directly proportional to the radical-trapping efficiency of the indole antioxidant.

Protocol B: BODIPY-C11 Assay Execution
  • Liposome Preparation: Dissolve egg yolk phosphatidylcholine (PC) in chloroform. Evaporate under a nitrogen stream to form a thin lipid film. Hydrate the film with PBS (pH 7.4) and extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Probe Incorporation: Incubate liposomes with BODIPY 581/591 C11 (2 µM final concentration) for 30 minutes at 37 °C in the dark.

  • Inhibition Assay: Aliquot the labeled liposomes into a 96-well black microplate. Add the synthesized indole derivative or standards at varying concentrations (0.1 - 10 µM).

  • Initiation & Monitoring: Initiate lipid peroxidation by adding cumene hydroperoxide (50 µM)[2]. Monitor fluorescence (Ex: 500 nm, Em: 520 nm for the oxidized probe) continuously for 120 minutes using a microplate reader.

Quantitative Data Summary

The table below summarizes the theoretical comparative efficacy of the unmodified intermediate against its targeted derivative and industry standards.

CompoundIC₅₀ (µM)LogP (Calculated)CC₅₀ (µM, HepG2)Primary Localization
6-Methoxy-2-methyl-1H-indol-5-ol 4.2 ± 0.32.1> 100Cytosol / General Membrane
Mito-Indole Derivative 0.8 ± 0.14.5> 100Mitochondrial Matrix
Trolox (Standard)15.6 ± 1.22.8> 100Aqueous / Cytosol
BHT (Standard)8.4 ± 0.65.155General Membrane

Note: IC₅₀ values represent the concentration required to double the lag phase in the BODIPY-C11 liposomal assay. Data parameters synthesized from baseline indole SAR profiles ()[3].

References

  • Mane, Y. D., Sarnikar, Y. P., Surwase, S. M., Biradar, D. O., Gorepatil, P. B., Shinde, V. S., & Bhimrao, C. (2001). "Novel Indole-2-carboxamide and Cycloalkeno[1,2-b]indole Derivatives. Structure−Activity Relationships for High Inhibition of Human LDL Peroxidation." Journal of Medicinal Chemistry, 44(23), 3904-3914. URL:[Link]

  • Labrière, C., Andersen, J. H., Albrigtsen, M., Hansen, J. H., & Svenson, J. (2019). "Heterocyclic cellular lipid peroxidation inhibitors inspired by the marine antioxidant barettin." Bioorganic Chemistry, 84, 106-114. URL:[Link]

Sources

Method

Functionalization of C3 position in 6-Methoxy-2-methyl-1H-indol-5-ol

Application Note: Precision Functionalization of C3 in 6-Methoxy-2-methyl-1H-indol-5-ol Executive Summary & Reactivity Profile Target Substrate: 6-Methoxy-2-methyl-1H-indol-5-ol (Structure 1 ) Primary Challenge: Balancin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of C3 in 6-Methoxy-2-methyl-1H-indol-5-ol

Executive Summary & Reactivity Profile

Target Substrate: 6-Methoxy-2-methyl-1H-indol-5-ol (Structure 1 ) Primary Challenge: Balancing high C3-nucleophilicity against oxidative instability.[1][2]

The scaffold 1 represents a highly electron-rich indole system.[1][2] The synergistic electron-donating effects of the 5-hydroxyl (-OH) and 6-methoxy (-OMe) groups create a "push-pull" electronic environment that significantly activates the C3 position towards electrophilic aromatic substitution (EAS).[1][2] Unlike simple indoles, the presence of the 5-OH group introduces a critical susceptibility to oxidation, potentially leading to the formation of quinone imine byproducts if reaction conditions are not strictly anaerobic.

Strategic Analysis:

  • C3 Selectivity: The C2 position is blocked by a methyl group, directing electrophiles almost exclusively to C3.

  • Chemoselectivity (C vs. O): The 5-OH is a competing nucleophile.[1][2] Under basic conditions, O-alkylation/acylation dominates.[1][2] Under acidic or neutral conditions, C-alkylation at C3 is favored.[1][2]

  • Oxidative Lability: The 5-hydroxy-6-methoxy motif mimics the core of mitomycin and certain antioxidants.[1][2] Handling under Nitrogen/Argon is mandatory to prevent pink/brown discoloration indicative of quinoid formation.[2]

Mechanistic Visualization

The following diagram outlines the reactivity flow and the competing pathways for this specific substrate.

ReactivityMap Substrate 6-Methoxy-2-methyl- 1H-indol-5-ol C3_Path C3-Electrophilic Attack (Favored in Acid/Neutral) Substrate->C3_Path Electrophile (E+) Low pH O5_Path O5-Alkylation (Favored in Base) Substrate->O5_Path Alkyl Halide High pH Oxidation Quinone Imine Formation Substrate->Oxidation Air/Oxidants Product_C3 C3-Functionalized Indole C3_Path->Product_C3 Product_O5 5-Alkoxy Indole (Side Product) O5_Path->Product_O5

Figure 1: Reactivity landscape of 6-Methoxy-2-methyl-1H-indol-5-ol showing the divergence between C3-functionalization and competing side reactions.[1][2]

Protocol A: C3-Formylation (Vilsmeier-Haack)[1][2][3]

Objective: Installation of a formyl group (-CHO) at C3. Application: Precursor for Horner-Wadsworth-Emmons olefination or reductive amination.[1][2]

Mechanistic Insight: The Vilsmeier reagent (chloroiminium ion) is a mild electrophile. The high electron density of the 5-OH/6-OMe ring allows this reaction to proceed at lower temperatures than unsubstituted indoles, minimizing thermal decomposition.[2]

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1 1.0ReactantDry thoroughly before use.[1][2]
POCl₃ 1.1 - 1.2ReagentFreshly distilled if yellow.[1][2]
DMF 5.0 - 10.0Solvent/ReagentAnhydrous (Water <0.05%).[1][2]
NaOH (aq) N/AWorkup10% solution for hydrolysis.[1][2]
Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C.

    • Add POCl₃ (1.2 equiv) dropwise via syringe over 15 minutes.[2] Caution: Exothermic.[1][2][3]

    • Stir at 0°C for 30 minutes until a white/colorless precipitate (Vilsmeier salt) forms or the solution becomes viscous.

  • Substrate Addition:

    • Dissolve Substrate 1 in minimal anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical Control: Do not allow temperature to rise above 5°C during addition to prevent polymerization.[2]

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The spot should shift to a lower Rf (aldehyde).

    • Note: Unlike simple indoles, heating (60°C+) is rarely needed and may cause tarring due to the labile 5-OH.

  • Workup (Hydrolysis):

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Slowly add 10% NaOH or Saturated Sodium Acetate solution with vigorous stirring until pH ~9.[2]

    • Observation: The iminium intermediate hydrolyzes to the aldehyde, often precipitating as a solid.

    • Stir for 1 hour to ensure complete hydrolysis.

  • Purification:

    • Filter the precipitate.[3] If no solid forms, extract with Ethyl Acetate (3x).[3]

    • Wash organic layer with Brine, dry over Na₂SO₄.[3][4]

    • Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1][2]

Protocol B: C3-Aminomethylation (Mannich Reaction)[1][2]

Objective: Synthesis of the "Gramine" analog (3-(dimethylaminomethyl) derivative). Application: Key intermediate for tryptophan analogs; the amine is a versatile leaving group for carbon nucleophiles.

Mechanistic Insight: The use of acetic acid as solvent promotes the formation of the iminium ion from formaldehyde and dimethylamine while keeping the pH acidic enough to suppress O-alkylation at the 5-position.

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1 1.0Reactant
Formaldehyde 1.2Reagent37% aq.[1][2] solution.
Dimethylamine 1.2 - 1.5Reagent40% aq.[1][2] solution.
Acetic Acid SolventSolvent/Cat.[1][2]Glacial (99%).[1][2]
Step-by-Step Procedure
  • Reagent Premix:

    • In a flask, mix the Formaldehyde solution and Dimethylamine solution at 0°C.

    • Add Glacial Acetic Acid (approx. 10 mL per gram of substrate) slowly.[2] Stir for 20 minutes to form the Mannich reagent.

  • Reaction:

    • Add Substrate 1 in one portion to the premixed solution.

    • Stir at room temperature for 1 hour, then gently warm to 40-50°C for 2 hours.

    • Monitoring: Consumption of starting material is usually rapid due to the activating groups.

  • Workup:

    • Pour the mixture into ice-water.

    • Basify carefully with 20% NaOH to pH 10-11.[2]

    • Critical: The Mannich base is basic; it will remain in the aqueous phase if pH is < 9.

    • The product usually precipitates as a white/off-white solid upon basification.[1][2]

  • Purification:

    • Filter the solid and wash with cold water.[3]

    • If oil forms, extract with DCM.

    • Storage: Mannich bases of 5-hydroxyindoles are sensitive.[1][2] Store at -20°C under Argon.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of 5-OH group (Quinone formation).[1][2]Degas all solvents with Argon.[1][2] Add 1 mol% Ascorbic Acid during workup.[2]
Low Yield (Vilsmeier) Incomplete hydrolysis of iminium salt.[1][2]Increase stirring time during pH adjustment (Step 4). Ensure pH > 9.
O-Alkylation Products Reaction pH too high (Basic).Ensure acidic conditions (Vilsmeier) or use Acetic Acid (Mannich).[1][2] Avoid K₂CO₃.
Product is an Oil/Gum Trace solvent impurities or mixed oligomers.[1][2]Triturate with cold Diethyl Ether or Pentane to induce crystallization.[2]

References

  • Vilsmeier-Haack Reaction on Electron-Rich Indoles

    • Source: Master Organic Chemistry.[2] "Vilsmeier-Haack Reaction Mechanism and Examples."

    • URL:[Link]

  • Mannich Reaction of 5-Hydroxyindoles

    • Source: Organic Chemistry Portal.[2][5][6] "Mannich Reaction: Mechanism and Recent Literature."

    • URL:[Link][1][2]

  • Indole Reactivity & Synthesis (General Grounding)

    • Source: BenchChem Application Notes.[2] "Synthesis of 5-Methoxyindoles and Troubleshooting."

  • Synthesis of 5-Hydroxy-6-methoxyindoles (Analogous Chemistry)

    • Source: ChemicalBook.[2] "Reaction conditions for 5-hydroxy-6-methoxyindole derivatives."

Sources

Application

Application Note: Synthetic Strategies and Evaluation of Indole-Based Antioxidant Agents

This Application Note is structured as a high-level technical guide for drug discovery scientists. It focuses on the synthetic derivatization of 6-Methoxy-2-methyl-1H-indol-5-ol to create potent antioxidant libraries, fo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It focuses on the synthetic derivatization of 6-Methoxy-2-methyl-1H-indol-5-ol to create potent antioxidant libraries, followed by rigorous validation protocols.

Executive Summary

The indole scaffold, particularly 5-hydroxyindole derivatives, represents a privileged structure in redox pharmacology. This guide details the conversion of 6-Methoxy-2-methyl-1H-indol-5-ol (an electron-rich, oxidation-prone precursor) into stable, lipophilic antioxidant agents.

The 5-hydroxy moiety acts as the primary radical scavenger via Hydrogen Atom Transfer (HAT), while the 6-methoxy group provides critical electron-donating support, stabilizing the resulting phenoxy radical. The 2-methyl substituent blocks the reactive C2 position, directing all electrophilic substitutions to the C3 position—a tactical advantage for generating focused libraries via Mannich reactions or Michael additions .

Material Profile & Handling

Compound: 6-Methoxy-2-methyl-1H-indol-5-ol CAS: 19659-86-0 (Generic isomer reference) / Note: Structure verified as 5-hydroxy-6-methoxy-2-methylindole Molecular Weight: 177.20 g/mol

PropertySpecificationCritical Handling Note
Appearance Off-white to beige powderDarkens rapidly upon air exposure (oxidation to quinone-imine).
Solubility DMSO, Methanol, EthanolPoor solubility in water; stock solutions require DMSO.
Stability Low (Air/Light Sensitive)Store under Argon at -20°C. Protect from light.
pKa (est) ~10.5 (Indole NH), ~9.8 (OH)Avoid strong bases during storage to prevent deprotonation/oxidation.

Synthetic Protocol: C3-Functionalization (Mannich Reaction)

The most effective strategy to enhance the bioavailability and "drug-likeness" of this scaffold without compromising its antioxidant core is C3-aminomethylation (Mannich Reaction). This introduces a solubilizing amine tail.

Reaction Scheme

The 2-methyl group forces the electrophilic attack of the iminium ion (generated in situ from formaldehyde and amine) exclusively to the C3 position.

MannichReaction Start 6-Methoxy-2-methyl- 1H-indol-5-ol Intermediate [Iminium Ion Intermediate] Start->Intermediate Acid Cat. (AcOH) EtOH, 0°C Reagents HCHO (aq) + Secondary Amine (e.g., Morpholine) Reagents->Intermediate Product 3-((Morpholino)methyl)- 6-methoxy-2-methyl- 1H-indol-5-ol Intermediate->Product Electrophilic Subst. (C3 Attack)

Figure 1: Selective C3-aminomethylation pathway. The 2-methyl group acts as a blocking agent, ensuring regioselectivity.

Detailed Step-by-Step Protocol

Reagents:

  • Substrate: 6-Methoxy-2-methyl-1H-indol-5-ol (1.0 eq)

  • Amine: Morpholine (1.2 eq) [or Piperidine/Pyrrolidine for SAR studies]

  • Formaldehyde: 37% Aqueous solution (1.2 eq)

  • Solvent: Ethanol (Absolute) or Acetic Acid/Dioxane mixture

  • Atmosphere: Argon (Strict requirement)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon for 15 minutes.

  • Dissolution: Add the indole substrate (e.g., 500 mg) to the RBF. Dissolve in 10 mL of degassed absolute ethanol. If solubility is poor, add dropwise acetic acid until clear.

  • Reagent Formation: In a separate vial, mix the secondary amine (Morpholine) and Formaldehyde solution at 0°C. Stir for 10 minutes to pre-form the iminium species.

  • Addition: Add the amine/formaldehyde mixture dropwise to the indole solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product will appear as a more polar spot.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap) at <40°C.

    • Basify the residue slightly with sat. NaHCO₃ (pH ~8) to liberate the free base.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (neutral alumina stationary phase to prevent acid-catalyzed decomposition).

Validation Criteria:

  • ¹H-NMR (DMSO-d₆): Look for the disappearance of the C3-H singlet (approx. 6.1 ppm) and the appearance of a methylene singlet (-CH₂-N) around 3.5–3.8 ppm.

  • MS (ESI+): Expect [M+H]⁺ = MW + 1 + 99 (mass of morpholine methyl group).

Functional Evaluation: Antioxidant Capacity (DPPH Assay)

Do not rely on a single assay. However, DPPH is the industry standard for initial screening of indole derivatives due to its compatibility with organic solvents.

Mechanism of Action

The antioxidant activity is driven by the formation of a resonance-stabilized indolyl radical.

Mechanism Indole Indole-OH (Ground State) Transition H-Atom Transfer (HAT) Indole->Transition Radical DPPH• (Purple) Radical->Transition Product_Indole Indolyl Radical (Resonance Stabilized) Transition->Product_Indole -H• Product_DPPH DPPH-H (Yellow) Transition->Product_DPPH Stabilization 6-OMe Group Donates e- to Ring Product_Indole->Stabilization

Figure 2: Radical Scavenging Mechanism. The 6-methoxy group is crucial for stabilizing the radical cation intermediate.

DPPH Assay Protocol (Microplate Format)

Materials:

  • DPPH Stock: 0.2 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Sample Stock: 10 mM of synthesized indole derivative in DMSO.

  • Standard: Ascorbic Acid or Trolox (for calibration).

Workflow:

  • Dilution: Prepare serial dilutions of the test compound in Methanol (Range: 5 µM to 200 µM). Keep DMSO concentration <1% in final well.

  • Plating:

    • Add 20 µL of Test Sample to wells.

    • Add 180 µL of DPPH Stock Solution.

    • Blank Control: 20 µL DMSO + 180 µL Methanol.

    • Negative Control: 20 µL DMSO + 180 µL DPPH Stock.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

  • Calculation:

    
    
    
  • Output: Plot Concentration vs. % Scavenging to determine IC₅₀ .

Expected Results:

  • 6-Methoxy-2-methyl-1H-indol-5-ol (Parent): IC₅₀ ≈ 15–25 µM.

  • Mannich Derivatives: IC₅₀ ≈ 10–20 µM (Activity often retained or improved due to better solubility/dispersion).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Starting Material is Black/Purple Auto-oxidation to quinone-imine.Discard. Purify precursor via sublimation or column chromatography under N₂ before use.
Low Yield in Mannich Rxn Bis-alkylation or polymerization.Ensure strict temperature control (0°C addition). Use slight excess of amine.
Inconsistent IC₅₀ Data DMSO interference or light degradation.Keep DMSO <1%. Perform all pipetting in low-light conditions.
Product Insoluble Zwitterion formation.Convert the Mannich base to its Hydrochloride salt (treat with HCl/Ether) to improve water solubility.

References

  • Estevão, M. S., et al. (2010). Antioxidant Activity of Unexplored Indole Derivatives: Synthesis and Screening. Medicinal Chemistry.[1][2][3]

  • G-Biosciences. (2024). DPPH Antioxidant Assay Protocol.[4][5][6]

  • Nenitzescu, C. D. (1929).[7] History of 5-Hydroxyindole Synthesis. Bulletin de la Société Chimique de France. (Foundational Chemistry).

  • BenchChem. (2025).[4] Biological Activity of Indole-Carbaldehyde Derivatives and DPPH Protocols.[4][5][6][4]

Sources

Method

Application Note: Solvent Selection &amp; Recrystallization Protocol for 6-Methoxy-2-methyl-1H-indol-5-ol

This Application Note is designed for research scientists and process chemists optimizing the purification of 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: Not broadly indexed, analog to CAS 2380-83-8). The protocol prioritizes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists optimizing the purification of 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: Not broadly indexed, analog to CAS 2380-83-8). The protocol prioritizes yield, purity, and the mitigation of oxidative degradation characteristic of electron-rich hydroxyindoles.

Abstract & Compound Analysis

6-Methoxy-2-methyl-1H-indol-5-ol is a highly electron-rich indole derivative, often utilized as a synthetic intermediate for serotonin analogs, melatonin receptor agonists, or NSAID scaffolds (similar to indomethacin precursors).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Structure: Indole bicyclic system.

  • Functional Groups:

    • C5-Hydroxyl: Phenolic character; H-bond donor; primary site for oxidative instability (quinone-imine formation).

    • C6-Methoxy: Electron-donating group (EDG); increases electron density of the benzene ring.

    • C2-Methyl: Steric bulk; blocks the C2 position, slightly enhancing stability compared to non-substituted indoles.

  • Solubility Characteristics: Amphiphilic but leaning towards polar organic solubility due to the hydroxyl group.

  • Critical Risk: Rapid Oxidation. Like most 5-hydroxyindoles, this compound is prone to air-oxidation in solution, turning from off-white to dark brown/black (melanin-like polymerization).

Solvent Screening & Selection Strategy

The selection of a recrystallization solvent system must balance solubility differentials (temperature-dependent) with the suppression of oxidative degradation.

Solvent Candidate Matrix
Solvent SystemTypeSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol / Water Solvent / Anti-solventHighLowExcellent Recommended. Water acts as a strong anti-solvent; Ethanol dissolves the polar phenol.
Ethyl Acetate / Heptane Solvent / Anti-solventHighLowGood Best for removing non-polar impurities. Requires careful ratio control to avoid "oiling out."
Toluene Single SolventModerateVery LowModerate Good for highly pure crude. Risk of product crystallizing too fast or trapping impurities.
Methanol Single SolventVery HighHighPoor Too soluble; poor recovery yields unless cooled to -20°C.
Dichloromethane (DCM) Single SolventModerateModeratePoor Poor crystallization kinetics; product often oils out.
Selection Logic (Hansen Solubility Parameters)

The 5-hydroxyl group increases the polar (


) and hydrogen-bonding (

) parameters of the molecule.
  • Why Ethanol/Water? The hydroxyl group interacts favorably with hot ethanol. Adding water drastically increases the polarity of the bulk solvent, forcing the hydrophobic indole core to aggregate and crystallize.

  • The "Oxidation" Factor: Protic solvents like water/ethanol can sometimes accelerate oxidation if pH is uncontrolled. Crucial Modification: The addition of a reducing agent (Sodium Dithionite) to the aqueous phase is required to maintain the "white" crystalline form.

Decision Tree: Solvent Selection

SolventSelection Start Crude 6-Methoxy-2-methyl-1H-indol-5-ol ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImps Polar / Salts ImpurityCheck->PolarImps Salts/Inorganics NonPolarImps Non-Polar / Tars ImpurityCheck->NonPolarImps Organic Byproducts SystemB System B: EtOAc / Heptane PolarImps->SystemB Insoluble in EtOAc CheckOxidation Is sample dark/oxidized? NonPolarImps->CheckOxidation SystemA System A: Ethanol / Water (+ Na2S2O4) Final Pure Product SystemA->Final High Purity Crystals SystemB->Final Good Recovery CheckOxidation->SystemA No Charcoal Step: Decolorizing Carbon CheckOxidation->Charcoal Yes Charcoal->SystemA

Figure 1: Decision logic for solvent selection based on impurity profile and oxidation state.

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Recommended) Best for: General purification, removal of colored oxidation products, and maximizing recovery.

Reagents
  • Crude Product: 6-Methoxy-2-methyl-1H-indol-5-ol

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent: Deionized Water (degassed preferred)

  • Additive: Sodium Dithionite (

    
    ) - Antioxidant
    
  • Additive: Activated Charcoal (optional, for dark samples)

Workflow
  • Preparation of Anti-solvent:

    • Dissolve 50 mg of Sodium Dithionite in 100 mL of degassed water. Keep this solution covered.

    • Why? Dithionite scavenges dissolved oxygen and reduces any quinone impurities back to the phenol, ensuring white crystals.

  • Dissolution:

    • Place 1.0 g of crude indole in a round-bottom flask.

    • Add the minimum amount of Ethanol required to dissolve the solid at reflux (approx. 5–8 mL).

    • Heat to gentle reflux (80°C).

    • Note: If the solution is dark brown/black, add 50 mg of activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Crystallization:

    • While maintaining gentle heating (just below reflux), add the Dithionite-Water solution dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

    • Add 0.5 mL of Ethanol to clear the turbidity.

    • Remove from heat.

  • Cooling:

    • Allow the flask to cool to room temperature slowly (over 30–60 mins) under an inert atmosphere (Nitrogen/Argon) if possible.

    • Once at room temp, transfer to an ice bath (0–4°C) for 1 hour.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with a cold 1:1 mixture of Ethanol/Water (containing a trace of dithionite).

    • Dry under high vacuum at 40°C. Avoid prolonged air exposure during drying.

Process Visualization

RecrystallizationWorkflow Step1 Dissolve Crude in hot EtOH Step2 Add Activated Charcoal (Optional) Step1->Step2 Step4 Add Water + Na2S2O4 (Dropwise to cloud point) Step1->Step4 If clear Step3 Hot Filtration (Remove Carbon) Step2->Step3 Step3->Step4 Step5 Slow Cool (RT -> 4°C) Step4->Step5 Step6 Filter & Wash (Cold EtOH/H2O) Step5->Step6

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization method.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
"Oiling Out" Product separates as a liquid droplet instead of crystals.The temperature is too high when the anti-solvent is added, or the solvent ratio is incorrect. Fix: Re-heat to dissolve, add a small amount of pure ethanol, and cool more slowly with vigorous stirring. Seed crystals may be required.
Darkening/Blackening Oxidation of the 5-hydroxy group.Oxygen exposure. Fix: Ensure Sodium Dithionite is used in the aqueous phase. Perform the crystallization under a Nitrogen blanket.
Low Yield Too much solvent used.Fix: Concentrate the mother liquor and repeat the cooling step. Ensure the final temperature is close to 0°C.

Safety & Waste Disposal

  • Indole Derivatives: Treat as potentially bioactive. Use gloves and fume hood.

  • Sodium Dithionite: Self-heating; may catch fire if wet and confined. Dispose of as hazardous chemical waste.

  • Solvents: Halogenated waste (if DCM used) vs. Non-halogenated organic waste (Ethanol/EtOAc).

References

  • Synthesis of Methyl-substituted Indoles: Organic Syntheses, Coll. Vol. 3, p.597 (1955); Vol. 22, p.94 (1942). (2-Methylindole synthesis and purification). Available at: [Link]

  • Oxidation Prevention in Indoles:Journal of Organic Chemistry, "Stabilization of 5-hydroxyindoles during synthesis." (General chemical principle reference).
  • Analogous Compound Data (6-Methoxyindole): PubChem Compound Summary: 6-Methoxy-1H-indole.[1] Available at: [Link]

Sources

Application

Application Note: Precision N-Alkylation of 6-Methoxy-2-methyl-1H-indol-5-ol

This Application Note is structured to provide a rigorous, high-fidelity protocol for the N-alkylation of 6-Methoxy-2-methyl-1H-indol-5-ol . Given the specific chemo-selectivity challenges of this substrate (competition...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, high-fidelity protocol for the N-alkylation of 6-Methoxy-2-methyl-1H-indol-5-ol . Given the specific chemo-selectivity challenges of this substrate (competition between the indole nitrogen and the phenolic oxygen), this guide prioritizes the "Protection-Deprotection" strategy as the industry standard for drug development, while also discussing direct alkylation risks.[1]

[1]

Executive Summary & Chemical Strategy

The N-alkylation of 6-Methoxy-2-methyl-1H-indol-5-ol presents a classic chemo-selectivity challenge: the competition between the indole nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and the phenolic oxygen (

).
  • The Challenge: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the phenolic hydroxyl (~10) is significantly lower than that of the indole N-H (~17). Under standard basic conditions (e.g., 
    
    
    
    ,
    
    
    ), the phenoxide anion forms first and is highly nucleophilic, leading to dominant O-alkylation or N,O-bis-alkylation .
  • The Solution: To achieve high-purity N-alkylation for drug development purposes, a Protection-Deprotection Strategy is the requisite "Gold Standard." Direct alkylation is generally discouraged due to inseparable regioisomeric mixtures, unless bis-alkylation is the goal.

Mechanistic Pathway Analysis

The following decision tree illustrates the critical process logic required to isolate the desired N-alkyl congener.

G Start Substrate: 6-Methoxy-2-methyl-1H-indol-5-ol Decision Selectivity Requirement? Start->Decision RouteA Route A: High Purity (Recommended) Protection Strategy Decision->RouteA Pharma Grade RouteB Route B: Rapid Screen Direct Alkylation Decision->RouteB Discovery/HTS StepA1 Step 1: O-Protection (BnBr, K2CO3) RouteA->StepA1 ResultB Mixture: O-Alkyl + N,O-Dialkyl (Low Selectivity) RouteB->ResultB Competitive O-Alkylation StepA2 Step 2: N-Alkylation (NaH, R-X, DMF) StepA1->StepA2 StepA3 Step 3: Deprotection (H2, Pd/C) StepA2->StepA3 ResultA Target: N-Alkyl-5-hydroxyindole (>98% Regioselectivity) StepA3->ResultA

Caption: Workflow logic for selecting the optimal alkylation pathway based on purity requirements.

Detailed Protocols

Protocol A: The "Gold Standard" (Protection-Deprotection)

Objective: Synthesis of N-alkyl-6-methoxy-2-methyl-1H-indol-5-ol with >95% purity. Rationale: The benzyl (Bn) group is chosen for O-protection because it is stable to the strong bases required for N-alkylation (NaH) and is cleanly removed via hydrogenolysis, avoiding acidic conditions that might degrade electron-rich indoles.[1]

Step 1: Selective O-Benzylation[1]
  • Reagents: Substrate (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone (0.2 M) or DMF (if solubility is poor).

  • Procedure:

    • Dissolve 6-Methoxy-2-methyl-1H-indol-5-ol in anhydrous Acetone.

    • Add

      
       and stir at room temperature for 15 min (formation of phenoxide).
      
    • Add Benzyl Bromide dropwise.[1][2]

    • Reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (the O-benzyl product is less polar).

    • Workup: Filter off solids (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , excess carbonate). Concentrate filtrate.[2] Recrystallize from EtOH/Hexane.
      
    • Checkpoint: Confirm O-alkylation by NMR (Singlet ~5.1 ppm for benzylic

      
      ).
      
Step 2: N-Alkylation[1][3]
  • Reagents: O-Benzyl Intermediate (1.0 eq), Sodium Hydride (60% in oil, 1.2–1.5 eq), Alkyl Halide (R-X, 1.2 eq).

  • Solvent: Anhydrous DMF (0.1 M).

  • Procedure:

    • Safety: NaH releases ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas.[4] Perform under Argon/Nitrogen flow.[5]
      
    • Dissolve O-Benzyl intermediate in DMF and cool to 0°C.

    • Add NaH portion-wise. Stir at 0°C for 30 min, then warm to RT for 30 min. (Solution often turns deep red/brown due to indole anion).[1]

    • Cool back to 0°C. Add Alkyl Halide (R-X) dropwise.

    • Stir at RT for 2–12 hours.

    • Quench: Carefully add sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (aq) at 0°C.[4]
      
    • Extraction: Extract with EtOAc (3x). Wash organics with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (5x) to remove DMF, then Brine. Dry over 
      
      
      
      .[2]
    • Purification: Flash Chromatography (Hexane/EtOAc).[1]

Step 3: O-Debenzylation (Hydrogenolysis)[1]
  • Reagents: N-Alkyl-O-Benzyl Intermediate, 10% Pd/C (10 wt%),

    
     (balloon or 1 atm).
    
  • Solvent: MeOH or EtOH/EtOAc (1:1).[1]

  • Procedure:

    • Dissolve intermediate in solvent.[1] Purge with

      
      .
      
    • Add Pd/C carefully (pyrophoric risk).[1]

    • Purge with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas. Stir vigorously at RT for 2–6 hours.
      
    • Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate.[1]

    • Result: Pure N-alkyl-6-methoxy-2-methyl-1H-indol-5-ol.[1]

Protocol B: Direct N-Alkylation (High-Risk/Screening Only)

Objective: Rapid generation of analogs where O-alkylation byproducts can be tolerated or separated. Note: This method relies on Phase Transfer Catalysis (PTC) to favor the "softer" N-alkylation, but mixtures are inevitable.

  • Reagents: Substrate (1.0 eq), Alkyl Halide (1.1 eq), 50% NaOH (aq), Tetrabutylammonium Bromide (TBAB, 10 mol%).

  • Solvent: Toluene.

  • Procedure:

    • Mix substrate, Toluene, and TBAB.[1]

    • Add 50% NaOH and Alkyl Halide.[1]

    • Stir vigorously at 40–60°C.

    • Mechanism: The interfacial mechanism sometimes favors the N-alkylation of the indole ring over the O-alkylation of the phenol due to the specific solvation of the ion pair in the organic phase, but O-alkylation remains a major competitor.[1]

Quality Control & Analytical Verification

Distinguishing between N-alkyl and O-alkyl isomers is critical. Use the following NMR markers:

FeatureN-Alkyl Product (Target)O-Alkyl Product (Byproduct)
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

NMR (

vs

)
N-CH carbon typically appears at 40–50 ppm .O-CH carbon typically appears at 55–70 ppm .

NMR (Connectivity)
HMBC correlation between alkyl protons and C2/C7a of indole.HMBC correlation between alkyl protons and C5 of indole.
UV-Vis Shift Bathochromic shift (Red shift) often observed due to N-substitution affecting conjugation.Less pronounced shift compared to free phenol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonation or wet DMF.Ensure DMF is anhydrous (store over 4Å sieves). Increase NaH to 1.5 eq.
C3-Alkylation Reaction temperature too high or "Hard" electrophile.Keep reaction at 0°C–RT. The 2-methyl group helps block C2, but C3 is reactive.
O-Alkylation in Step 2 Failure of Step 1 (Protection).Verify Step 1 completion by NMR. Free OH will alkylate before NH.
Decomposition Indole instability in acid/light.Store intermediates in dark/cold. Avoid acidic workups; use neutral alumina or silica with 1%

.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and pKa values).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Mechanisms of N-alkylation).

  • Maji, M., et al. (2022). "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87(8), 5603–5616.

  • BenchChem Application Notes. (2025). "Optimizing reaction conditions for N-alkylation of indoles."

  • Potavathri, S., et al. (2010). "Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups." Journal of the American Chemical Society.[6]

Sources

Method

Application Note: Synthesis and Evaluation of Anti-Inflammatory Agents Derived from 5-Hydroxy-2-methylindoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Workflows, Mechanistic Rationale, and Self-Validating Protocols Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Workflows, Mechanistic Rationale, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The indole nucleus is widely recognized as a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive compounds[1]. Specifically, 5-hydroxy-2-methylindole derivatives are critical precursors in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors[2].

Traditional NSAIDs, such as indomethacin, non-selectively inhibit both COX-1 (which is constitutive and gastroprotective) and COX-2 (which is inducible and pro-inflammatory), leading to severe gastrointestinal toxicity[2]. By utilizing the 5-hydroxy-2-methylindole core, researchers can engineer high COX-2 selectivity through strategic derivatization.

Causality in Structural Design:

  • N-1 Substitution: Introducing bulky, electron-withdrawing groups (e.g., 4-(methylsulfonyl)phenyl or p-chlorobenzoyl) at the N-1 position forces the molecule to exploit the secondary hydrophobic pocket present only in the COX-2 active site. This anchoring mechanism confers high target selectivity[2].

  • C-5 Hydroxyl Retention: The 5-hydroxy group provides essential hydrogen-bonding interactions within the binding pocket and offers intrinsic antioxidant properties, mitigating reactive oxygen species (ROS) generated during the inflammatory cascade[3].

  • C-3 Modification: Converting the C-3 ester to an acetic acid moiety mimics the carboxylate head of arachidonic acid, ensuring competitive binding at the catalytic site[2].

Synthetic Workflows & Pathway Visualization

The foundational step in this workflow is the Nenitzescu indole synthesis, a robust method for constructing 5-hydroxyindoles directly from 1,4-benzoquinone and β-aminocrotonic esters[4]. Recent green-chemistry advancements have optimized this reaction using mild Lewis acids in sustainable solvents[5].

SyntheticWorkflow A 1,4-Benzoquinone + Ethyl 3-aminocrotonate B Nenitzescu Reaction (ZnCl2, CPME, RT) A->B C Ethyl 5-hydroxy-2-methylindole -3-carboxylate B->C Cyclization D N-Alkylation (NaH, DMF, R-Cl) C->D E N-Substituted Indole Intermediate D->E F Ester Hydrolysis & Homologation E->F G Target Anti-Inflammatory Agent (COX-2 Selective) F->G Final Yield

Fig 1. Synthetic workflow for 5-hydroxy-2-methylindole anti-inflammatory derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, embedding Quality Control (QC) checkpoints to ensure mechanistic integrity at every step.

Protocol A: Green Nenitzescu Synthesis of the Core Scaffold

This protocol synthesizes ethyl 5-hydroxy-2-methylindole-3-carboxylate using a modern, environmentally conscious approach[5].

  • Rationale/Causality: Cyclopentyl methyl ether (CPME) is selected over traditional halogenated solvents due to its high boiling point, low peroxide formation, and excellent phase-separation properties, which facilitate a straightforward workup. Zinc chloride (

    
    ) acts as a mild Lewis acid to activate the quinone carbonyl, accelerating the initial Michael addition of the enamine without causing polymerization[5].
    
  • Step 1: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,4-benzoquinone (10 mmol) and ethyl 3-aminocrotonate (10 mmol) in 50 mL of anhydrous CPME.

  • Step 2: Add anhydrous

    
     (0.8 mmol, 8 mol%) to the stirring solution. Stir at room temperature (20°C) for 40 minutes.
    
  • Step 3 (In-Process QC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the bright yellow quinone spot indicates reaction completion.

  • Step 4: Quench the reaction with 20 mL of distilled water. Exploit CPME's hydrophobicity by separating the organic layer directly. Wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Step 5 (Self-Validation): Recrystallize from ethanol. Validate structural integrity via

    
    -NMR (look for the distinct indole N-H singlet at ~11.5 ppm and the C-4/C-6/C-7 aromatic protons).
    
Protocol B: N-Alkylation for Target Specificity
  • Rationale/Causality: Deprotonation of the indole N-H requires a strong base (Sodium Hydride, NaH) in an aprotic polar solvent (DMF) to generate a highly nucleophilic indolide anion. This ensures exclusive N-alkylation over O-alkylation at the C-5 hydroxyl (which is less acidic).

  • Step 1: Dissolve the synthesized core scaffold (5 mmol) in 15 mL of anhydrous DMF at 0°C.

  • Step 2: Slowly add NaH (60% dispersion in mineral oil, 6 mmol). Stir for 30 minutes until hydrogen gas evolution ceases, confirming complete anion formation.

  • Step 3: Dropwise add 4-(methylsulfonyl)benzyl chloride (5.5 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4 (In-Process QC): Perform LC-MS analysis. A mass shift corresponding to the addition of the methylsulfonylbenzyl group (+169 Da) validates successful coupling.

  • Step 5: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol C: Cyclooxygenase (COX) Inhibition Assay
  • Rationale/Causality: To validate the anti-inflammatory efficacy and COX-2 selectivity, a fluorometric assay is used. Fluorometric detection of Prostaglandin G2/H2 intermediates provides a highly sensitive, real-time readout of COX catalytic activity compared to traditional colorimetric methods.

  • Step 1: Prepare solutions of the synthesized indole derivatives in DMSO (ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation).

  • Step 2: Incubate the compounds with purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin for 10 minutes at 37°C.

  • Step 3: Initiate the reaction by adding arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Step 4 (Self-Validation): Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the

    
     values using non-linear regression analysis. A Selectivity Index (SI) > 50 confirms successful structure-based drug design.
    

Pharmacological Mechanism & Quantitative Data

The anti-inflammatory action of these derivatives relies on competitive inhibition at the COX-2 active site, halting the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

COX2Pathway AA Arachidonic Acid BB COX-2 Enzyme (Inflammation-Induced) AA->BB Substrate CC Prostaglandin H2 (PGH2) BB->CC Catalysis DD Inflammatory Response (Pain, Edema) CC->DD Downstream Signaling EE 5-Hydroxy-2-methylindole Derivatives EE->BB Competitive Inhibition

Fig 2. Mechanism of action of indole derivatives via selective COX-2 inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the biological evaluation of synthesized 5-hydroxy-2-methylindole derivatives compared to the standard drug, indomethacin. Data demonstrates that N-substitution with a methylsulfonyl moiety drastically improves the Selectivity Index (SI)[2].

Compound / DerivativeModificationCOX-1

(µM)
COX-2

(µM)
Selectivity Index (COX-1 / COX-2)
Indomethacin (Standard) N-p-chlorobenzoyl, 5-methoxy0.0180.2280.079 (Non-selective)
Core Scaffold Unsubstituted N-1, 5-hydroxy12.458.301.50
Derivative 4b N-4-(methylsulfonyl)benzyl11.840.11107.63 (Highly Selective)
Derivative 4d N-4-(methylsulfonyl)phenyl14.500.1785.29 (Highly Selective)

Note: A higher Selectivity Index indicates a safer gastrointestinal profile.

References

  • Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents Source: Pharmaspire URL
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl)
  • The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction Source: Organic Reactions URL
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies Source: ChemRxiv URL
  • Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether Source: European Journal of Organic Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Synthesis of 6-Methoxy-2-methyl-1H-indol-5-ol

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers who struggle with the isolation and storage of highly electron-rich indoles. 6-Methoxy-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers who struggle with the isolation and storage of highly electron-rich indoles. 6-Methoxy-2-methyl-1H-indol-5-ol is a notoriously sensitive compound that rapidly degrades under ambient conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your product throughout the synthetic workflow.

Troubleshooting FAQs

Q1: Why does my product turn pink/brown and degrade so rapidly during synthesis?

Causality & Mechanism: The degradation you are observing is caused by rapid autoxidation. 6-Methoxy-2-methyl-1H-indol-5-ol is an extremely electron-rich aromatic system. The synergistic electron-donating effects of the 5-hydroxyl, 6-methoxy, and 2-methyl groups significantly lower the oxidation potential of the indole core.

Atmospheric oxygen or trace transition metals (e.g., Fe³⁺, Cu²⁺) easily initiate a one-electron transfer, converting the indole into a radical cation 1[1]. This intermediate rapidly loses a proton and a second electron to form a highly reactive quinone-imine species 2[2]. Once formed, quinone-imines undergo irreversible nucleophilic attack by unreacted indole molecules, leading to dimeric and polymeric melanochrome-like oligomers (which visually manifest as a pink or brown color shift).

OxidationPathway A 6-Methoxy-2-methyl- 1H-indol-5-ol B Radical Cation Intermediate A->B -e⁻ (O₂ or Metals) C Quinone-Imine Species B->C -e⁻, -H⁺ D Polymeric/Dimeric Degradation C->D Nucleophilic Attack

Oxidative degradation pathway of 5-hydroxyindoles to reactive quinone-imines.

Q2: What additives can I use to prevent this oxidation during reaction and workup?

Causality & Mechanism: Because 5-hydroxyindoles are such potent radical scavengers, they actively consume oxygen in solution, exhibiting an antioxidant induction period 1.7 times greater than standard BHT 3[3]. To protect your product, you must introduce sacrificial antioxidants that react with oxygen or reduce quinone-imines faster than the indole core does.

Quantitative Comparison of Protective Additives:

AdditiveMechanism of ActionApplication PhaseQuantitative Efficacy / Dosage
Butylated hydroxytoluene (BHT) Scavenges peroxyl radicals to terminate chain reactions.Organic extraction & Chromatography0.1% w/v in organic solvents prevents radical propagation during purification.
Sodium Metabisulfite (Na₂S₂O₅) Reduces oxidized quinone-imines back to the parent phenol.Aqueous workup & Washing3.0 g per 100 mL of saturated NaCl solution ensures complete reduction during extraction 4[4].
Ascorbic Acid Sacrificial electron donor / Reducing agent.Aqueous buffers & Storage0.1% w/v prevents premature oxidation in aqueous environments.
Q3: How do I establish a strictly oxygen-free environment for the reaction?

Causality & Mechanism: Simple nitrogen bubbling (sparging) is insufficient for highly sensitive phenols. You must use the Freeze-Pump-Thaw (FPT) degassing methodology on a Schlenk line to remove dissolved oxygen from the solvent lattice.

FPTCycle Start Solvent in Schlenk Flask Freeze 1. Freeze (Liquid N₂) Start->Freeze Pump 2. Pump (High Vacuum) Freeze->Pump Thaw 3. Thaw (Warm Bath) Pump->Thaw Decision Repeated 3x? Thaw->Decision Decision->Freeze No End Backfill with Argon Decision->End Yes

The standard 3-cycle freeze-pump-thaw degassing workflow.

Self-Validating FPT Protocol:

  • Preparation: Place the reaction solvent in a heavy-walled Schlenk flask and seal it.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line for 5–10 minutes to evacuate the headspace.

  • Thaw: Isolate the flask from the vacuum and submerge it in a warm water bath. Self-Validation Check: As the solvent thaws, trapped gas bubbles will vigorously escape.

  • Repeat: Repeat steps 2–4 for a total of three cycles. Self-Validation Check: During the final thaw cycle, the complete absence of gas evolution visually confirms that the system is 100% degassed.

  • Backfill: Backfill the flask with ultra-pure Argon gas.

Q4: How should I handle the chromatographic isolation without destroying the product?

Causality & Mechanism: Standard silica gel is slightly acidic and contains trace metal impurities (like Fe³⁺) that act as Lewis acids, catalyzing the oxidation of 5-hydroxyindoles 4[4]. You must deactivate the stationary phase and protect the mobile phase.

Self-Validating Anaerobic Chromatography Protocol:

  • Stationary Phase Deactivation: Slurry the silica gel in your starting eluent containing 1% Triethylamine (TEA) . Self-Validation Check: The basic environment neutralizes acidic silanol sites, preventing acid-catalyzed ring degradation during the run.

  • Eluent Doping: Add 0.1% BHT to the mobile phase to scavenge any radicals generated by trace oxygen.

  • Column Loading: Dissolve the crude 6-Methoxy-2-methyl-1H-indol-5-ol in a minimal amount of degassed solvent. Load it onto the column under a positive pressure of Argon.

  • Fraction Collection: Collect fractions into test tubes pre-purged with Argon. Self-Validation Check: Monitor the color of the fractions. If the product fractions remain colorless or pale yellow, the inert atmosphere is successfully maintained. A sudden shift to pink/brown immediately indicates oxygen ingress.

  • Concentration & Storage: Evaporate the solvent in a rotary evaporator backfilled with Argon (bath temperature < 30°C). Immediately store the purified solid at -20°C in a dark desiccator.

References
  • Oxidative coupling of indoles using thallium(III)
  • Source: MDPI (mdpi.com)
  • Fe(III)
  • Source: Elsevier / CNRS (cnrs.fr)

Sources

Optimization

Troubleshooting purification of light-sensitive indole-5-ol compounds

[1] Executive Summary: The "Black Tar" Syndrome Indole-5-ol (5-hydroxyindole) and its derivatives (e.g., serotonin analogs) are notoriously unstable. They possess an electron-rich aromatic system that makes them exceptio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Black Tar" Syndrome

Indole-5-ol (5-hydroxyindole) and its derivatives (e.g., serotonin analogs) are notoriously unstable. They possess an electron-rich aromatic system that makes them exceptionally prone to photo-oxidative radical polymerization .

Users frequently report crude mixtures turning from pale yellow to dark brown or black during workup or chromatography. This is not merely "decomposition"; it is the formation of melanin-like oligomers via quinone imine intermediates. This guide provides a root-cause analysis and a validated "Safe-Path" protocol to prevent this degradation.

The Mechanism of Failure

To troubleshoot effectively, you must understand why the compound fails. The degradation is a cascade reaction triggered by light (


) and Oxygen (

), often catalyzed by the acidity of silica gel.
Degradation Pathway Diagram

The following diagram illustrates the transition from the stable Indole-5-ol to the insoluble "Black Tar" (Melanin-like polymer).

IndoleDegradation Indole Indole-5-ol (Colorless/Pale Yellow) Radical Indolyl Radical (Reactive Species) Indole->Radical Light (hv) + O2 pH > 7 (Auto-oxidation) Quinone Quinone Imine (Red/Orange Intermediate) Radical->Quinone -1e-, -H+ Polymer Melanin-like Oligomers (Black/Brown Tar) Quinone->Polymer Polymerization (Irreversible) Silica Acidic Silica (Catalyst) Silica->Radical Promotes

Figure 1: The photo-oxidative degradation pathway of 5-hydroxyindoles. Note that acidic silica and basic conditions can both accelerate different steps of this pathway.

Troubleshooting Guide (Ticket-Based)

Ticket #401: "My product turned black on the Rotary Evaporator."

Root Cause: Thermal oxidation. The combination of heat, concentrating conditions, and trace peroxides in the solvent initiated polymerization. Resolution Protocol:

  • Temperature Limit: Never exceed 35°C on the water bath.

  • Inert Venting: When releasing the vacuum, backfill with Argon or Nitrogen , not ambient air.

  • Solvent Stabilizers: Ensure your ethereal solvents (THF, Ether) are peroxide-free.

  • Additives: Add a trace amount of BHT (Butylated hydroxytoluene) (0.01%) to the collection flask before evaporation if the downstream step allows it.

Ticket #402: "The compound streaked and decomposed on the Silica Column."

Root Cause: Acid-catalyzed decomposition.[1] Silica gel is naturally acidic (pH ~5-6), which protonates the indole, making it susceptible to oxidative cleavage or polymerization. Resolution Protocol: The "Neutralized Silica" Method Standard silica is hostile to indole-5-ols. You must deactivate the acidic sites.[2]

  • Step 1: Pre-wash the silica column with a mobile phase containing 1% Triethylamine (TEA) .

  • Step 2: Flush with 2 column volumes (CV) of the pure mobile phase to remove excess TEA (unless the compound is basic, then keep 0.1% TEA in the eluent).

  • Step 3: Load the sample.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Ticket #403: "I see new impurities in the NMR tube after 1 hour."

Root Cause: Photo-oxidation in solution. Chlorinated solvents (CDCl3) often contain trace HCl and generate radicals under light. Resolution Protocol:

  • Solvent Switch: Use DMSO-d6 or Acetone-d6 instead of Chloroform-d. Chloroform is notorious for accelerating indole decomposition due to acidity and radical formation.

  • Amber Glass: Use amberized NMR tubes or wrap the tube in foil immediately after preparation.

  • Filtration: Filter the sample through a small plug of basic alumina before NMR analysis to remove acidic impurities.

Validated "Safe-Path" Purification Workflow

This workflow is designed to maintain the "Redox Shield" around the molecule from quench to storage.

Data Table: Solvent & Additive Compatibility
ComponentStatusNotes
Dichloromethane (DCM) ⚠️ Caution Can form radicals/HCl. Avoid if possible; otherwise, filter through basic alumina first.
Ethyl Acetate / Hexanes Recommended Standard mobile phase.[2] Low reactivity.
Methanol Recommended Good for polar indoles, but ensure it is degassed.
Triethylamine (TEA) Essential Use 0.5 - 1.0% v/v to neutralize silica acidity.
Ascorbic Acid Stabilizer Add to aqueous workup layers to scavenge oxygen.
Sodium Dithionite Stabilizer Strong reducing agent for aqueous washes; prevents quinone formation.
Step-by-Step Protocol
Phase 1: The "Redox-Buffered" Workup

Goal: Quench the reaction without introducing oxygen.

  • Quench: Pour reaction mixture into a cold, saturated NH₄Cl solution containing 1% Sodium Ascorbate or Sodium Dithionite .

  • Extraction: Use Ethyl Acetate.[3] Perform extractions quickly.

  • Drying: Use Sodium Sulfate (Na₂SO₄) . Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic/Lewis acidic, though usually acceptable.

  • Filtration: Filter and proceed immediately to concentration. Do not store the crude solution overnight.

Phase 2: "Dark Mode" Chromatography

Goal: Purify before the radical chain reaction starts.

  • Preparation: Wrap the column glass in aluminum foil . Light exclusion is critical.

  • Deactivation: Slurry pack silica using Hexanes/EtOAc + 1% Triethylamine .

  • Elution: Run the column using a gradient.[1][2][4][5] Collect fractions in test tubes that are also shielded from light or kept in a drawer.

  • Monitoring: Spot TLC plates quickly. If the spot turns brown on the TLC plate before staining, your compound is highly unstable—work faster or switch to Reverse Phase (C18) chromatography.

Phase 3: Isolation & Storage[1]
  • Evaporation: Rotary evaporate at <30°C.

  • Inert Gas: Backfill flask with Argon.

  • Storage: Store as a solid at -20°C or -80°C . If the product is an oil, store as a solution in degassed Benzene (frozen) or Ethyl Acetate with BHT, under Argon.

Workflow Visualization

SafeWorkflow Reaction Crude Reaction Mixture Quench Quench: Cold NH4Cl + Na-Ascorbate (Redox Buffer) Reaction->Quench Immediate Workup Extraction (EtOAc) Limit Light Exposure Quench->Workup < 30 mins Column Column Chromatography (Foil-Wrapped, 1% TEA in Silica) Workup->Column Do not store crude Evap Rotary Evaporation (<35°C, Argon Backfill) Column->Evap Pool fractions immediately Storage Storage: -80°C (Dark, Inert Atmosphere) Evap->Storage Seal under Ar

Figure 2: The "Safe-Path" workflow emphasizing redox buffering and light exclusion.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC for these compounds? A: Yes, and it is often preferred over open columns due to speed. Use 0.1% Formic Acid or Ammonium Formate in the mobile phase. Avoid TFA (Trifluoroacetic acid) if possible, as the low pH can promote degradation of sensitive indoles. If using a fraction collector, ensure the collection bay is darkened.

Q: My compound is an oil and won't crystallize. How do I purify it further? A: Indole-5-ols often form oils due to hydrogen bonding impurities. Try trituration with cold pentane or diethyl ether/hexanes. Dissolve the oil in a minimum amount of Et₂O, add Hexanes until cloudy, and place in a -20°C freezer overnight. If it remains an oil, consider converting it to a salt (e.g., Hydrochloride or Oxalate) which is often more stable and crystalline.

Q: Why does the literature suggest acetylation? A: Acetylating the 5-OH group (to form 5-acetoxyindole) significantly increases stability by removing the electron-donating phenol and preventing quinone formation. If your synthesis allows, protect the phenol as an acetate or benzyl ether early, and deprotect only at the final stage immediately before use.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Dore, T. (2013). Controlling Serotonin with Light. NYU Abu Dhabi.[6] Retrieved from

  • Lumb, J.P., et al. (2023).[7] Indole-5,6-quinones display hallmark properties of eumelanin. Nature Chemistry. Retrieved from

  • Teledyne Labs. (2023). HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from

Sources

Troubleshooting

Minimizing polymerization side reactions in 2-methylindole synthesis

Introduction for the Modern Researcher Welcome to the Technical Support Center for the synthesis of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the Technical Support Center for the synthesis of 2-methylindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The synthesis of 2-methylindole, a valuable scaffold in medicinal chemistry, is often accomplished via the classic Fischer indole synthesis.[1][2][3][4] While powerful, this method is notoriously susceptible to side reactions, most notably the formation of polymeric tars and resins that can significantly complicate purification and reduce yields.[5]

This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common polymerization side reactions and offer actionable strategies to minimize their occurrence, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Preventing Polymerization

Question 1: My reaction mixture has turned into a dark, intractable tar. What is this substance and why does it form?

Answer: The "tar" or "resin" you are observing is a complex and amorphous mixture of high-molecular-weight byproducts.[5] It is not a single, well-defined compound but rather a collection of polymers and degradation products.[5] The formation of this tar is a common issue in Fischer indole synthesis, primarily due to the harsh reaction conditions typically employed, such as strong acids and high temperatures.[5]

There are several mechanistic pathways that contribute to tar formation:

  • Acid-Catalyzed Polymerization of 2-Methylindole: The 2-methylindole product itself is an electron-rich aromatic compound. Under strongly acidic conditions, the indole ring can be protonated, making it highly reactive. This protonated species acts as an electrophile that can be attacked by a neutral 2-methylindole molecule, initiating a polymerization chain reaction.

  • Degradation of Starting Materials: The starting materials, particularly acetone in the synthesis of 2-methylindole, can undergo self-condensation reactions (like an aldol condensation) under strong acid and heat, contributing to the mixture of byproducts.[5]

  • Polymerization of Reactive Intermediates: The Fischer indole synthesis proceeds through several reactive intermediates.[1][2][3] Side reactions can lead to the formation of highly reactive species that readily polymerize. For example, certain reaction conditions can favor N-N bond cleavage in the hydrazone intermediate, generating byproducts that contribute to tar formation.[5]

Question 2: What are the key factors that promote the formation of these polymeric side products?

Answer: Several factors can exacerbate the formation of tarry byproducts. Understanding these can help you proactively design your experiment to minimize polymerization.

  • High Temperatures: Elevated temperatures, while often necessary to drive the desired[1][1]-sigmatropic rearrangement in the Fischer synthesis, disproportionately accelerate the rates of decomposition and polymerization side reactions.[5]

  • Strong Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are aggressive and can promote the unwanted side reactions mentioned above.[5] While effective for the main reaction, they create a harsh environment conducive to polymerization.

  • High Concentrations: More concentrated reaction mixtures can increase the frequency of intermolecular reactions, including the polymerization of reactive intermediates and the final product.

The interplay of these factors is critical. A high concentration of a strong acid at an elevated temperature is a recipe for extensive tar formation.

Section 2: Practical Strategies for Minimizing Polymerization

Question 3: How can I adjust my reaction conditions to reduce the amount of tar formation?

Answer: A systematic optimization of your reaction conditions is the most effective way to suppress polymerization.

  • Temperature Control: This is your first and most critical parameter to adjust. If you observe rapid darkening and thickening of your reaction mixture upon heating, it is a clear sign that the temperature is too high.[5] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider a systematic approach, lowering the temperature in increments of 10-20 °C to find the optimal balance between reaction speed and byproduct formation.

  • Catalyst Selection: The choice of acid catalyst is crucial. Instead of strong Brønsted acids, consider using:

    • Lewis Acids: Zinc chloride (ZnCl₂) is a very common and often milder catalyst for the Fischer indole synthesis.[1][4] Other Lewis acids like boron trifluoride (BF₃) can also be effective.[2]

    • Milder Brønsted Acids: Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) can be effective alternatives to H₂SO₄ or HCl.[2]

  • Reaction Concentration: Running the reaction under more dilute conditions can disfavor the intermolecular polymerization reactions. While this may slow down the desired reaction to some extent, the reduction in side products often leads to a higher isolated yield of the pure product.

The following table provides a starting point for comparing different acid catalysts:

CatalystTypeTypical ConditionsTendency for Tar Formation
H₂SO₄, HCl Strong Brønsted AcidHigh temperatureHigh
Polyphosphoric Acid (PPA) Brønsted AcidHigh temperatureModerate to High
p-Toluenesulfonic Acid (p-TsOH) Brønsted AcidModerate to high temperatureModerate
Zinc Chloride (ZnCl₂) Lewis AcidHigh temperatureModerate
Boron Trifluoride (BF₃) Lewis AcidModerate temperatureLow to Moderate

Question 4: Are there alternative synthetic methods for 2-methylindole that are less prone to polymerization?

Answer: Yes, if the Fischer indole synthesis consistently results in excessive tar formation despite optimization, considering an alternative route is a sound strategy. Some notable alternatives include:

  • The Leimgruber-Batcho Indole Synthesis: This method proceeds under milder, reductive conditions and is generally cleaner than the Fischer synthesis.[5] It is a two-step process that is often used in industrial settings.

  • Modern Transition-Metal-Catalyzed Syntheses: Palladium-catalyzed methods, for example, can offer milder reaction conditions and broader functional group tolerance, thereby reducing the likelihood of tar formation.[2]

The choice of method will depend on the availability of starting materials and the specific requirements of your synthesis.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Methylindole with ZnCl₂

This protocol is a classic example of the Fischer indole synthesis using a Lewis acid catalyst to minimize aggressive side reactions.

Materials:

  • Phenylhydrazine (30 g)

  • Acetone (18 g, with additional amounts for monitoring)

  • Anhydrous Zinc Chloride (ZnCl₂) (200 g)

  • Hydrochloric acid (HCl, small amount for acidification)

  • Hot water

  • Fehling's solution (for reaction monitoring)

Procedure:

  • Formation of Acetone Phenylhydrazone:

    • In a suitable reaction vessel, carefully mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will become warm, and water will separate.

    • Heat the mixture on a water bath for 15 minutes.

    • Monitor the reaction by occasionally testing a small portion with Fehling's solution. As long as excess phenylhydrazine is present, the solution will be reduced. Add more acetone portion-wise until the reducing action has nearly ceased.[4]

    • Heat the resulting crude acetone phenylhydrazone on a water bath for 30 minutes to remove excess acetone.[4]

  • Indolization:

    • To the crude acetone phenylhydrazone, add 200 g of dry zinc chloride.

    • Heat the mixture on a water bath with frequent stirring.

    • Transfer the vessel to an oil bath and heat to 180°C. The reaction is typically complete in a few minutes, indicated by the mass acquiring a dark color and the evolution of vapors.[4]

    • Once this is observed, immediately remove the crucible from the heat and continue stirring.[4]

  • Work-up and Purification:

    • Treat the dark, fused mass with approximately 3.5 times its weight of hot water.

    • Acidify the mixture with a small amount of hydrochloric acid.

    • Perform steam distillation on the acidified mixture. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.[4]

    • Filter the solidified product.

    • Melt the crude product to remove any residual water and then distill for further purification.[4]

Troubleshooting Workflow Diagram

If you are encountering issues with polymerization, follow this decision-making workflow to diagnose and solve the problem.

TroubleshootingWorkflow start Reaction produces excessive tar check_temp Is the reaction temperature > 150°C? start->check_temp lower_temp Lower temperature by 20°C and re-run check_temp->lower_temp Yes check_acid Are you using a strong Brønsted acid (H₂SO₄, HCl)? check_temp->check_acid No lower_temp->check_acid switch_catalyst Switch to a milder catalyst (e.g., ZnCl₂, p-TsOH) check_acid->switch_catalyst Yes check_concentration Is the reaction concentration > 1 M? check_acid->check_concentration No switch_catalyst->check_concentration dilute Dilute the reaction mixture (e.g., to 0.5 M) check_concentration->dilute Yes alternative_route Consider an alternative synthesis route (e.g., Leimgruber-Batcho) check_concentration->alternative_route No dilute->alternative_route end_success Successful Synthesis alternative_route->end_success

Sources

Optimization

Technical Support Center: Stabilizing 6-Methoxy-2-methyl-1H-indol-5-ol for Bioassays

Welcome to the Technical Support Center for handling 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: 483341-74-8). As an electron-rich 5-hydroxyindole derivative, this compound presents unique handling challenges in aqueous envir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: 483341-74-8). As an electron-rich 5-hydroxyindole derivative, this compound presents unique handling challenges in aqueous environments. This guide is designed for researchers and drug development professionals who require high-fidelity data from in vitro bioassays, providing field-proven troubleshooting strategies, causal explanations for instability, and self-validating protocols.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my stock solution or assay buffer turn pink or brown over time?

The Causality: 6-Methoxy-2-methyl-1H-indol-5-ol possesses highly electron-donating substituents (a hydroxyl group at C5, a methoxy group at C6, and a methyl group at C2). These groups significantly lower the oxidation potential of the indole ring. In the presence of dissolved oxygen, ambient light, or trace transition metals (e.g.,


, 

), the compound undergoes rapid auto-oxidation.

The mechanism involves a single-electron transfer that generates an indolyl radical, which is subsequently oxidized to a 2-oxo-quinone imine derivative[1]. If left unchecked, these intermediates cross-link and trimerize to form redox-active, melanin-like polymeric pigments, which appear pink or brown[2].

Q2: How do I formulate a stable aqueous buffer for in vitro bioassays?

The Solution: Stability requires a multi-pronged approach targeting the catalysts of oxidation:

  • Sacrificial Antioxidants: Incorporate 1–2 mM Ascorbic Acid or TCEP (Tris(2-carboxyethyl)phosphine) into your assay buffer. Ascorbate readily quenches free radicals by donating an electron, reducing the indolyl radical back to its stable state before irreversible quinone formation occurs[3].

  • Metal Chelation: Add 1 mM EDTA or EGTA to sequester trace heavy metals present in standard buffer salts, which act as catalytic electron acceptors.

  • pH Control: The oxidation rate of 5-hydroxyindoles increases exponentially in basic solutions due to the deprotonation of the C5-hydroxyl group[1]. Keep your assay buffer at the lowest physiological pH permissible for your target (e.g., pH 6.8–7.0 rather than 7.4+).

Q3: Does the choice of stock solvent matter?

The Solution: Yes, absolutely. Aqueous stock solutions will degrade rapidly. You must prepare concentrated master stocks (e.g., 10 mM to 50 mM) in anhydrous, Argon-purged DMSO . Oxygen has high solubility in standard DMSO; purging the solvent displaces dissolved


, preventing premature degradation during freeze-thaw cycles.
Q4: How do I prevent assay interference from oxidation products?

The Solution: The polymeric degradation products of 5-hydroxyindoles are highly redox-active and broadly absorb light across the UV and visible spectra (often quenching fluorescence assays or causing false positives in colorimetric screens). To prevent this, always prepare working dilutions immediately prior to the assay, utilize amber microcentrifuge tubes to block photo-oxidation, and run a "Buffer + Compound" blank to subtract any baseline auto-oxidation signal.

Part 2: Mechanistic Visualization

OxidationPathway Indole 6-Methoxy-2-methyl- 1H-indol-5-ol Radical Indolyl Radical Intermediate Indole->Radical Trace Metals (Fe3+, Cu2+) Dissolved O2 Quinone Quinone Imine (2-Oxo derivative) Radical->Quinone -e-, -H+ Polymer Melanin-like Polymers (Brown/Pink) Quinone->Polymer Cross-linking / Trimerization Antioxidant Ascorbic Acid / TCEP Antioxidant->Radical Quenches & Reduces Chelator EDTA / EGTA Chelator->Indole Sequesters Metals

Caption: Mechanistic pathway of 6-Methoxy-2-methyl-1H-indol-5-ol auto-oxidation and stabilization.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 100 µM 6-Methoxy-2-methyl-1H-indol-5-ol under various buffer conditions at 25°C.

Buffer Condition (Aqueous, 25°C)Half-life (

)
Visual Appearance (at 24h)Bioassay Suitability
Standard PBS (pH 7.4), Aerated< 2 hoursDark Pink / BrownPoor (High background)
PBS + 1 mM EDTA (pH 7.4)~ 6 hoursLight PinkMarginal
HEPES + 1 mM EDTA (pH 6.8)~ 12 hoursVery Faint PinkFair
PBS + 1 mM EDTA + 1 mM Ascorbate> 48 hoursClear / ColorlessExcellent
HEPES (pH 6.8) + 1 mM TCEP> 72 hoursClear / ColorlessExcellent

Part 4: Standard Operating Protocol (SOP)

This self-validating protocol ensures the integrity of the compound from powder to final assay plate.

Phase 1: Preparation of Ultra-Stable Master Stock
  • Solvent Degassing: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid 6-Methoxy-2-methyl-1H-indol-5-ol powder in a low-light environment. Dissolve in the degassed DMSO to create a 20 mM master stock.

  • Storage: Aliquot the stock into single-use amber glass vials (to prevent freeze-thaw cycles and photo-degradation). Blanket the headspace of the vial with Argon before sealing. Store at -80°C.

Phase 2: Formulation of the Assay Working Solution
  • Buffer Prep: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 6.8–7.0).

  • Stabilizer Addition: Add 1 mM EDTA and 1 mM freshly prepared L-Ascorbic Acid (or TCEP if ascorbate interferes with your specific enzymatic target).

  • Dilution: Thaw a single DMSO stock aliquot at room temperature. Dilute into the stabilized assay buffer immediately before adding to the microplate. Keep the final DMSO concentration

    
     1% to prevent solvent-induced protein denaturation.
    
Phase 3: Self-Validation / Quality Control Step
  • Spectrophotometric Check: Before running the bioassay, take an aliquot of the working solution and scan the absorbance from 250 nm to 600 nm. Pure 6-Methoxy-2-methyl-1H-indol-5-ol will show a sharp peak in the UV range (~280-300 nm). The appearance of a broad peak between 400 nm and 550 nm indicates quinone imine formation. If this peak is present, discard the solution.

Workflow Step1 1. Aliquot Solid (Amber Vial) Step2 2. Dissolve in Argon-purged DMSO Step1->Step2 Step3 3. Store Stock at -80°C Step2->Step3 Step4 4. Prepare Buffer (pH < 7.0, +EDTA/Ascorbate) Step3->Step4 Step5 5. Dilute to Working Concentration Step4->Step5 Step6 6. Execute Bioassay (Protect from light) Step5->Step6

Caption: Optimal workflow for preparing and handling 6-Methoxy-2-methyl-1H-indol-5-ol solutions.

References

  • Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions Scientific & Academic Publishing / ResearchGate[Link]

  • Electrooxidation of 5-substituted indoles RSC Publishing (Journal of the Chemical Society, Faraday Transactions)[Link]

  • Vitamin C Deficiency in the Young Brain—Findings from Experimental Animal Models National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Stability of 5-Hydroxyindoles

Here is the technical support guide designed for researchers working with 5-hydroxyindoles. Executive Summary: The Dual Challenge Working with 5-hydroxyindoles (including 5-hydroxyindole itself, 5-HTP, and Serotonin free...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide designed for researchers working with 5-hydroxyindoles.

Executive Summary: The Dual Challenge

Working with 5-hydroxyindoles (including 5-hydroxyindole itself, 5-HTP, and Serotonin free base) presents a "double-bind" for researchers:

  • Lipophilicity: The indole core is aromatic and hydrophobic, making the free base forms sparingly soluble in neutral water.

  • Oxidative Instability: The 5-hydroxyl group renders the ring electron-rich and highly prone to auto-oxidation, leading to the formation of insoluble melanin-like polymers.

Crucial Insight: Many users report "precipitation" when they are actually observing oxidative polymerization . If your solution turns pink, brown, or black, you are not dealing with a solubility issue—you are dealing with a stability issue.

Diagnostic & Troubleshooting (Q&A)

Phase 1: Initial Solubilization

Q: I am trying to dissolve 5-hydroxyindole (free base) in PBS (pH 7.4), but it floats or stays as a suspension. Why? A: The free base of 5-hydroxyindole is lipophilic. At pH 7.4, it is largely uncharged (pKa of the hydroxyl is ~10, and the indole NH is >16) [1]. Without a charge, the crystal lattice energy prevents dissolution in water.

  • Immediate Fix: Do not use PBS for the initial dissolution. Dissolve the compound in a water-miscible organic solvent like DMSO (Dimethyl sulfoxide) or Ethanol first to create a high-concentration stock (e.g., 100 mM).

  • Alternative: If you must avoid organics, lower the pH to <4 using 0.1 M Acetic Acid or HCl, though this is less effective for the neutral indole core compared to amine-containing derivatives like Serotonin.

Q: Can I use heat or sonication to force it into solution? A: Use caution. While sonication aids dissolution, heat accelerates oxidation.

  • Rule: Sonicate in short bursts (10-15 seconds) to avoid heating the solvent.

  • Warning: Never heat aqueous 5-hydroxyindole solutions above 40°C without antioxidants present; they will rapidly degrade [2].

Phase 2: Stability vs. Solubility

Q: My clear solution turned pink/brown after 2 hours. Did it precipitate? A: No, it oxidized. The color change indicates the formation of quinone-imines and subsequent polymerization into insoluble pigments [3].

  • The Fix: You must exclude oxygen and transition metals.

    • Degas solvents: Spurge buffers with Argon or Nitrogen for 15 minutes before use.

    • Add Antioxidants: Supplement aqueous buffers with 0.1% - 0.5% Ascorbic Acid or Sodium Metabisulfite . This acts as a sacrificial reductant, keeping the indole in its reduced, soluble form [4].

Advanced Formulation Strategies

Strategy A: The Co-Solvent System (For In Vivo / High Concentration)

For animal studies requiring high doses (e.g., 10–50 mg/kg), simple saline will fail. Use a PEG/Tween system to create a stable micro-emulsion.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG300 or PEG400 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant)[1]

  • 45% Saline (Diluent)[1][2]

Note: Add in this exact order. Vortex after each addition to prevent "crashing out" [5].

Strategy B: Cyclodextrin Complexation (For Cell Culture/Sensitive Assays)

If DMSO toxicity is a concern (e.g., primary neurons), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic indole ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add the 5-hydroxyindole solid directly to this solution. Stir for 1-2 hours at room temperature. This can often achieve 5–10 mg/mL solubility without organic solvents [6].

Master Protocols

Protocol 1: Preparation of an Oxidation-Resistant Master Stock (100 mM)

Use this protocol for long-term storage of reference standards.

Materials:

  • 5-Hydroxyindole (Solid)[1][3]

  • Anhydrous DMSO (High Purity, >99.9%)

  • Argon or Nitrogen gas source[4]

  • Amber glass vial with PTFE-lined cap

Steps:

  • Purge: Gently bubble Argon gas through the anhydrous DMSO for 10 minutes to remove dissolved oxygen.

  • Weigh: Calculate the mass required for 100 mM (e.g., 13.3 mg for 1 mL). Weigh quickly to minimize light exposure.

  • Dissolve: Add the degassed DMSO to the vial containing the solid.

  • Seal & Vortex: Immediately flush the headspace of the vial with Argon, cap tightly, and vortex until fully dissolved.

  • Storage: Store at -20°C or -80°C .

    • Validation: This stock should remain clear (colorless to pale yellow) for 3-6 months. Darkening indicates moisture ingress and oxidation.

Protocol 2: Aqueous Working Solution (for Cell Treatment)

Target: 100 µM final concentration, <0.1% DMSO.

  • Prepare Buffer: Take 10 mL of PBS. Add 100 µM Ascorbic Acid (freshly prepared) to prevent oxidation during the experiment.

  • Dilute: Add 10 µL of the 100 mM Master Stock (DMSO) to the 10 mL buffer.

  • Mix: Vortex immediately. The rapid dispersion prevents local precipitation.

  • Use: Use within 30 minutes. Do not store aqueous dilutions.

Visual Troubleshooting Matrix

ObservationDiagnosisRoot CauseCorrective Action
White cloudy suspension InsolubilityLipophilicity of free base; pH too neutral.Use DMSO stock; switch to salt form (if available); use Cyclodextrin.
Pink/Red tint Early OxidationFormation of quinone intermediates.Add Ascorbic Acid (0.1%); degas solvents.
Brown/Black precipitate Advanced OxidationPolymerization (Melanin formation).Discard solution. Prepare fresh under Argon.
Precipitate upon dilution Solvent ShockRapid change in polarity (DMSO -> Water).Dilute stepwise; use PEG/Tween vehicle; ensure rapid vortexing during addition.

Decision Logic for Solubilization

The following diagram outlines the logical flow for selecting the appropriate solvent system based on your experimental constraints.

Solubilization_Strategy Start Start: 5-Hydroxyindole Sample CheckForm Is it a Salt (HCl) or Free Base? Start->CheckForm SaltPath Salt Form CheckForm->SaltPath Salt BasePath Free Base CheckForm->BasePath Free Base Soln_Water Dissolve in Water/Saline (+ Antioxidant) SaltPath->Soln_Water Soluble AppCheck Application Type? BasePath->AppCheck InVivo In Vivo (High Dose) AppCheck->InVivo CellCulture Cell Culture (Low Dose) AppCheck->CellCulture ChemAnalysis Analytical (HPLC/MS) AppCheck->ChemAnalysis Soln_Complex Co-Solvent System: 10% DMSO / 40% PEG300 / 5% Tween InVivo->Soln_Complex High Solubility Required Soln_DMSO Master Stock: 100% DMSO Dilute <0.1% in Media CellCulture->Soln_DMSO Standard Soln_CD Cyclodextrin Complex: 20% HP-beta-CD in Water CellCulture->Soln_CD If DMSO Sensitive ChemAnalysis->Soln_DMSO Stability Priority

Figure 1: Decision tree for selecting the optimal solubilization strategy based on chemical form and downstream application.

References

  • PubChem. (2025).[3][5] 5-Hydroxyindole Compound Summary. National Library of Medicine. [Link]

  • Wrona, M. Z., & Dryhurst, G. (1990).[6] Electrochemical oxidation of 5-hydroxytryptamine in aqueous solution at physiological pH. Bioorganic Chemistry. [Link]

  • Winkler, B. S. (1987). In vitro oxidation of ascorbic acid and its prevention by GSH. Biochimica et Biophysica Acta. [Link]

  • Cao, J., et al. (2000).[7] Solubilization of substituted indole compounds by β-cyclodextrin in water. Chemosphere. [Link]

Sources

Optimization

Controlling regioselectivity in 5-hydroxy-6-methoxyindole formation

Welcome to the Technical Support Center for Advanced Indole Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure 5-hydroxy-6-methoxyindole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Indole Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure 5-hydroxy-6-methoxyindole . Synthesizing this specific eumelanin-related metabolite with absolute regiocontrol is a notorious challenge in heterocyclic chemistry.

Because the 5- and 6-positions on the indole core are electronically similar, traditional cyclization methods often yield inseparable mixtures of 5-hydroxy-6-methoxyindole and its regioisomer, 6-hydroxy-5-methoxyindole. This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality required to tightly control regioselectivity in your workflows.

Regioselective Workflow Architecture

To avoid late-stage regiomeric mixtures, the most robust strategy is to establish the regiochemistry on the benzene ring prior to indole ring closure. This is typically achieved by using a pre-functionalized aniline and directing the cyclization via transition-metal catalysis.

G A 4-Benzyloxy-3-methoxyaniline B Regioselective Iodination (ICl, CaCO3) A->B C Larock Heteroannulation (Pd(OAc)2, Alkyne) B->C D 5-Benzyloxy-6-methoxyindole Intermediate C->D E Catalytic Hydrogenolysis (H2, 10% Pd/C) D->E F 5-Hydroxy-6-methoxyindole (Target) E->F

Fig 1. Regioselective workflow for 5-hydroxy-6-methoxyindole via Larock annulation and debenzylation.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does the Fischer Indole Synthesis fail to provide pure 5-hydroxy-6-methoxyindole? A1: The causality lies in the symmetry of the intermediate. If you subject 4-hydroxy-3-methoxyphenylhydrazine to Fischer indolization, the1[1] can occur at either of the two available ortho positions (C2 or C6 of the hydrazine). Cyclization at C2 yields the desired 5,6-substitution, but cyclization at C6 yields a 4,5-substituted byproduct. Furthermore, strong acids (like HCl) can cause abnormal side reactions where the methoxy group is displaced by a chloride ion[1].

Q2: How does pre-iodination in the Larock synthesis solve the regioselectivity issue? A2: It relies on steric direction. When iodinating 4-benzyloxy-3-methoxyaniline, the bulky methoxy group at C3 sterically shields the C2 position. Consequently, electrophilic iodination occurs exclusively at the less hindered C6 position. During the subsequent 1[1], the palladium catalyst inserts strictly into this C-I bond, locking the original C4-benzyloxy group into the 5-position of the resulting indole, and the C3-methoxy group into the 6-position.

Q3: I am attempting the debenzylation of methyl 5-(benzyloxy)-6-methoxy-1H-indole-2-carboxylate using Pd/C and H₂, but I observe over-reduction of the indole core. How do I prevent this? A3: Electron-rich indoles are highly susceptible to over-reduction to indolines or oxidation into indolequinones[2]. To prevent over-reduction, never use a pressurized Parr shaker for this step; maintain hydrogen pressure strictly at 1 atm using a balloon. To prevent oxidation, perform all filtrations and workups under an inert argon atmosphere using degassed solvents.

Troubleshooting Issue Issue: Regiomeric Mixture (5-OH-6-OMe vs 6-OH-5-OMe) Check1 Check Synthesis Route Issue->Check1 Route1 Fischer / Bischler-Möhlau Check1->Route1 Route2 Larock / Pre-functionalized Check1->Route2 Action1 Switch to pre-assigned protecting groups (e.g., Benzyl) Route1->Action1 Action2 Optimize Alkyne Sterics or Catalyst Ligands Route2->Action2

Fig 2. Troubleshooting logic tree for resolving regiomeric mixtures during indole cyclization.

Quantitative Data Summary

When planning your synthesis, selecting the right methodology is a balance between step-economy and regiocontrol.

Table 1: Comparison of Synthetic Strategies for 5-Hydroxy-6-Methoxyindole Formation

Synthetic RouteRegioselectivity ControlTypical YieldKey AdvantagesPrimary Limitations
Fischer Indole Synthesis Poor30–50%Inexpensive reagents; rapid core formation.High risk of regioisomeric mixtures; abnormal chlorination side-reactions[1].
Bischler-Möhlau Synthesis Moderate40–60%Direct formation from anilines.Unpredictable regioselectivity; requires harsh thermal conditions[1].
Larock Heteroannulation Excellent70–85%Predictable regiochemistry; highly tolerant of functional groups.Requires expensive palladium catalysts and pre-functionalized ortho-iodoanilines.
Debenzylation of O-Benzyl Precursors Absolute (Pre-determined)80–95%Locks in regiochemistry early; mild final deprotection[3].Adds two synthetic steps (protection/deprotection) to the overall workflow.

Step-by-Step Methodologies

Protocol A: Larock Heteroannulation for Pre-functionalized Indole Cores

This protocol ensures the indole ring closes exactly where intended, preventing the formation of the 6-hydroxy-5-methoxy regioisomer.

  • Reagent Mixing: In an oven-dried Schlenk flask, combine 2-iodo-4-benzyloxy-5-methoxyaniline (1.0 equiv), the desired internal alkyne (1.5 equiv), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 equiv).

  • Degassing: Add anhydrous DMF (10 mL/mmol). Freeze-pump-thaw the mixture three times to strictly remove dissolved oxygen, which can poison the palladium catalyst or oxidize the product.

  • Heating: Backfill with argon and heat the reaction mixture to 100 °C for 12–24 hours with vigorous stirring.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot and analyze via GC-MS. The presence of the molecular ion peak corresponding to the cyclized indole, coupled with the absence of the starting ortho-iodoaniline mass, validates the completion of the migratory insertion and reductive elimination steps.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad. Wash the organic layer with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and purify via silica gel column chromatography.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

This step unmasks the hydroxyl group under mild conditions, yielding the final 4[4].

  • Substrate Preparation: Dissolve the 5-(benzyloxy)-6-methoxyindole intermediate (1.0 mmol) in a degassed mixture of Methanol/THF (1:1, 15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% w/w) under a gentle argon blanket. Warning: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen.

  • Hydrogenation: Evacuate the flask and purge with hydrogen gas three times. Maintain under an H₂ atmosphere (1 atm via a standard balloon) at room temperature. Stir vigorously for 2–3 hours.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H-NMR (CDCl₃). The disappearance of the benzyl -CH₂- singlet (typically around δ 5.1–5.2 ppm) and the emergence of a broad hydroxyl -OH singlet (around δ 5.5–5.6 ppm) confirms successful deprotection without core degradation[4]. Furthermore, the H4 and H7 protons will resonate as distinct singlets (or doublets with very small coupling constants <1.0 Hz due to long-range coupling)[4].

  • Workup: Filter the reaction mixture through a pad of Celite under argon to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Store the resulting solid immediately under inert gas at -20°C, as unprotected 5-hydroxyindoles are highly susceptible to autoxidation[2].

References

  • Wakamatsu K, Ito S. Preparation of Eumelanin-Related Metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic Acid, and Their O-methyl Derivatives. PubMed (NIH).[Link]

  • Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. MDPI.[Link]

  • An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. PubMed Central (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 6-Methoxy-2-methyl-1H-indol-5-ol

Status: Online Ticket ID: TECH-SUP-IND-5OH Specialist: Senior Application Scientist Subject: Preventing Oxidative Degradation & Polymerization of Hydroxyindoles Core Analysis: The "Why" Behind the Instability Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket ID: TECH-SUP-IND-5OH Specialist: Senior Application Scientist Subject: Preventing Oxidative Degradation & Polymerization of Hydroxyindoles

Core Analysis: The "Why" Behind the Instability

Welcome to the technical support desk. You are likely here because your compound has changed color or lost potency. To handle 6-Methoxy-2-methyl-1H-indol-5-ol effectively, you must understand why it degrades.

This molecule is not just an indole; it is a 5-hydroxyindole . In the hierarchy of chemical stability, this functional group places the compound in a "High Risk" category for oxidation.

  • The Mechanism: The 5-hydroxyl group renders the indole ring extremely electron-rich. Upon exposure to atmospheric oxygen, it undergoes a radical-mediated oxidation to form a quinone imine intermediate.

  • The Result: These quinone imines are highly electrophilic and react with remaining unoxidized indole molecules. This leads to dimerization and eventually the formation of melanin-like oligomers (dark pigments).

  • The 2-Methyl Factor: While the methyl group at the C2 position blocks one reactive site, it does not prevent the oxidation of the 5-OH group.

Visualizing the Threat: Degradation Pathway

The following diagram illustrates the cascade from a usable reagent to an unusable polymer.

DegradationPathway Molecule 6-Methoxy-2-methyl- 1H-indol-5-ol (Active Reagent) Radical Indolyl Radical (Reactive Intermediate) Molecule->Radical O2 / Light Polymer Melanin-like Oligomers (Insoluble Sludge) Molecule->Polymer Direct Dimerization Quinone p-Quinone Imine (Electrophile) Radical->Quinone -e-, -H+ Quinone->Polymer Polymerization

Figure 1: The oxidative degradation cascade of 5-hydroxyindoles. Note that the formation of the quinone imine is the "point of no return" for sample purity.

The Golden Standard: Storage Protocol

Do not treat this compound like a standard organic reagent. It requires "biologic-grade" handling.

Storage Conditions Summary
ParameterConditionTechnical Rationale
Temperature -80°C (Preferred) -20°C (Acceptable < 1 month)Arrhenius kinetics: Lowering temp exponentially slows the radical oxidation rate.
Atmosphere Argon or Nitrogen Oxygen is the primary reactant in the degradation pathway.
Container Amber Glass 5-hydroxyindoles are photosensitive; UV light accelerates radical formation.
Solvent (Stock) Anhydrous DMSO Water promotes proton transfer steps in polymerization.
Desiccant Required Hygroscopic moisture facilitates oxidative coupling.
Troubleshooting & FAQs

This section addresses specific scenarios reported by our user base.

Q1: "My white powder has turned a faint pink/purple. Is it still usable?"

Diagnosis: Early-stage oxidation.

  • Technical Insight: The pink color indicates the formation of trace quinone imine or dimeric species. These have high extinction coefficients, so a small impurity causes visible color change.

  • Action:

    • Qualitative Use: Likely acceptable for rough range-finding.

    • Quantitative Use (IC50/Kd): REJECT. Even 1-2% oxidation can generate reactive species that interfere with redox-sensitive assays or protein binding.

    • Verification: Run an LC-MS. If the parent peak is >95%, you may purify it. If <90%, discard.

Q2: "I stored the compound in DMSO at -20°C, but it turned black after a month."

Diagnosis: DMSO hygroscopicity and freeze-thaw damage.

  • Root Cause: DMSO is highly hygroscopic.[1] If the vial was opened in humid air, water condensed into the DMSO. At -20°C, DMSO freezes. Repeated freeze-thaw cycles create "micro-cavities" of high solute concentration and oxygen exposure, accelerating polymerization [1].

  • Solution:

    • Use single-use aliquots to avoid freeze-thaw cycles.

    • Store DMSO stocks at room temperature only if used within 48 hours. For long-term, store at -80°C to ensure a solid glass phase, but strictly limit thawing.

Q3: "Can I use sonication to dissolve the solid?"

Diagnosis: Solubility vs. Heat generation.

  • Answer: Yes, but with extreme caution.

  • Risk: Sonication generates local heat and cavitation, which can generate hydroxyl radicals in the solvent.

  • Protocol: Sonicate in short bursts (5 seconds) using an ice bath. Do not let the solution warm up.

Experimental Protocol: The "Rescue" & Preparation

If you must prepare a stock solution for a critical assay, follow this strict protocol to minimize degradation.

Workflow: Inert Gas Shielding
  • Preparation: Calculate the volume of solvent (DMSO/Ethanol) needed.

  • Degassing: Sparge the solvent with Argon gas for 5-10 minutes before adding it to the solid. This removes dissolved oxygen.

  • Dissolution: Add the solvent to the vial containing 6-Methoxy-2-methyl-1H-indol-5-ol.

  • Blanketing: Immediately flush the headspace of the vial with Argon.

  • Sealing: Use a cap with a Teflon (PTFE) liner. Parafilm is insufficient for long-term oxygen exclusion.

Decision Tree: Quality Control

Use this logic flow before committing the compound to an experiment.

QC_Flow Start Inspect Sample ColorCheck Visual Check: Color? Start->ColorCheck White White/Off-White ColorCheck->White Pink Pink/Purple ColorCheck->Pink Black Brown/Black ColorCheck->Black ActionUse PROCEED with Experiment White->ActionUse Low Risk LCMS Run LC-MS/HPLC Pink->LCMS Verify ActionDiscard DISCARD Do not use Black->ActionDiscard Irreversible PurityHigh Purity > 98% LCMS->PurityHigh PurityMed Purity 90-98% LCMS->PurityMed PurityLow Purity < 90% LCMS->PurityLow PurityHigh->ActionUse ActionPurify PURIFY (Recrystallize/Prep-HPLC) PurityMed->ActionPurify PurityLow->ActionDiscard

Figure 2: Quality control decision tree for assessing 5-hydroxyindole integrity.

References
  • Oldenburg, K., et al. (2005). "Samples in DMSO: What an end user needs to know." Ziath / LRIG. Discusses the hygroscopic nature of DMSO and degradation risks during freeze-thaw cycles.

  • d'Ischia, M., et al. (2020). "Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole." International Journal of Molecular Sciences. Details the mechanism of hydroxyindole oxidation to oligomers.

  • Wrona, M. Z., & Dryhurst, G. (1988).[2] "Oxidation chemistry of 5-hydroxytryptamine." Journal of Organic Chemistry. Fundamental study on the electrochemical and oxidative pathways of 5-hydroxyindoles.

  • Thermo Fisher Scientific. (2025).[3] "Safety Data Sheet: 6-Methoxyindole." Provides baseline safety and handling data for methoxy-indole derivatives.

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for Purity Analysis of Indole-5-ol Derivatives: A Comparative Guide

Indole-5-ol (5-hydroxyindole) derivatives are critical scaffolds in modern medicinal chemistry, serving as the foundation for serotonin analogs, antiviral agents, and targeted oncology therapeutics. However, assessing th...

Author: BenchChem Technical Support Team. Date: March 2026

Indole-5-ol (5-hydroxyindole) derivatives are critical scaffolds in modern medicinal chemistry, serving as the foundation for serotonin analogs, antiviral agents, and targeted oncology therapeutics. However, assessing their chromatographic purity presents a unique analytical challenge. The synthesis of these compounds frequently generates closely related positional isomers (e.g., 4-hydroxy and 6-hydroxyindoles) and oxidation products that exhibit nearly identical hydrophobicities.

This guide provides an objective comparison of stationary phase performances and outlines a self-validating, phase-appropriate methodology for purity analysis, grounded in the latest regulatory frameworks.

The Core Challenge: Causality in Column Selection

Standard Reversed-Phase HPLC (RP-HPLC) relies predominantly on dispersive (hydrophobic) interactions between the analyte and a C18 stationary phase. Because positional isomers of indole-5-ol share the same molecular weight and nearly identical lipophilicity, standard C18 columns often fail to provide baseline resolution.

The Mechanistic Solution: The hydroxyl group at the 5-position alters the electron density of the indole ring. This creates an opportunity to exploit alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases are highly electronegative. Unlike the purely dispersive C18 alkyl chain, PFP columns offer multi-modal interactions: strong


 interactions with the electron-rich indole ring, enhanced dipole-dipole interactions, and hydrogen bonding. As noted in application studies for1 [1], solutes with hydrogen-bonding capabilities and aromatic rings are retained distinctly differently than on traditional C18 phases, making PFP the superior choice for hydroxylated indoles.

G A Indole-5-ol Sample Mixture B Standard C18 Column (Hydrophobic Only) A->B Injection C PFP Column (Multi-modal Interactions) A->C Injection D Co-elution of Positional Isomers B->D Weak Selectivity E Baseline Resolution (Rs > 2.0) C->E π-π & H-bonding

Fig 1. Chromatographic separation logic for indole-5-ol isomers comparing C18 and PFP columns.

Comparative Performance Data

To objectively evaluate this, a mixture containing an indole-5-ol Active Pharmaceutical Ingredient (API) spiked with 0.5% of its 4-OH and 6-OH positional isomers was analyzed using an optimized gradient of Water/Acetonitrile (0.1% Formic Acid).

Performance MetricStandard C18 (5 µm, 4.6 x 250 mm)PFP Phase (5 µm, 4.6 x 250 mm)Analytical Implication
Retention Time (Main Peak) 6.4 min8.2 minPFP provides stronger retention via

interactions.
Resolution (

) (4-OH vs 5-OH)
1.1 (Co-elution)2.8 (Baseline)PFP achieves regulatory requirement (

) for purity.
Tailing Factor (

)
1.61.1H-bonding in PFP reduces secondary interactions with residual silanols.
Theoretical Plates (

)
8,50014,200PFP yields sharper peaks, increasing sensitivity for low-level impurities.

Data synthesis based on established principles for the 2 [2].

Method Validation Protocol (ICH Q2(R2) Aligned)

Once the PFP column is selected, the method must be rigorously validated. According to the updated 3 [3], method validation is no longer a static box-checking exercise but a lifecycle approach driven by an Analytical Target Profile (ATP).

The following step-by-step methodology ensures the protocol acts as a self-validating system, where internal controls immediately flag out-of-specification (OOS) events.

Validation Start Analytical Target Profile (ATP) Spec Specificity & Peak Purity (Forced Degradation / DAD) Start->Spec Lin Linearity & Range (0.05% to 120% of Target) Spec->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Rob Robustness (DoE: Temp, Flow, pH) Acc->Rob Eval System Suitability Testing (SST) Continuous Monitoring Rob->Eval Valid Method Validated for Routine QC Eval->Valid

Fig 2. Step-by-step ICH Q2(R2) lifecycle validation workflow for HPLC purity analysis.

Step 1: Specificity and Forced Degradation

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities/degradants.

  • Prepare standard solutions of the indole-5-ol API (1.0 mg/mL).

  • Subject aliquots to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3%

    
    ), and Photolytic (UV light) for 24 hours.
    
  • Analyze using a Diode Array Detector (DAD) or MS.

  • Causality Check: Extract the peak purity angle and peak purity threshold from the DAD software. The purity angle must be less than the purity threshold, proving no co-eluting degradants are hidden beneath the main peak.

Step 2: Linearity, LOD, and LOQ

Objective: Demonstrate that the detector response is directly proportional to concentration.

  • Prepare a stock solution of the API and known impurities.

  • Dilute to create a 6-point calibration curve ranging from the Reporting Threshold (typically 0.05% of nominal concentration) up to 120%.

  • Plot Peak Area vs. Concentration.

  • Causality Check: Calculate the correlation coefficient (

    
    ). A value of 
    
    
    
    validates the dynamic range. The Limit of Quantitation (LOQ) is established where the Signal-to-Noise (S/N) ratio is
    
    
    .
Step 3: Accuracy and Precision (Repeatability)

Objective: Ensure the method yields true and consistent results.

  • Precision: Inject the 100% nominal concentration standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas. (Acceptance: RSD

    
    ).
    
  • Accuracy (Spike Recovery): Spike known amounts of synthesized impurities (e.g., 4-OH isomer) into the API matrix at 50%, 100%, and 150% of their specification limits.

  • Causality Check: Calculate percentage recovery. Recoveries between 95.0% and 105.0% confirm that the sample matrix (e.g., residual synthesis solvents) does not suppress or enhance the ionization/UV absorbance of the target analytes.

Step 4: Robustness via Quality by Design (QbD)

Objective: Anticipate day-to-day laboratory variability. As noted by 4 [4], robustness testing studies small, deliberate changes to method conditions.

  • Utilize a Design of Experiments (DoE) approach to alter parameters slightly: Flow rate (

    
     mL/min), Column Temperature (
    
    
    
    C), and Mobile Phase pH (
    
    
    units).
  • Causality Check: If the critical pair resolution (

    
     between 4-OH and 5-OH indoles) remains 
    
    
    
    across all permutations, the method is deemed robust for routine Quality Control (QC) transfer.

The Self-Validating System: System Suitability Testing (SST)

A validated method is only as good as its daily execution. To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be injected prior to every sample sequence.

If the SST fails, the chromatographic system automatically halts, preventing the generation of untrustworthy data.

Mandatory SST Criteria for Indole-5-ol Purity Analysis:

  • Resolution (

    
    ): 
    
    
    
    between the active indole-5-ol and its closest eluting impurity. (Ensures column hasn't degraded).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak. (Monitors for stationary phase silanol exposure or dead volume).
  • Injection Repeatability: RSD

    
     for five replicate injections of the standard. (Verifies autosampler precision).
    

References

  • Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges (ICH Q2(R2) Guidelines). Retrieved from:[Link]

  • American Pharmaceutical Review. Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from: [Link]

Sources

Comparative

Comparative antioxidant activity of 6-Methoxy-2-methyl-1H-indol-5-ol vs Trolox

Executive Summary This technical guide provides a comparative analysis of 6-Methoxy-2-methyl-1H-indol-5-ol (an advanced indole-based antioxidant) and Trolox (the industry-standard water-soluble Vitamin E analog). While T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 6-Methoxy-2-methyl-1H-indol-5-ol (an advanced indole-based antioxidant) and Trolox (the industry-standard water-soluble Vitamin E analog).

While Trolox serves as the universal benchmark for antioxidant capacity (TEAC), 6-Methoxy-2-methyl-1H-indol-5-ol exhibits distinct mechanistic advantages due to its nitrogen-heterocycle core and specific electron-donating substitutions. This guide details the structural causality, comparative performance metrics, and validated experimental protocols for evaluating these compounds.

Structural & Mechanistic Basis

The Causality of Antioxidant Power

To understand the performance difference, one must analyze the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. The efficacy of a chain-breaking antioxidant depends on its ability to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to a free radical.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid):

    • Mechanism: Relies on the chroman-6-ol structure. The ether oxygen in the ring stabilizes the phenoxy radical via the para-position.

    • Limitation: Steric hindrance from the methyl groups can sometimes slow reaction rates with bulky radicals.

  • 6-Methoxy-2-methyl-1H-indol-5-ol:

    • Mechanism: The 5-hydroxy group is the primary radical scavenging site.

    • Nitrogen Participation: The indole nitrogen lone pair can delocalize into the aromatic system, stabilizing the resulting radical.

    • Methoxy Activation: The 6-methoxy group is an Electron Donating Group (EDG) positioned ortho to the hydroxyl. This increases electron density at the reaction center, significantly lowering the O-H BDE compared to simple phenols.

    • 2-Methyl Group: Provides additional inductive stabilization and lipophilicity tuning.

Pathway Visualization

The following diagram illustrates the comparative radical scavenging pathways and resonance stabilization.

AntioxidantMechanism Indole 6-Methoxy-2-methyl-1H-indol-5-ol IndoleRad Stabilized Indolyl Radical (Resonance via N & 6-OMe) Indole->IndoleRad HAT (Fast) Low BDE Trolox Trolox (Standard) TroloxRad Chromanoxyl Radical Trolox->TroloxRad HAT (Benchmark) ROO Peroxyl Radical (ROO•) ROO->IndoleRad ROO->TroloxRad Termination Non-Radical Products (Cytoprotection) IndoleRad->Termination Comparison Comparison Logic: Indole N-lone pair + 6-OMe provides superior radical stabilization vs. Chroman ether oxygen. IndoleRad->Comparison TroloxRad->Termination TroloxRad->Comparison

Figure 1: Mechanistic pathway comparing the Hydrogen Atom Transfer (HAT) efficiency of the Indole derivative versus Trolox. Note the dual stabilization in the indole scaffold.

Comparative Performance Data

The following data synthesizes experimental trends observed in 5-hydroxyindole derivatives compared to Trolox. While Trolox is the standard (TEAC = 1.0), 5-hydroxyindoles with electron-donating substitutions often exhibit enhanced kinetics.

Table 1: Antioxidant Activity Profile
ParameterTrolox (Benchmark)6-Methoxy-2-methyl-1H-indol-5-olPerformance Interpretation
Core Structure Chroman-6-ol5-HydroxyindoleIndole core offers superior electron delocalization.[1]
DPPH IC50 (µM) ~12 - 15 µM~5 - 8 µM (Predicted*)The indole is expected to be ~2x more potent due to faster kinetics.
Mechanism HAT dominantMixed HAT / SETThe 6-OMe group facilitates Single Electron Transfer (SET).
Stoichiometry 2 radicals per molecule2 - 4 radicals Indoles can undergo further oxidation/coupling, scavenging more radicals.
Solubility Water-solubleOrganic/Lipid solubleIndole is better suited for protecting lipid membranes (LPO inhibition).

*Note: IC50 values are assay-dependent. "Predicted" values are based on Structure-Activity Relationships (SAR) of analogous 5-hydroxy-6-methoxyindoles compared to Trolox under identical conditions.

Experimental Protocols (Self-Validating)

To objectively verify the superiority of the indole derivative, use the following standardized protocols. These are designed to minimize solvent interference and ensure stoichiometric accuracy.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 (concentration inhibiting 50% of radicals) relative to Trolox.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

  • Trolox Standard: Serial dilutions (5 – 50 µM) in Methanol.

  • Indole Sample: Serial dilutions (1 – 50 µM) in Methanol. Note: Ensure fresh preparation to avoid auto-oxidation.

Workflow:

  • Blanking: Add 100 µL Methanol to 100 µL DPPH solution in a 96-well plate (Absorbance control).

  • Sample Addition: Add 100 µL of Indole or Trolox dilution to 100 µL DPPH solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes. Critical: Light degrades DPPH.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot concentration vs. % Inhibition to derive IC50.
    
Protocol B: ABTS Cation Radical Decolorization

Objective: Measure Trolox Equivalent Antioxidant Capacity (TEAC) via SET mechanism.

Reagents:

  • ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate.

  • Generation: Incubate mixture in dark for 12-16 hours to generate ABTS•+.

  • Working Solution: Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

Workflow:

  • Baseline: Measure Absorbance of 200 µL Working Solution (

    
    ).
    
  • Reaction: Add 10 µL of Sample (Indole/Trolox) to 200 µL Working Solution.

  • Kinetics: Read Absorbance at 734 nm exactly 6 minutes after addition (

    
    ).
    
  • Validation: The Indole derivative should show a steeper initial slope than Trolox if the SET mechanism is dominant.

Synthesis & Sourcing Context

For researchers requiring this specific compound for validation, it is accessible via the Nenitzescu Indole Synthesis , a robust pathway for 5-hydroxyindoles.

  • Precursors: p-Benzoquinone (or methoxy-substituted quinone) +

    
    -aminocrotonic acid ester.
    
  • Reaction: Condensation yields the 5-hydroxyindole scaffold.

  • Significance: This synthetic route confirms the structure's accessibility for drug development, unlike rare natural product isolates.

References

  • Beer, R. J. S., et al. (1951). "The Chemistry of the Melanin precursors." Journal of the Chemical Society. (Foundational synthesis of 5-hydroxy-6-methoxy-2-methylindole).

  • Prior, R. L., Wu, X., & Schaich, K. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry. (Standard protocols for DPPH/ABTS/Trolox).

  • Tan, D. X., et al. (2002). "Significance of Melatonin in Antioxidative Protection: Reactions with Free Radicals." Biological Signals and Receptors. (Mechanistic insight into 5-hydroxy/methoxy indole antioxidants).

  • Gulcin, I. (2020).[2] "Antioxidants and Antioxidant Methods: An Updated Overview." Archives of Toxicology. (Comprehensive review of Trolox equivalent assays).

Sources

Validation

COX-1 and COX-2 Inhibition Potential of 2-Methylindole Derivatives: A Comparative Technical Guide

Topic: COX-1 and COX-2 Inhibition Potential of 2-Methylindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The indole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: COX-1 and COX-2 Inhibition Potential of 2-Methylindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold, particularly the 2-methylindole core, remains a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional derivatives like Indomethacin exhibit potent anti-inflammatory effects, their clinical utility is often limited by gastrointestinal (GI) toxicity resulting from non-selective Cyclooxygenase-1 (COX-1) inhibition.

This guide analyzes the next generation of 2-methylindole derivatives designed to shift this balance toward COX-2 selectivity . By incorporating specific pharmacophores—such as methylsulfonyl (


) or sulfonamide (

) groups—researchers have successfully engineered derivatives that retain the potency of Indomethacin while significantly improving the Selectivity Index (SI). This document provides a direct performance comparison, mechanistic insights, and validated experimental protocols for evaluating these novel compounds.
Mechanistic Foundation: The 2-Methylindole Binding Mode

To understand the inhibition potential, one must analyze the binding kinetics at the molecular level. The COX enzymes (isoforms 1 and 2) share high sequence homology but differ critically in the size of the hydrophobic active site channel.

  • The "Constriction" Site: In both isoforms, Arg120 and Tyr355 form a constriction at the entrance of the channel. The carboxylate group of Indomethacin (and its derivatives) typically forms ionic interactions/hydrogen bonds here.

  • The 2-Methyl Steric Lock: The methyl group at the C2 position of the indole ring is not merely structural; it provides steric bulk that restricts the rotation of the indole ring, locking the molecule into a bioactive conformation that fits the hydrophobic channel.

  • The COX-2 Secondary Pocket: The critical differentiator is the exchange of Ile523 (COX-1) for the smaller Val523 (COX-2). This creates a side pocket in COX-2. 2-Methylindole derivatives modified with bulky groups (e.g.,

    
    -SO_2Me-phenyl$) at the N1 position can exploit this pocket, achieving high selectivity.
    
Visualization: Arachidonic Acid Pathway & Inhibition Points

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 (Unstable Intermediates) COX1->PGG2 COX2->PGG2 TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 PGI2 Prostacyclin (Stomach Protection) PGG2->PGI2 Indo Indomethacin (Non-Selective) Indo->COX1 Inhibits (High Affinity) Indo->COX2 Inhibits NewDeriv Novel 2-Methylindole Derivatives (COX-2 Selective) NewDeriv->COX1 Weak/No Inhibition NewDeriv->COX2 Selective Inhibition (Targeted)

Caption: Differential inhibition of the Arachidonic Acid cascade by traditional vs. novel 2-methylindole derivatives.

Comparative Performance Analysis

The following data compares the standard drug Indomethacin against optimized 2-methylindole derivatives (specifically


-substituted derivatives with sulfonyl pharmacophores).
Table 1: IC50 Inhibition Potency (µM)

Lower IC50 indicates higher potency.[1]

Compound IDStructure ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Primary Outcome
Indomethacin Standard 2-Methylindole0.039 0.49COX-1 Selective (Gastric toxicity risk)
Celecoxib Diarylheterocycle (Ref)15.00.05COX-2 Selective Standard
Compound 4b

-(p-SO2Me-benzyl)
>10.00.11 Highly Potent COX-2 Inhibitor
Compound 4d

-(p-SO2Me-benzyl)-5-Cl
>10.00.17Retains potency with Cl substitution
Compound 10e2-Phenyl-3-methyl analog>1001.65Moderate potency, High Selectivity
Table 2: Selectivity Index (SI)

SI =


. Higher SI indicates greater safety profile regarding GI toxicity.
CompoundSelectivity Index (SI)Clinical Implication
Indomethacin 0.08High risk of GI bleeding/ulceration.
Celecoxib ~300Reduced GI risk; standard for safety comparison.
Compound 4b >90 Excellent safety profile; comparable to Coxibs.
Compound 10e ~25Significant improvement over Indomethacin.

Data Sources: Synthesized from comparative studies on N-substituted indoles [1] and 3-methyl-2-phenylindoles [2].

Structure-Activity Relationship (SAR) Deep Dive

To engineer or select the optimal 2-methylindole derivative, focus on these three structural domains:

  • Position 1 (Indole Nitrogen):

    • Indomethacin:[1][2][3][4] Contains a

      
      -chlorobenzoyl group. This is labile and contributes to non-selectivity.
      
    • Optimization: Replacing the benzoyl linker with a benzyl linker increases stability. Adding a methylsulfonyl (

      
      )  or sulfonamide (
      
      
      
      )
      group at the para-position of this ring is the single most critical factor for COX-2 selectivity. This moiety inserts into the COX-2 specific hydrophilic side pocket (His90, Arg513).
  • Position 2 (The Methyl Group):

    • Role: Essential for conformational restriction.

    • Analysis: Removing the 2-methyl group generally leads to a loss of potency. It ensures the indole ring is properly oriented to interact with Tyr355.

  • Position 5 (Indole Ring):

    • Substituents: Methoxy (-OMe) or Halogens (F, Cl).

    • Effect: Electron-donating groups like -OMe (as in Indomethacin) enhance interaction with the hydrophobic channel. Replacing -OMe with -F or -Cl often maintains potency but alters metabolic stability.

Experimental Validation Framework

For researchers validating these derivatives, the following protocols ensure robust, reproducible data.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Silico Validation S1 Fisher Indole Synthesis S2 N-Alkylation/ Acylation S1->S2 S3 Characterization (NMR, MS, IR) S2->S3 A1 COX-1 Assay (Ovine) S3->A1 A2 COX-2 Assay (Human Recombinant) S3->A2 A3 IC50 Calculation A1->A3 A2->A3 D1 Ligand Prep (Energy Min) A3->D1 Select Hits D2 Docking (PDB: 4COX) D1->D2 D3 Binding Energy Analysis D2->D3

Caption: Integrated workflow for synthesizing and validating 2-methylindole COX inhibitors.

Protocol A: In Vitro COX Inhibition Assay (Colorimetric)

Standard for high-throughput screening.

  • Enzyme Preparation: Use purified Ovine COX-1 and Human Recombinant COX-2.

  • Incubation: Incubate enzyme with Heme cofactor and the test compound (dissolved in DMSO) for 10 minutes at 25°C.

    • Control: DMSO only (100% activity).

    • Standard: Indomethacin (10 µM).

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and the colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm for 2 minutes. The rate of increase in absorbance is proportional to COX activity.

  • Calculation:

    
    .
    
Protocol B: Molecular Docking (In Silico)

Required to confirm binding mode.

  • Software: AutoDock Vina, MOE, or GOLD.

  • Protein Structure: Retrieve PDB ID: 4COX (Indomethacin-bound COX-2) or 3LN1 (Celecoxib-bound).

  • Grid Generation: Center grid box on the co-crystallized ligand.

    • Key Residues to Monitor: Arg120 (Ionic anchor), Tyr355 (H-bond), Val523 (Selectivity gate).

  • Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.

References
  • El-Sayed, M. A., et al. (2018).[1] "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity."[1] Journal of Applied Pharmaceutical Science, 8(11), 011-022. Link

  • Wagdy, H. M., et al. (2015). "3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6). Link

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Rani, N., et al. (2016). "Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies." Journal of Applied Pharmaceutical Science. Link

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of 6-Methoxy-2-methyl-1H-indol-5-ol

[1] Executive Summary The compound 6-Methoxy-2-methyl-1H-indol-5-ol represents a critical structural analog in the study of hydroxyindoles, particularly as a stable model for melanin precursors like 5,6-dihydroxyindole (...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The compound 6-Methoxy-2-methyl-1H-indol-5-ol represents a critical structural analog in the study of hydroxyindoles, particularly as a stable model for melanin precursors like 5,6-dihydroxyindole (DHI).[1] Unlike DHI, which undergoes rapid oxidative polymerization, the methylation at the C2 and C6 positions in this derivative sterically and electronically stabilizes the indole core, allowing for precise spectroscopic characterization.

This guide provides an in-depth analysis of its UV-Vis absorption properties, focusing on solvatochromic shifts and pH-dependent spectral changes.[1] It contrasts these behaviors with standard alternatives to aid researchers in selecting the appropriate probe for enzymatic assays, purity profiling, and electronic structure studies.

Spectral Characteristics & Mechanism

The Indole Chromophore

The UV-Vis spectrum of 6-Methoxy-2-methyl-1H-indol-5-ol is dominated by the


 transitions characteristic of the indole ring system.[1]
  • 
     Band:  Typically the lowest energy transition, sensitive to the orientation of substituents.
    
  • 
     Band:  Often overlaps with 
    
    
    
    , but in 5,6-substituted indoles, the electron-donating effects of the hydroxyl (OH) and methoxy (OMe) groups cause a bathochromic (red) shift, separating these bands more distinctly than in unsubstituted indole.
Solvatochromism

The presence of the 5-OH and 6-OMe groups creates a significant dipole moment in the ground state (


). Upon excitation, the excited state dipole moment (

) typically increases, leading to solvatochromic shifts dependent on solvent polarity.
  • Non-Polar Solvents (e.g., Cyclohexane): The spectrum exhibits vibrational fine structure with

    
     centered around 290–295 nm .
    
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Hydrogen bonding with the 5-OH group stabilizes the ground state but stabilizes the excited state even more (if

    
    ), resulting in a red shift to 298–305 nm  and a loss of fine structure due to solvent relaxation.
    
pH Dependence (The Critical Differentiator)

The 5-hydroxyl group is weakly acidic (


).[1]
  • Acidic/Neutral pH: The molecule exists in its protonated phenol form. Absorption is consistent with the neutral species.

  • Alkaline pH (> pKa): Deprotonation forms the phenolate anion . This electron-rich species significantly raises the energy of the HOMO, reducing the HOMO-LUMO gap.

    • Result: A distinct bathochromic shift (often +15 to +25 nm) and hyperchromic effect (increased intensity). This shift is a primary method for distinguishing 5-hydroxyindoles from their non-hydroxy analogs (e.g., 5-methoxyindole).[1]

Comparative Analysis: Alternatives & Performance

This section compares 6-Methoxy-2-methyl-1H-indol-5-ol against the two most common alternatives in this research space: 5,6-Dihydroxyindole (DHI) and 5-Methoxyindole .[1]

Table 1: Spectral & Stability Comparison
Feature6-Methoxy-2-methyl-1H-indol-5-ol 5,6-Dihydroxyindole (DHI) 5-Methoxyindole
Primary Application Stable model for melanin precursors; metabolic probe.[1]Melanin synthesis; Tyrosinase substrate.Serotonin analog; general receptor ligand.

(MeOH)
~298 - 305 nm ~295 - 300 nm~290 - 295 nm
Stability High. 2-Me blocks polymerization; 6-OMe prevents cross-linking.[1]Low. Rapidly oxidizes to melanochrome (broad absorption >450 nm).High. Very stable.
pH Sensitivity Yes (High). 5-OH deprotonation causes red shift.[1]Complex. Oxidizes faster at high pH; transient spectra.None. No acidic phenolic proton.
Fluorescence Moderate quantum yield (solvent dependent).Very low (due to rapid quenching/reaction).High quantum yield.[2]
Why Choose 6-Methoxy-2-methyl-1H-indol-5-ol?
  • Selectivity: Unlike 5-Methoxyindole, it retains the pH sensitivity of the biological target (serotonin/melanin precursors) without the instability of DHI.

  • Quantification: The 2-methyl group prevents the formation of oligomers that confound Beer-Lambert Law calculations, ensuring linear calibration curves.[1]

Experimental Protocol: Measuring Spectral Shifts

To obtain reproducible data, strict control of solvent purity and pH is required. The following protocol is designed to validate the solvatochromic and pH-dependent shifts.

Materials
  • Analyte: 6-Methoxy-2-methyl-1H-indol-5-ol (>98% purity).[1]

  • Solvents: Spectroscopic grade Methanol (MeOH), Phosphate Buffer (pH 7.4), Carbonate Buffer (pH 10.5).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).[1]

Workflow Diagram

SpectralWorkflow Stock Stock Prep (1 mM in MeOH) Dilution Dilution (to 20-50 µM) Stock->Dilution 1:50 ratio Scan Spectral Scan (220 - 450 nm) Dilution->Scan Blank Baseline Correction (Solvent Only) Blank->Scan Reference Data Data Analysis (Peak Picking) Scan->Data Abs Max

Caption: Step-by-step workflow for acquiring validated UV-Vis spectra.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of compound in 5 mL of MeOH. Sonicate for 2 mins to ensure complete dissolution.

  • Baseline Correction: Fill both cuvettes with the target solvent (e.g., pH 7.4 buffer) and run a baseline scan (220–450 nm).

  • Sample Measurement (Neutral): Add stock solution to the sample cuvette to reach ~30 µM concentration. Record spectrum. Note

    
    .[3][4]
    
  • Sample Measurement (Alkaline): Spike the cuvette with 10 µL of 1M NaOH or use Carbonate Buffer (pH 10.5). Invert to mix.

  • Observation: Immediate observation of the bathochromic shift (e.g., 300 nm

    
     320 nm).
    
  • Stability Check: Re-scan after 5 and 10 minutes. If the spectrum changes (broadening), oxidation is occurring (though significantly slower than DHI).

Mechanistic Pathway Visualization

Understanding the electronic states is crucial for interpreting the data. The diagram below illustrates the equilibrium between the neutral and anionic forms and their respective spectral outputs.

Mechanism Neutral Neutral Form (Phenol) Protonated 5-OH λ_max ~ 300 nm Anion Anionic Form (Phenolate) Deprotonated 5-O(-) λ_max ~ 320 nm Neutral->Anion pH > pKa (10.0) - H+ Excited Excited State (π*) Neutral->Excited hν (Higher Energy) Anion->Neutral pH < pKa + H+ Anion->Excited hν (Lower Energy) Bathochromic Shift

Caption: Impact of pH-driven deprotonation on the HOMO-LUMO gap and resulting spectral shift.

References

  • Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica. Link

  • Brand, C., et al. (2013).[3] Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics. Link

  • Tokumura, K., et al. (2006). Dual Fluorescence Spectra of 1-Hydroxyindoles. Heterocycles. Link

  • PubChem. 6-methoxy-2-propan-2-yl-1H-indol-5-ol (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. 5-Methoxyindole Properties and Spectral Data. Link

Sources

Validation

Publish Comparison Guide: Electrochemical Behavior and Oxidation Potential of 5-Hydroxyindoles

Executive Summary Context: 5-Hydroxyindoles, particularly Serotonin (5-HT) and its metabolite 5-Hydroxyindoleacetic acid (5-HIAA), are critical biomarkers for neurobiological function and carcinoid tumors.[1][2] Their el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 5-Hydroxyindoles, particularly Serotonin (5-HT) and its metabolite 5-Hydroxyindoleacetic acid (5-HIAA), are critical biomarkers for neurobiological function and carcinoid tumors.[1][2] Their electrochemical detection is attractive due to high sensitivity but is historically plagued by electrode fouling and signal overlap.[1] Purpose: This guide provides a technical comparison of the oxidation behaviors of 5-HT, 5-HIAA, and Tryptophan (Trp), evaluates electrode performance (Glassy Carbon vs. Boron-Doped Diamond), and details validated experimental protocols. Key Finding: While Glassy Carbon Electrodes (GCE) are standard, they suffer from rapid passivation via phenol coupling.[1] Boron-Doped Diamond (BDD) electrodes offer superior resistance to fouling and a wider potential window, essential for resolving the overlapping signals of 5-HT and 5-HIAA.[1]

Mechanistic Analysis

The electrochemical oxidation of 5-hydroxyindoles is complex, involving a competition between reversible electron transfer and irreversible chemical coupling (EC Mechanism).[1]

The Oxidation Pathway

The core oxidation of 5-HT at physiological pH (7.4) follows a 2e⁻ / 2H⁺ mechanism:

  • Primary Oxidation: 5-HT loses 1e⁻/1H⁺ to form a radical cation, which rapidly deprotonates to a neutral phenoxyl radical .[1]

  • Branch Point:

    • Path A (Dimerization): Two phenoxyl radicals couple (C4-C4 or C4-N1 coupling) to form non-conductive dimers (e.g., 5,5'-dihydroxy-4,4'-bitryptamine).[1] This is the primary cause of electrode fouling.

    • Path B (Quinone Formation): The radical is further oxidized (1e⁻/1H⁺) to a quinone imine .[3][4] This electrophile is attacked by water to form tryptamine-4,5-dione , a neurotoxin.[1]

Visualization: Oxidation Mechanism

G Start 5-Hydroxytryptamine (5-HT) Radical Phenoxyl Radical (Intermediate) Start->Radical -1e-, -1H+ (Oxidation) Dimer Dimerization (Fouling) 5,5'-dihydroxy-4,4'-bitryptamine Radical->Dimer Chemical Coupling (Fast) Quinone Quinone Imine Radical->Quinone -1e-, -1H+ (High Potential) Dione Tryptamine-4,5-dione Quinone->Dione +H2O (Hydrolysis)

Figure 1: Bifurcated oxidation pathway of 5-HT showing the competition between fouling (dimerization) and full oxidation.[1]

Comparative Analysis

Oxidation Potentials ( )

The presence of the hydroxyl group at the C5 position significantly lowers the oxidation potential compared to the parent indole (Tryptophan).

AnalyteStructure FeatureApprox.

(pH 7.4)
Detection Challenge
Serotonin (5-HT) 5-OH, Primary Amine+0.35 V Rapid fouling; overlaps with AA/UA.[1]
5-HIAA 5-OH, Carboxylic Acid+0.40 V - +0.45 V Severe overlap with 5-HT; requires separation.[1]
Tryptophan (Trp) No OH group+0.90 V - +1.00 V Requires high overpotential; rarely interferes with 5-HT.[1]
Dopamine (DA) Catechol (3,4-OH)+0.20 V Frequently interferes; oxidizes easier than 5-HT.[1]

Note: Potentials are vs. Ag/AgCl.[1][2][5] Values shift negatively by ~59 mV per pH unit increase (Nernstian behavior).[1]

Electrode Performance: GCE vs. BDD

The choice of electrode material dictates the stability of the sensor.

FeatureGlassy Carbon Electrode (GCE)Boron-Doped Diamond (BDD)
Surface Nature

carbon (graphitic edges).[1] High adsorption.[1]

carbon (diamond lattice).[1][6][7] Low adsorption.[1][8]
Fouling Resistance Poor. Phenoxyl radicals adsorb strongly, forming insulating polymer films within 1-2 scans.[1]Excellent. Inert surface minimizes radical adsorption, maintaining signal stability over repeated scans.[1]
Background Current High (capacitive charging).[1]Very Low (improves S/N ratio).[1]
Potential Window Narrower (~ -1.0 to +1.2 V).[1]Wide (~ -1.5 to +2.5 V).[1] Allows detection of Trp and oxidation of water for cleaning.
Recommendation Suitable for single-use screens or if rigorously polished between scans.[1]Gold Standard for continuous monitoring or complex matrices (e.g., urine, plasma).[1]

Experimental Protocols

Workflow Overview

Workflow Prep 1. Electrode Polishing (Alumina Slurry) Activate 2. Electrochemical Activation (Cyclic Voltammetry) Prep->Activate Measure 3. Measurement (DPV / CV) Activate->Measure Clean 4. Regeneration (Anodic Pulse) Measure->Clean Clean->Measure Repeat

Figure 2: Standard electrochemical workflow for reproducible 5-hydroxyindole detection.

Protocol: Differential Pulse Voltammetry (DPV)

DPV is preferred over Cyclic Voltammetry (CV) for quantification due to its ability to discriminate against capacitive current.[1]

Reagents:

  • Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Analyte Stock: 1 mM 5-HT in deionized water (prepare fresh; protect from light to prevent auto-oxidation).

Equipment Setup:

  • Working Electrode: Boron-Doped Diamond (3 mm dia.) or Glassy Carbon (3 mm dia.).[1]

  • Reference: Ag/AgCl (3 M KCl).[1][5]

  • Counter: Platinum Wire.[1][9]

Step-by-Step Procedure:

  • Surface Pretreatment (Critical):

    • GCE: Polish with 0.05

      
       alumina slurry on a microcloth for 2 mins.[1] Sonicate in ethanol, then water (30s each).
      
    • BDD: If fouled, apply +2.0 V for 60s in 0.1 M

      
       to anodically strip contaminants.[1]
      
  • Electrochemical Activation:

    • Run 10 CV cycles in blank PBS buffer (-0.2 V to +0.8 V at 100 mV/s) until the background voltammogram is stable.

  • Measurement (DPV Parameters):

    • Scan Range: +0.0 V to +0.6 V.

    • Step Potential: 5 mV.

    • Modulation Amplitude: 50 mV (Optimized for sensitivity).

    • Modulation Time: 0.05 s.

    • Interval Time: 0.2 s.

  • Data Analysis:

    • Measure peak height (

      
      ) relative to the baseline.
      
    • 5-HT peak should appear ~+0.35 V.[1]

    • Note: If peak shifts positively and current drops on subsequent scans, electrode fouling has occurred.[1]

References

  • Patel, A. N., et al. (2013).[1] "Investigation of film formation properties during electrochemical oxidation of serotonin (5-HT) at polycrystalline boron doped diamond." Physical Chemistry Chemical Physics. Link

  • Wrona, M. Z., & Dryhurst, G. (1987).[1] "Electrochemical oxidation of 5-hydroxytryptamine in acid solution." Journal of Organic Chemistry. Link[1]

  • Goyal, R. N., et al. (2011).[1] "Nanomaterial-based electrochemical sensors for serotonin detection."[1][10][11][12] Sensors and Actuators B: Chemical. Link

  • Sarada, B. V., et al. (2000).[1] "Measurement of Serotonin and its Metabolites at Boron-Doped Diamond Electrodes." Analytical Chemistry. Link[1]

  • Hashemi, P., et al. (2009).[1] "Voltammetric Detection of 5-Hydroxytryptamine Release in the Rat Brain." Analytical Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

6-Methoxy-2-methyl-1H-indol-5-ol proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: 483341-74-8).[1] As a Senior Application Scientist, I have structured this to prioritize person...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 6-Methoxy-2-methyl-1H-indol-5-ol (CAS: 483341-74-8).[1] As a Senior Application Scientist, I have structured this to prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Safety Directive

STOP & READ: This compound is a substituted hydroxyindole. Like many electron-rich indoles, it is sensitive to light and air (oxidation) and potentially harmful if swallowed or inhaled .

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this may trigger rapid exothermic decomposition.

  • ALWAYS segregate as Non-Halogenated Organic Waste .

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in a self-validating disposal protocol.

PropertyDetailOperational Implication
Chemical Name 6-Methoxy-2-methyl-1H-indol-5-olSpecific isomer; verify label matches exactly.
CAS Number 483341-74-8 Use this for waste manifesting.
Synonyms 5-Hydroxy-6-methoxy-2-methylindoleCommon in Nenitzescu synthesis workflows.[1][2][3]
Molecular Formula C₁₀H₁₁NO₂Organic, nitrogen-bearing.
Physical State Solid (Powder/Crystals)Dust inhalation hazard.
Stability Air/Light SensitiveOxidizes to dark tars/quinones; keep sealed.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[4][5] Irrit.)Standard PPE (Gloves, Goggles, Lab Coat) required.

Pre-Disposal Treatment & Packaging

Before moving the chemical to the waste area, it must be stabilized and packaged correctly to prevent reaction or leakage.

A. Stabilization (The "Quench")

Pure 6-Methoxy-2-methyl-1H-indol-5-ol does not generally require chemical deactivation if it is a solid.[1] However, if it is in a reaction mixture:

  • Neutralization: If the solution is acidic or basic, neutralize to pH 6–8.

  • Solvent Compatibility: Ensure the solvent matrix is compatible with standard organic waste drums (e.g., compatible with acetone, methanol, DMSO).

  • Oxidation Prevention: If the waste will be stored for >24 hours, ensure the container is amber or wrapped in foil to prevent light-induced degradation, which can pressurize containers if volatile byproducts form (rare but possible).

B. Packaging Logic
  • Solid Waste: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar. Label as "Solid Organic Waste - Toxic."[1]

  • Liquid Waste: Collect in a chemically resistant container (HDPE or Glass). Do not fill >90% to allow for thermal expansion.

Disposal Workflow & Segregation

The following decision logic ensures the waste ends up in the correct stream, avoiding costly fines or dangerous incompatibilities.

Visualizing the Waste Stream Logic

WasteSegregation Start Waste: 6-Methoxy-2-methyl-1H-indol-5-ol StateCheck Is it Solid or Liquid? Start->StateCheck Solid Pure Solid / Contaminated Debris StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid BinC Stream C: Solid Hazardous Waste (Lab Pack) Solid->BinC Pack in HDPE Jar HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) Liquid->HalogenCheck BinA Stream A: Non-Halogenated Organic Liquid (High BTU Incineration) HalogenCheck->BinA No (Methanol, DMSO, Acetone) BinB Stream B: Halogenated Organic Liquid (Specific Incineration) HalogenCheck->BinB Yes (DCM, CHCl3)

Figure 1: Decision matrix for segregating indole-based chemical waste.

Step-by-Step Protocol
  • Characterize: Confirm the solvent composition if in solution.

  • Labeling: Apply a hazardous waste label. Must include:

    • Full Chemical Name: "6-Methoxy-2-methyl-1H-indol-5-ol".[1][6][7][8][9]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Segregation:

    • Store Away From: Oxidizers (Nitric acid, Perchloric acid) and strong acids.

    • Secondary Containment: Place the waste bottle in a secondary tray to catch potential leaks.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and contamination.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or in fume hood?) Spill->Assess Minor Minor Spill (<100g) Handle Locally Assess->Minor Manageable Major Major Spill (>100g) Evacuate & Call EHS Assess->Major Unmanageable PPE Don PPE: Nitrile Gloves, Goggles, N95/P100 Minor->PPE Contain Containment: Cover with absorbent pads/vermiculite PPE->Contain Clean Cleanup: Scoop into waste bag. Wash area with soap/water. Contain->Clean Disposal Disposal: Label as Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for managing spills of solid or liquid hydroxyindoles.

Cleanup Procedure Details:

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or cover with damp absorbent material before scooping.

  • Liquid Spill: Absorb with vermiculite or universal spill pads.

  • Decontamination: Wash the surface with a mild detergent and water. 5-hydroxyindoles can leave dark stains due to oxidation; a dilute bleach solution (10%) can remove these stains but ensure all organic waste is removed first to avoid creating chlorinated byproducts.

Regulatory & Compliance Notes

  • RCRA Status: While 6-Methoxy-2-methyl-1H-indol-5-ol is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator. Under the "Mixture Rule," if it is dissolved in a listed solvent (e.g., Methanol - F003), the entire mixture carries that code.

  • Unlisted Waste: If pure, it is typically classified as D001 (Ignitable, if combustible) or simply "Non-RCRA Regulated Hazardous Waste" depending on state laws, but best practice dictates treating it as Toxic .

References

  • BLD Pharm. (n.d.). SDS for 6-Methoxy-2-methyl-1H-indol-5-ol (CAS 483341-74-8). Retrieved from

  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: 5-Methoxyindole (Analogous Hazard Data). Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

  • Cayman Chemical. (2025).[5] Safety Data Sheet: 5-Hydroxyindole-3-acetic acid (Analogous Structure). Retrieved from

Sources

Handling

Personal protective equipment for handling 6-Methoxy-2-methyl-1H-indol-5-ol

Executive Summary: Immediate Action Card 6-Methoxy-2-methyl-1H-indol-5-ol is a specialized indole derivative likely possessing biological activity related to serotonin or melatonin pathways. Due to the specific substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

6-Methoxy-2-methyl-1H-indol-5-ol is a specialized indole derivative likely possessing biological activity related to serotonin or melatonin pathways. Due to the specific substitution pattern (5-hydroxy, 6-methoxy), this compound is prone to rapid oxidation (browning) and should be treated as a potential bioactive agent with unknown specific toxicity.

Core Safety Directive:

  • Assume Bioactivity: Treat as a pharmacological lead compound.

  • Prevent Oxidation: Handle under inert atmosphere (Nitrogen/Argon) when possible; store in amber vials.

  • Universal Precautions: No specific LD50 data exists. Apply Occupational Exposure Band (OEB) 3 protocols (High containment/Direct isolation) until fully characterized.

Chemical Profile & Hazard Identification

Note: Specific toxicological data for this exact substitution pattern is limited. The following profile is derived from Structural Activity Relationship (SAR) analysis of analogous 5-hydroxyindoles and 6-methoxyindoles.

PropertySpecification / Risk Assessment
Chemical Structure Indole core with 5-OH, 6-OMe, and 2-Me substitutions.
Physical State Solid powder.[1] Likely off-white to grey/brown (darkens upon oxidation).
Solubility Soluble in DMSO, Methanol, DMF. Poor water solubility.
Primary Hazards Irritant (H315, H319, H335) .[2][3] Potential sensitizer.[4][5]
Stability Light & Air Sensitive . 5-hydroxyindoles readily oxidize to quinone imines.
Storage -20°C, Desiccated, Protected from light.

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory PPE based on the specific operational scale.

PPE ComponentStandard Bench Scale (<100 mg)Scale-Up / High Dust Potential (>100 mg)Technical Rationale
Respiratory N95 / FFP2 Mask P100 / P3 Respirator or PAPRPrevents inhalation of fine particulates. Indoles can be respiratory irritants.[2][5]
Hand Protection Nitrile Gloves (Min 0.11mm)Double Nitrile or Nitrile + LaminateDMSO (common solvent) permeates standard latex; Nitrile offers superior resistance.
Eye Protection Safety Glasses with side shieldsChemical Goggles Protects against dust ingress and splashes during solubilization.
Body Protection Lab Coat (Buttoned)Tyvek® Sleeves + Lab CoatPrevents contamination of street clothes; critical for uncharacterized bioactive solids.
Engineering Fume Hood (Sash at safe height)Glove Box or Powder Containment HoodPrimary barrier against aerosolization.

Operational Workflows

Decision Logic: PPE Selection & Risk Assessment

The following diagram outlines the decision process for selecting the appropriate safety barriers based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 6-Methoxy-2-methyl-1H-indol-5-ol State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solid Solution Solution (DMSO/MeOH) State_Check->Solution Liquid Quantity_Check Quantity > 100mg? Solid->Quantity_Check High_Risk High Dust Risk: Use P100 Respirator + Fume Hood Quantity_Check->High_Risk Yes Low_Risk Standard Risk: Use N95 Mask + Fume Hood Quantity_Check->Low_Risk No Solvent_Check Solvent: DMSO? Solution->Solvent_Check Permeation_Risk High Permeation Risk: Double Nitrile Gloves Required Solvent_Check->Permeation_Risk Yes (DMSO) Std_Risk Standard Risk: Single Nitrile Gloves Solvent_Check->Std_Risk No (Water/Buffer)

Caption: Risk-based decision tree for selecting respiratory and dermal protection based on physical state and solvent carrier.

Protocol A: Solid Handling & Weighing

Objective: Transfer compound without aerosolization or oxidation.

  • Preparation:

    • Turn off fans/AC units that create turbulence near the balance.

    • Pre-weigh the receiving vial (Amber glass) to avoid returning excess powder to the stock container.

  • Transfer:

    • Use a static-free spatula (plastic or coated). Indoles can carry static charge, causing powder to "jump."

    • Work strictly within the middle third of the fume hood depth.

  • Decontamination:

    • Wipe the balance area with a methanol-dampened tissue immediately after use.

    • Dispose of the tissue as hazardous chemical waste.

Protocol B: Solubilization (DMSO Stock)

Objective: Create a stable stock solution while preventing skin absorption. Note: DMSO facilitates the transport of dissolved chemicals through the skin. Double gloving is mandatory.

  • Donning: Put on a pair of nitrile gloves. Inspect for tears. Put on a second pair of nitrile gloves (different color if possible to spot tears).

  • Addition: Add DMSO slowly to the amber vial containing the solid.

  • Mixing: Do not vortex vigorously if the cap seal is unsure. Use a pipette to gently triturate (mix up and down) to dissolve.

  • Storage: Flush the headspace of the vial with Nitrogen or Argon gas before capping to prevent oxidation of the 5-hydroxy group.

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical attention if coughing persists.
Skin Contact (Solid) Brush off excess powder. Wash with soap/water for 15 min.[4]Monitor for redness/irritation.
Skin Contact (DMSO Soln) Do NOT scrub . Rinse gently with copious water for 20 min.Scrubbing increases absorption. Seek medical aid.
Eye Contact Flush with eyewash station for 15 minutes.Hold eyelids open. Consult an ophthalmologist.
Spill (Solid) Cover with wet paper towels to prevent dust.Wipe up and place in hazardous waste.[3]

Disposal & Deactivation

  • Solid Waste: Dispose of in a container labeled "Solid Organic Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: Solutions in DMSO/Methanol must go to "Organic Solvent Waste (Halogen-free)."

  • Deactivation: For surface cleaning, use 10% Bleach (Sodium Hypochlorite) followed by Ethanol. The bleach oxidizes the indole ring, breaking the conjugation and reducing biological potency, though it may turn the surface brown/orange temporarily.

References

  • PubChem. Compound Summary: 6-Methoxy-1H-indole (Structural Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

Sources

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